N-(2-aminoethyl)piperazine-1,4-diethylamine
Description
Properties
IUPAC Name |
N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQJNPKMZRHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067611 | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-54-2 | |
| Record name | N1-(2-Aminoethyl)-1,4-piperazinediethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)piperazine-1,4-diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the polyamine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, a compound of significant interest in the field of advanced drug delivery. While it is sometimes referred to by the common name N-(2-aminoethyl)piperazine-1,4-diethylamine, this guide will adhere to its IUPAC nomenclature. This molecule serves as a crucial building block in the synthesis of ionizable lipids, which are key components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA and CRISPR-Cas9 gene editing systems. Its unique structure, featuring multiple amine groups, is pivotal to the formulation of effective non-viral vectors for gene therapy.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical and physical properties of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is essential for its application in research and development.
| Identifier | Value |
| IUPAC Name | N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
| Common Name | This compound |
| CAS Number | 31295-54-2[1] |
| Molecular Formula | C10H25N5[1] |
| Molecular Weight | 215.34 g/mol [1] |
| Physicochemical Property | Value |
| Appearance | Solid, semi-solid, or liquid |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg |
| Density | 1.011 ± 0.06 g/cm³ |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Synthesis
While N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is commercially available from various suppliers, a plausible synthetic route can be extrapolated from the synthesis of similar polyamines. A potential method involves the reaction of diethylenetriamine with a suitably activated piperazine derivative.
Note: A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the literature. The following is a generalized conceptual pathway.
Conceptual Synthetic Pathway
The synthesis could potentially be achieved through the nucleophilic substitution reaction between a large excess of diethylenetriamine and a piperazine derivative with two leaving groups, such as 1,4-bis(2-chloroethyl)piperazine. The excess of diethylenetriamine would be necessary to favor the desired di-substitution product and minimize polymerization. The reaction would likely be carried out in a suitable solvent and in the presence of a base to neutralize the acid formed during the reaction. Purification would likely involve distillation under reduced pressure or column chromatography.
Spectroscopic Data
Spectroscopic data is critical for the verification of the chemical structure and purity of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. While specific spectra are proprietary to commercial suppliers, the expected spectral features are outlined below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 2.0-3.5 ppm) corresponding to the various methylene (-CH2-) groups of the piperazine ring and the ethylenediamine chains. The signals for the amine (-NH and -NH2) protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display a series of peaks in the range of approximately 35-60 ppm, corresponding to the different carbon environments within the molecule's aliphatic framework.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 215, along with a fragmentation pattern characteristic of polyamines, involving the cleavage of C-C and C-N bonds.
Applications in Drug Delivery
The primary application of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is as a foundational amine for the synthesis of ionizable lipids used in LNPs. These LNPs are highly effective vehicles for the in vivo delivery of RNA-based therapeutics.
Synthesis of the Ionizable Lipidoid C12-200
A prominent example is the synthesis of the lipidoid C12-200, which has been demonstrated to be highly effective for in vivo gene silencing.
Experimental Protocol: Synthesis of C12-200
-
Materials:
-
N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (referred to as amine 200)
-
1,2-epoxyhexadecane (C12)
-
Glass scintillation vials
-
-
Procedure:
-
Combine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and 1,2-epoxyhexadecane in a glass scintillation vial at a molar ratio of 1:5.
-
Stir the mixture at 90°C for 3 days in the absence of a solvent.
-
The resulting product, C12-200, can be used without further purification for the formulation of lipid nanoparticles.
-
Formulation of Lipid Nanoparticles for mRNA Delivery and Gene Editing
C12-200, synthesized from the title compound, is a key component in LNP formulations for the delivery of mRNA and CRISPR-Cas9 machinery.
Experimental Protocol: LNP Formulation
-
Materials:
-
Ionizable lipid (e.g., C12-200)
-
Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG2000)
-
mRNA or CRISPR-Cas9 components in a suitable buffer (e.g., citrate buffer, pH 3.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Procedure:
-
Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol to create a lipid mixture. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).
-
Dissolve the nucleic acid cargo in an acidic aqueous buffer.
-
Utilize a microfluidic device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
The rapid mixing process leads to the self-assembly of LNPs encapsulating the nucleic acid cargo.
-
The resulting LNP solution is then typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Mechanism of Action in Gene Delivery
The compound itself does not have a direct biological mechanism of action in terms of modulating signaling pathways. Its function is to impart specific physicochemical properties to the LNPs that enable efficient delivery of their genetic payload.
Cellular Uptake and Endosomal Escape
-
Systemic Circulation and Cellular Targeting: Once administered, LNPs circulate in the bloodstream. They can be designed to passively target certain tissues, like the liver, or functionalized with ligands for specific cell targeting.
-
Endocytosis: LNPs are taken up by target cells through endocytosis.
-
Endosomal Acidification and Release: The key to the effectiveness of ionizable lipids derived from N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine lies in their pH-responsive nature. In the acidic environment of the endosome, the tertiary amine groups of the ionizable lipid become protonated. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.
-
Therapeutic Action: Once in the cytoplasm, mRNA can be translated into protein by ribosomes, or CRISPR-Cas9 components can translocate to the nucleus to perform gene editing.
Visualizations
Workflow for LNP-mediated CRISPR-Cas9 Gene Editing
References
An In-depth Technical Guide to Piperazine Derivatives for Drug Discovery and Development
A Note on Nomenclature: The chemical name "N-(2-aminoethyl)piperazine-1,4-diethylamine" is ambiguous and does not conform to standard IUPAC nomenclature. However, chemical databases contain an entry for a substance with this name under CAS number 31295-54-2, with a listed IUPAC name of N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine.[1][2] This complex diamine appears to be primarily used as a precursor in the synthesis of lipid-like materials for gene silencing and drug delivery applications.[3]
This guide will focus on the core, well-documented piperazine derivative, 1-(2-Aminoethyl)piperazine (AEP) , and its related diethylated analogue, 1,4-Diethylpiperazine , as these compounds are of broad interest to researchers, scientists, and drug development professionals.[4] The piperazine moiety is a crucial scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[5]
Section 1: Core Chemical Properties
The physicochemical properties of piperazine derivatives are fundamental to their application in synthesis and drug formulation.
1-(2-Aminoethyl)piperazine (AEP)
AEP is a versatile intermediate characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule. It is a colorless to pale yellow, corrosive liquid with a fish-like odor.[6]
Table 1: Physicochemical Properties of 1-(2-Aminoethyl)piperazine
| Property | Value | References |
| CAS Number | 140-31-8 | |
| Molecular Formula | C₆H₁₅N₃ | |
| Molecular Weight | 129.20 g/mol | [7] |
| Appearance | Colorless to yellowish liquid | |
| Melting Point | -19 °C | [6] |
| Boiling Point | 218-222 °C | [6] |
| Density | 0.985 g/mL at 25 °C | [6] |
| Vapor Pressure | 0.05 mmHg at 20 °C | [6] |
| Flash Point | 92 °C (197.6 °F) - closed cup | |
| Water Solubility | Miscible | |
| Refractive Index (n20/D) | 1.500 | [6] |
1,4-Diethylpiperazine
This symmetric tertiary amine is a colorless to pale yellow liquid with a characteristic amine odor.[4] It is soluble in water and various organic solvents like methanol and toluene.[4][8]
Table 2: Physicochemical Properties of 1,4-Diethylpiperazine
| Property | Value | References |
| CAS Number | 6483-50-7 | [4][9] |
| Molecular Formula | C₈H₁₈N₂ | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [10] |
| Solubility | Soluble in water, methanol, toluene | [4][8] |
| Topological Polar Surface Area | 6.5 Ų | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
Section 2: Synthesis and Experimental Protocols
The synthesis of piperazine derivatives is a cornerstone of many pharmaceutical and industrial processes.
Synthesis of 1-(2-Aminoethyl)piperazine (AEP)
AEP can be produced through various methods. One notable industrial process involves the catalytic hydrogenation of nitrilotriacetonitrile. This continuous process allows for high yields with AEP as the principal product.[11] Another established method involves the reaction of triethylenetetramine under specific temperature and pressure conditions.[12]
Experimental Protocol: Catalytic Hydrogenation of Nitrilotriacetonitrile [11]
-
Objective: To synthesize 1-(2-Aminoethyl)piperazine (AEP) as the primary product.
-
Reactants: Nitrilotriacetonitrile, Hydrogen gas, Ammonia (optional but preferred).
-
Catalyst: A hydrogenation catalyst such as nickel, copper, palladium, platinum, cobalt, or mixtures thereof.[11]
-
Procedure:
-
Nitrilotriacetonitrile is continuously fed into a reaction vessel containing the hydrogenation catalyst.
-
Hydrogen gas is introduced into the vessel. Ammonia may also be co-fed with the nitrile.
-
The reaction is maintained at a temperature between 75 °C and 200 °C.
-
The reaction pressure is controlled to facilitate the hydrogenation process.
-
The product stream is continuously withdrawn and purified to isolate AEP.
-
Synthesis of Substituted Piperazines
The piperazine ring is a common target for derivatization to create libraries of compounds for drug screening. A general approach involves the palladium-catalyzed amination of aryl chlorides.[13]
Logical Workflow for Piperazine Derivative Synthesis
Caption: General workflow for the synthesis of arylpiperazines via Pd-catalyzed amination.
Section 3: Applications in Drug Development & Research
Piperazine derivatives are integral to medicinal chemistry due to their wide spectrum of biological activities and their ability to act as versatile linkers in drug design.[5]
Core Applications of 1-(2-Aminoethyl)piperazine (AEP)
AEP is a widely used building block and reagent in both industrial and research settings.
-
Epoxy Curing Agent: Its multiple amine groups make it an excellent curing agent (hardener) for epoxy resins, used in coatings, adhesives, and composites.
-
Corrosion Inhibition: AEP is utilized in studies and applications aimed at preventing metal corrosion.[6][7][14]
-
Chemical Intermediate: It serves as a starting material for the synthesis of more complex molecules, including pharmaceuticals, surfactants, and polyamide resins. For instance, it is a reagent in the synthesis of novel bisnaphthalimides which act as DNA topoisomerase II inhibitors.
The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its presence can enhance aqueous solubility and modulate the pharmacokinetic properties of a molecule.[5]
-
Antipsychotics and Antidepressants: Many drugs targeting central nervous system receptors incorporate a piperazine moiety.
-
Antihistamines: The piperazine structure is common in H1 receptor antagonists.[15]
-
Other Therapeutic Areas: Piperazine-based compounds have been developed as antibacterial, antifungal, and anticancer agents.[5]
Signaling Pathway Interaction Model
The diagram below illustrates a common paradigm in drug development where a synthesized piperazine derivative acts as an antagonist to a G-protein coupled receptor (GPCR), a frequent target in pharmacology.
Caption: A piperazine derivative acting as a competitive antagonist at a G-protein coupled receptor (GPCR).
Section 4: Safety and Handling
Both AEP and its derivatives are chemically reactive and require careful handling.
-
1-(2-Aminoethyl)piperazine (AEP): AEP is classified as a corrosive liquid that can cause severe skin burns and eye damage.[16] It may also cause an allergic skin reaction.[16] It is harmful if swallowed or in contact with skin. Proper personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory when handling this chemical.[16]
-
1,4-Diethylpiperazine: While specific hazard data is less detailed, as a tertiary amine, it should be handled with care, assuming it to be an irritant.
-
General Handling: These amines are incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[6] Store in a cool, dry, well-ventilated area in tightly sealed containers.[16]
References
- 1. This compound | C10H25N5 | CID 161703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 31295-54-2 [chemicalbook.com]
- 4. CAS 6483-50-7: 1,4-Diethylpiperazine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 1,4-DIETHYLPIPERAZINE | 6483-50-7 [chemicalbook.com]
- 9. 1,4-Diethylpiperazine | C8H18N2 | CID 80973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 12. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to N-(2-Aminoethyl)piperazine (AEP)
Disclaimer: The chemical name provided in the topic, "N-(2-aminoethyl)piperazine-1,4-diethylamine," is chemically ambiguous and does not correspond to a well-documented compound with available in-depth technical data. Therefore, this guide focuses on the closely related, structurally similar, and extensively documented industrial chemical, N-(2-Aminoethyl)piperazine (AEP) , CAS No: 140-31-8. AEP is a versatile diamine with significant applications that align with the likely interests of the target audience.
Introduction
N-(2-Aminoethyl)piperazine (AEP) is a cyclic ethyleneamine that is unique due to the presence of a primary, a secondary, and a tertiary amine within a single molecule. This structure makes it a highly versatile raw material for a wide variety of applications, most notably as a curing agent and accelerator for epoxy resins.[1][2] It is also utilized as an intermediate in the synthesis of pharmaceuticals, as a corrosion inhibitor, an asphalt additive, and in the formulation of polyamide resins and urethane catalysts.[3] This guide provides a comprehensive technical overview of AEP, including its chemical properties, detailed experimental protocols for its primary applications, and a summary of its reaction mechanisms.
Alternative Names and Synonyms
To facilitate comprehensive literature searches and material identification, it is crucial to be aware of the various synonyms and trade names for N-(2-Aminoethyl)piperazine.
| Category | Name |
| IUPAC Name | 2-(Piperazin-1-yl)ethan-1-amine |
| CAS Number | 140-31-8 |
| Common Synonyms | 1-(2-Aminoethyl)piperazine |
| N-Aminoethylpiperazine (AEP) | |
| 1-Piperazineethanamine | |
| 2-(1-Piperazinyl)ethylamine | |
| Trade Names | Ancamine AEP |
| D.E.H. 39 |
Quantitative Data
The physicochemical properties of AEP are fundamental to its handling, application, and performance in various chemical processes.
Physicochemical Properties of N-(2-Aminoethyl)piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N₃ | [4] |
| Molecular Weight | 129.21 g/mol | [5] |
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Melting Point | -19 °C (-2 °F) | [4][6] |
| Boiling Point | 218-222 °C (428 °F) | [4][6] |
| Density | 0.985 g/mL at 25 °C | [4] |
| Vapor Pressure | 0.05 mm Hg at 20 °C | [4] |
| Flash Point | 93 °C (199-200 °F) - closed cup | [7][8] |
| Amine Value | 1,297 mg KOH/g | [9] |
| Equivalent Wt/{H} | 43 | [9] |
Typical Performance of Cured Epoxy Resin
When used to cure a standard Bisphenol-A based (DGEBA, EEW=190) epoxy resin, AEP imparts specific mechanical and thermal properties.
| Property | Value | Reference(s) |
| Heat Deflection Temp. | 225 °F (107 °C) | [9][10] |
| Flexural Strength | 19,000 psi (131 MPa) | [9][10] |
| Tensile Strength | 10,000 psi (69 MPa) | [9][10] |
Core Application: Epoxy Resin Curing
A primary industrial use of AEP is as a curing agent for epoxy resins.[2] The curing process involves a chemical reaction where the AEP molecules cross-link with the epoxy polymer chains, transforming the liquid resin into a hard, thermoset plastic.
Reaction Mechanism with Epoxides
The reaction between AEP and an epoxide ring proceeds via a nucleophilic substitution (SN2) mechanism.[11] The lone-pair electrons on AEP's nitrogen atoms act as nucleophiles, attacking one of the electrophilic carbon atoms of the epoxide's oxirane ring. This attack opens the strained ring and forms a new carbon-nitrogen bond, creating a β-amino alcohol.[11]
The three distinct amine groups in AEP exhibit different reactivities:
-
Primary Amine (-NH₂): This is the most reactive group due to lower steric hindrance. It initiates the curing process by reacting with an epoxy group to form a secondary amine.[11]
-
Secondary Amines (-NH-): Both the secondary amine in the piperazine ring and the one formed from the primary amine's reaction can react with additional epoxy molecules, propagating the cross-linking.[11]
-
Tertiary Amine (-N<): The tertiary amine within the piperazine ring does not react directly but acts as a catalyst, accelerating the opening of the epoxy ring by the other amine groups and by the newly formed hydroxyl groups.[1]
Experimental Protocols
Protocol 1: Epoxy Resin Curing
This protocol details a standard procedure for curing a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin using AEP.[4]
4.1.1 Materials & Equipment
-
Standard DGEBA epoxy resin (Epoxide Equivalent Weight [EEW] = 190 g/eq)
-
N-(2-Aminoethyl)piperazine (AEP), e.g., Ancamine AEP (≥96% purity)[9]
-
Suitable mixing vessel (e.g., disposable plastic cup)
-
Stirring apparatus (e.g., wooden stick, mechanical stirrer)
-
Calibrated digital scale
-
Mold for casting specimen
-
Programmable oven for post-curing
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
4.1.2 Procedure
-
Formulation: Prepare the epoxy and curing agent at a stoichiometric ratio. The recommended use level is 23 parts by weight of AEP per 100 parts of epoxy resin (23 phr) for a resin with EEW = 190.[9][10]
-
Mixing: Accurately weigh 100 g of DGEBA epoxy resin into the mixing vessel. Add 23 g of AEP to the resin.
-
Mix the components thoroughly for at least 2-3 minutes. Scrape the sides and bottom of the container to ensure a homogeneous mixture.[1] Avoid vigorous mixing to minimize air entrapment.
-
Casting: Pour the mixed resin-hardener system into the prepared mold. The typical gel time for a 150g mass at 25°C is approximately 19 minutes.[9]
-
Initial Cure (B-Stage): Allow the casting to cure at ambient temperature (22-25°C) until it reaches a solid, non-tacky state (B-stage).
-
Post-Curing: For optimal thermal and mechanical properties, a post-cure is required. Place the demolded part in an oven and cure for 2 hours at 100°C (212°F) .[9][10]
-
Cooling: After the post-curing period, turn off the oven and allow the cured part to cool slowly to room temperature to avoid thermal shock.
Protocol 2: Synthesis of N-(2-Aminoethyl)piperazine
AEP can be prepared via several routes. One patented method involves the catalytic hydrogenation of nitrilotriacetonitrile.[12] Another involves the reaction of triethylenetetramine with a hydrogenation catalyst in the presence of ammonia.[13]
4.2.1 Materials & Equipment
-
Triethylenetetramine (TETA)
-
Ammonia (NH₃)
-
Hydrogenation catalyst (e.g., 60-100 wt% Nickel or Cobalt, with promoters like copper or chromium oxide)[13]
-
High-pressure autoclave reactor (e.g., rocking autoclave)
-
Hydrogen (H₂) gas supply
-
Filtration apparatus
-
Distillation apparatus
4.2.2 Procedure
-
Charging the Reactor: To a high-pressure autoclave, add triethylenetetramine and the hydrogenation catalyst. For example, 100 g of TETA and 50 g of a nickel-copper-chromia catalyst.[13]
-
Purging and Pressurizing: Seal the autoclave and purge it with hydrogen gas to remove air.
-
Adding Ammonia: Add ammonia to the reactor. A typical ratio is 1 to 10 moles of ammonia per mole of TETA.[13]
-
Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 1500 to 5000 psig.[13]
-
Heating: Heat the reactor to a temperature between 150°C and 300°C while agitating (rocking).[13]
-
Reaction: Maintain these conditions for a period of 0.5 to 2 hours.[13]
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Recovery: Filter the reaction mixture to remove the solid catalyst.
-
Purification: Recover the AEP from the resulting product mixture, typically through fractional distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 9. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 10. stobec.com [stobec.com]
- 11. benchchem.com [benchchem.com]
- 12. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 13. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
The Quinoline Carboxaldehyde Scaffold: A Technical Guide to its Latent Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a privileged heterocyclic scaffold that forms the basis of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses on the subset of quinoline carboxaldehyde and benzoylquinoline derivatives, a class of molecules that, while historically utilized as analytical reagents, holds significant and underexplored potential for drug discovery and development. This document will delve into the known biological activities, mechanisms of action, and relevant experimental methodologies associated with this chemical class, providing a foundation for future research and development endeavors. Although specific pharmacological data for 3-(4-Fluorobenzoyl)-2-quinolinecarboxaldehyde (CAS Number 31295-54-2) as a therapeutic agent is limited, the extensive bioactivity of structurally related compounds suggests a promising avenue for investigation.
Physicochemical and Analytical Properties
Quinoline carboxaldehyde derivatives are primarily recognized for their utility as fluorogenic labeling reagents. They react with primary amines, such as those in amino acids, peptides, and proteins, to yield highly fluorescent products. This property has led to their widespread use in sensitive analytical techniques.
| Property | Value/Description | Application | Reference |
| Fluorescence | Reacts with primary amines to form fluorescent isoindoles. | Ultrasensitive determination of primary amines, peptides, and proteins. | [3] |
| Detection Method | Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC) with laser-induced fluorescence (LIF) detection. | Quantitative analysis in biological and chemical samples. | [3] |
| Excitation Wavelength | Typically around 442 nm (with HeCd laser). | Fluorescence spectroscopy and imaging. | [3] |
| Emission Wavelength | Varies with the specific derivative and analyte. | Fluorescence spectroscopy and imaging. | [3] |
Synthesis of Quinoline Carboxaldehyde Derivatives
The synthesis of quinoline carboxaldehyde derivatives can be achieved through various organic chemistry routes. A general approach involves the construction of the quinoline ring system followed by the introduction or modification of the carboxaldehyde and benzoyl moieties.
General Synthetic Procedure for a Quinoline-3-carbaldehyde Derivative
A representative synthesis involves the reaction of 2-chloroquinoline-3-carbaldehyde with a nucleophile, such as a triazole, in the presence of a base.[4]
Experimental Protocol:
-
Reactant Mixture: To a stirred solution of 2-chloroquinoline-3-carbaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and 1,2,4-triazole (3 equivalents).[4]
-
Reaction Conditions: Heat the mixture at 40°C for 6 hours.[4]
-
Work-up: After cooling, pour the reaction mixture into crushed ice.[4]
-
Purification: Collect the resulting precipitate by vacuum filtration and purify by column chromatography on silica gel to yield the desired 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde.[4]
Biological Activities and Therapeutic Potential
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1][2] While direct therapeutic data for 3-(4-Fluorobenzoyl)-2-quinolinecarboxaldehyde is scarce, the activities of related quinoline carboxaldehydes and benzoylquinolines provide a strong rationale for its investigation in various disease contexts.
Anticancer Activity
Quinoline derivatives have emerged as potent anticancer agents, targeting multiple facets of cancer biology.[1][5]
Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based molecules are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets include:
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7]
Quantitative Data on Anticancer Activity of Quinoline Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-3-carbaldehyde Hydrazones | Various | Low micromolar range | DNA Intercalation, Apoptosis Induction | [5] |
| 4-Aniline Quinoline Derivatives | MCF-7 | 0.72 (PI3K), 2.62 (mTOR) | PI3K/mTOR Inhibition | [6] |
| Quinoline-Indole Derivatives | K562 | - | Tubulin Polymerization Inhibition | [5] |
| Indeno[1,2-c]quinoline Derivatives | HeLa, SAS, A549, BT483 | 0.23 - 0.89 | Topoisomerase I & II Inhibition | [5] |
Antimicrobial and Antiprotozoal Activity
The quinoline core is present in several established antimalarial drugs, and novel derivatives continue to be explored for their antimicrobial and antiprotozoal properties.[1][8]
Mechanisms of Action:
-
Enzyme Inhibition: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of leishmanial methionine aminopeptidase 1 (LdMetAP1), an essential enzyme for the parasite's survival.[8]
-
General Antimicrobial Effects: Various quinoline derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[9][10]
Signaling Pathways Modulated by Quinoline Derivatives
Quinoline-based compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been developed as potent inhibitors of key components of this pathway, such as PI3K and mTOR.[6]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. jddtonline.info [jddtonline.info]
- 3. 3-benzoyl-2-quinolinecarboxaldehyde: A novel fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
N-(2-aminoethyl)piperazine-1,4-diethylamine synonyms and alternative names
An In-depth Technical Guide to N-(2-aminoethyl)piperazine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of compounds related to the query "N-(2-aminoethyl)piperazine-1,4-diethylamine." Initial research indicates that this name is ambiguous and may refer to a specific, less-documented compound or be a conflation of terms related to the widely used chemical N-(2-aminoethyl)piperazine (AEP). This document addresses both possibilities to provide a thorough resource.
Part 1: N-(2-aminoethyl)-1,4-piperazinediethanamine (CAS 31295-54-2)
The chemical name provided by the user, "this compound," is most closely associated with the CAS number 31295-54-2. While this specific common name is not standard, the compound registered under this CAS number is more formally known by other names. It has been noted for its use in biomedical research, including in the preparation of lipid-like materials for in vivo gene silencing.[][2]
Synonyms and Alternative Names
Below is a list of alternative names and identifiers for the compound associated with CAS 31295-54-2.
| Category | Name |
| CAS Number | 31295-54-2[3][4] |
| Molecular Formula | C10H25N5[3][4] |
| Synonyms | N-(2-Aminoethyl)-1,4-piperazinediethanamine[5] |
| N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine[2] | |
| 2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine[2] | |
| Aminoethylpiperazinylethylethylenediamine[5] |
Quantitative Data
The available quantitative data for this compound is limited but summarized below.
| Property | Value |
| Molecular Weight | 215.34 g/mol [][3] |
| Density | 1.011 g/cm³[3] |
| Boiling Point | 348.8ºC at 760 mmHg[3] |
| Flash Point | 164.8ºC[3] |
| pKa (Predicted) | 10.11 ± 0.10[4] |
Due to the limited public data on this specific compound, a detailed experimental protocol and signaling pathway analysis are not available. However, its use in the synthesis of lipid nanoparticles for drug delivery suggests a role in advanced pharmaceutical formulation.[2]
Part 2: N-(2-aminoethyl)piperazine (AEP) (CAS 140-31-8)
Given the ambiguity of the initial query, it is highly probable that information on the well-documented and structurally related compound, N-(2-aminoethyl)piperazine (AEP), is of interest. AEP is a versatile diamine with wide-ranging industrial and research applications.[6] It is a derivative of piperazine and contains primary, secondary, and tertiary amine functionalities in one molecule.[7]
Synonyms and Alternative Names
AEP is known by numerous synonyms in commercial and academic contexts.
| Category | Name |
| IUPAC Name | 2-(Piperazin-1-yl)ethan-1-amine[7][8] |
| CAS Number | 140-31-8[8][9][10] |
| Common Synonyms | 1-(2-Aminoethyl)piperazine[8][10] |
| N-Aminoethylpiperazine[8][10] | |
| 1-Piperazineethanamine[8][10] | |
| 2-(1-Piperazinyl)ethylamine[8] | |
| USAF DO-46[8][10] | |
| Trade Names | Ancamine AEP[6] |
| D.E.H. 39[6][10] |
Quantitative Data
The physicochemical properties of AEP are well-documented and crucial for its various applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N₃ | [9][10] |
| Molecular Weight | 129.21 g/mol | [9] |
| Appearance | Colorless to slightly yellow liquid | [9] |
| Melting Point | -19 °C | [7][9] |
| Boiling Point | 222 °C | [7][9] |
| Density | 0.984 g/cm³ at 20 °C | [7] |
| Vapor Pressure | 0.076 mmHg at 20 °C | [7] |
| Flash Point | 92 °C (closed cup) | |
| Solubility | Miscible in water | [7] |
| Refractive Index | 1.4993 at 20 °C/D | [8] |
Applications Overview
AEP is utilized in a wide array of applications, including:
-
Epoxy Curing Agent: It is widely used to cross-link epoxy resins, often as an accelerator with other amines.[7]
-
Corrosion Inhibition: AEP is an effective corrosion inhibitor.[10]
-
Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals.[9]
-
Asphalt Additives: It is used to improve the properties of asphalt.[10]
-
Surface Activation: AEP is used to modify material surfaces.[9][10]
-
CO₂ Capture: Its alkaline nature makes it a candidate for carbon dioxide sequestration research.[7]
Experimental Protocols
A common industrial synthesis involves reacting ethylenediamine (EDA) or ethanolamine/ammonia mixtures over a catalyst.[7] Another method involves the reaction of piperazine (PZ) with monoethanolamine (MEA) in the presence of CO₂ at elevated temperatures.[10]
Protocol: Synthesis from Piperazine and Monoethanolamine [10]
-
A mixture of 7 M piperazine and 2 M monoethanolamine with 0.3 mol CO₂ per mole of alkalinity is prepared.
-
The mixture is placed in a sealed 316 stainless steel thermal cylinder.
-
The cylinder is heated in a convection oven at 150 °C.
-
Cylinders are removed periodically to monitor the reaction progress via ion chromatography.
AEP is a common curing agent for epoxy resins like diglycidyl ether of bisphenol A (DGEBA). The tertiary amine in AEP's structure acts as an accelerator for the curing process.[7]
Protocol: Curing of DGEBA Epoxy Resin
-
Preparation: Ensure DGEBA epoxy resin and AEP are at room temperature.
-
Mixing: In a suitable vessel, combine the DGEBA resin with AEP at the desired stoichiometric ratio. The amount of AEP can be calculated based on its amine hydrogen equivalent weight (AHEW).
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing: Cure the cast resin in an oven at a specified temperature and duration (e.g., 2 hours at 100°C).
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature may be employed (e.g., 3 hours at 150°C).
-
Cooling: Allow the cured epoxy to cool slowly to room temperature to prevent thermal stress.
Diagrams and Workflows
The following diagram illustrates the relationship between the chemical nature of AEP and its primary applications.
This diagram outlines the typical workflow for using AEP as an epoxy curing agent.
References
- 2. This compound | 31295-54-2 [chemicalbook.com]
- 3. machidopharma.com [machidopharma.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 31295-54-2 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
N1-(2-Aminoethyl)-1,4-piperazinediethanamine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the physicochemical properties, synthesis, and applications of a key building block in modern drug delivery systems.
Introduction
N1-(2-Aminoethyl)-1,4-piperazinediethanamine is a branched polyamine that has garnered significant interest in the fields of pharmaceutical sciences and drug delivery. Its molecular structure, featuring a central piperazine ring and multiple aminoethyl side chains, imparts unique chemical properties that make it a valuable precursor in the synthesis of functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of N1-(2-Aminoethyl)-1,4-piperazinediethanamine, its role as a critical starting material for the ionizable lipid C12-200, and its subsequent application in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N1-(2-Aminoethyl)-1,4-piperazinediethanamine is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31295-54-2 | [1][2] |
| Molecular Formula | C10H25N5 | [1][2] |
| Molecular Weight | 215.34 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 348.8 ± 10.0 °C (Predicted) | [2] |
| Density | 1.011 g/cm³ | [2] |
| pKa | 10.11 ± 0.10 (Predicted) | [2] |
| Purity | ≥95% - ≥97.0% | [4][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2][4] |
Chemical Properties and Reactivity
N1-(2-Aminoethyl)-1,4-piperazinediethanamine is characterized by the presence of multiple primary and tertiary amine functional groups. These groups are basic and can readily participate in a variety of chemical reactions. The lone pairs of electrons on the nitrogen atoms make the molecule nucleophilic, allowing it to react with electrophiles.
The primary amino groups are particularly reactive towards carboxylic acids, activated esters (e.g., NHS esters), and carbonyl compounds such as aldehydes and ketones.[6] This reactivity is fundamental to its primary application as a precursor for the synthesis of the ionizable lipid C12-200, a key component in lipid nanoparticles for drug delivery.[6]
Synthesis and Characterization
Experimental Protocol: Characterization
The identity and purity of synthesized N1-(2-Aminoethyl)-1,4-piperazinediethanamine must be confirmed through rigorous analytical characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling patterns of the different protons in the molecule, confirming the arrangement of the ethyl and piperazine protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments, corresponding to the molecular structure.
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to confirm the molecular weight.
3. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.
-
Purpose: To assess the purity of the compound and identify any impurities.
Application in Drug Delivery: Precursor to C12-200
The most significant application of N1-(2-Aminoethyl)-1,4-piperazinediethanamine is as a key starting material for the synthesis of the ionizable lipid C12-200.[6] C12-200 is a branched, ionizable lipidoid that is a critical component of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).
The multiple amino groups of N1-(2-Aminoethyl)-1,4-piperazinediethanamine are reacted with lipid tails to form the final C12-200 structure. The resulting ionizable lipid possesses a pKa that allows it to be positively charged at acidic pH (within endosomes) and nearly neutral at physiological pH. This pH-responsive behavior is crucial for the encapsulation of negatively charged nucleic acids during LNP formulation and for their subsequent release into the cytoplasm of target cells.
Lipid Nanoparticle (LNP) Formulation
The general process for formulating LNPs using C12-200 involves the rapid mixing of an ethanolic solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common and reproducible method for this process.
Signaling and Mechanism of Action in Gene Delivery
While N1-(2-Aminoethyl)-1,4-piperazinediethanamine itself is not directly involved in biological signaling, its derivative, C12-200, plays a critical role in the mechanism of LNP-mediated gene delivery. The following diagram illustrates the key steps in this process.
Safety and Handling
N1-(2-Aminoethyl)-1,4-piperazinediethanamine is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N1-(2-Aminoethyl)-1,4-piperazinediethanamine is a crucial chemical intermediate with significant applications in the development of advanced drug delivery systems. Its unique molecular structure and reactivity make it an ideal precursor for the synthesis of ionizable lipids like C12-200, which are at the forefront of nucleic acid-based therapies. A thorough understanding of its physicochemical properties, synthesis, and handling is paramount for researchers and drug development professionals working to harness the potential of LNP technology for the treatment of a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase polyamine synthesis using piperazine and piperidine building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Molecular Structure: The IUPAC Name for N-(2-aminoethyl)piperazine-1,4-diethylamine
The chemical compound commonly referred to as N-(2-aminoethyl)piperazine-1,4-diethylamine is systematically named N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][][] This formal designation provides an unambiguous description of the molecule's intricate structure for researchers, scientists, and professionals in drug development.
The compound, identified by the CAS number 31295-54-2, possesses a molecular formula of C10H25N5.[1][] Its structure is based on a central piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions. This core is substituted at both nitrogen atoms with ethylamine groups, and one of these ethylamine groups is further substituted with another 2-aminoethyl group.
A variety of synonyms for this compound are in use, reflecting its complex structure. These include:
-
1,4-Piperazinediethanamine, N-(2-aminoethyl)-[1]
-
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine[1]
-
2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine[1][4]
This chemical is noted for its potential applications in the biomedical field. Preliminary research suggests it may have utility in the treatment of certain cancers and neurological conditions, acting as a targeted therapeutic agent for specific tumor types.[][]
It is important to distinguish this compound from the simpler, related molecule, N-(2-aminoethyl)piperazine (AEP), which has the IUPAC name 2-(piperazin-1-yl)ethan-1-amine.[5] AEP is a derivative of piperazine containing three nitrogen atoms and is used as a curing agent for epoxy resins.[5]
The accurate identification and naming of chemical compounds are foundational to chemical research and development. The IUPAC name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine ensures clear and precise communication among scientists globally.
Structural Diagram
To further elucidate the molecular architecture, a 2D structural representation is provided below.
Caption: 2D structure of N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine.
References
N-(2-aminoethyl)piperazine-1,4-diethylamine boiling point and density
An In-depth Technical Guide to N-(2-aminoethyl)piperazine-1,4-diethylamine: Physicochemical Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest in the biomedical field, particularly in the development of advanced drug delivery systems. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a relevant experimental workflow for its application in lipid nanoparticle formulation.
Physicochemical Properties
This compound is a liquid organic compound with the following key physical properties:
| Property | Value | Reference |
| Boiling Point | 348.8 °C at 760 mmHg | [1][2][3] |
| Density | 1.011 g/cm³ | [1][2] |
Experimental Protocols
The following sections describe standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Several methods are recognized for this determination, including those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.[3][6] A common laboratory method is the capillary method using a Thiele tube or an aluminum block.[1]
Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.[1][4]
Apparatus:
-
Thiele tube or aluminum heating block
-
Thermometer
-
Fusion tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating bath fluid
Procedure:
-
A small quantity of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and immersed in a heating bath (Thiele tube or aluminum block).
-
The apparatus is heated slowly and uniformly.[1]
-
The temperature is carefully monitored. The point at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1][4]
Determination of Density
Density is the mass of a substance per unit of volume.[7] OECD Guideline 109 describes several methods for determining the density of liquids, including the use of a hydrometer, a hydrostatic balance, or a pycnometer.[2][8][9][10] The pycnometer method is a precise technique suitable for pure liquid compounds.
Principle: The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer) at a specific temperature.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and it is weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is dried and then filled with this compound.
-
The filled pycnometer is brought to the same temperature in the constant temperature bath, the volume is adjusted, and it is weighed (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁)/ρ_water)
Synthesis and Application Workflow
This compound serves as a precursor for the synthesis of lipid-like materials used in the formulation of Lipid Nanoparticles (LNPs) for drug delivery, particularly for in vivo gene silencing.
Synthesis of this compound
A plausible synthetic route for N-substituted piperazines involves reductive amination. This process generally involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent.
Caption: A generalized synthetic pathway for this compound.
Experimental Workflow: Lipid Nanoparticle (LNP) Formulation
The workflow for formulating LNPs using ionizable lipids derived from this compound for applications such as mRNA delivery is a multi-step process.
Caption: Workflow for the formulation of Lipid Nanoparticles (LNPs).
References
- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-aminoethyl)piperazine-1,4-diethylamine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the foundational principles of its solubility based on its chemical structure and the general behavior of aliphatic amines. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in generating empirical data.
Introduction to this compound
This compound, with the CAS number 31295-54-2, is a complex aliphatic amine. Its structure, featuring multiple amine functionalities and a piperazine ring, dictates its physicochemical properties, including its solubility profile. Understanding its solubility is critical for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.
Chemical Structure:
Common synonyms for this compound include:
-
1,4-Piperazinediethanamine, N-(2-aminoethyl)-
-
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
Predicted Solubility in Organic Solvents
Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of multiple polar amine groups suggests good solubility in polar organic solvents, while the aliphatic backbone may confer some solubility in less polar environments.
Aliphatic amines generally exhibit significant solubility in polar organic solvents.[1][2] The solubility tends to decrease as the number of carbon atoms in the molecule increases, particularly beyond six carbons.[1][2] Amines are also known to be soluble in organic solvents such as alcohols, ether, and benzene.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine groups can form hydrogen bonds with the hydroxyl groups of the solvents. |
| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | The polarity of the solvent can interact with the polar amine groups. Primary amines may react with ketones like acetone.[1] |
| Non-Polar | Toluene, Hexane | Low to Moderate | The aliphatic portions of the molecule may allow for some interaction with non-polar solvents. |
| Ethers | Diethyl ether | Moderate | Amines are generally soluble in ether. |
| Esters | Ethyl acetate | Moderate | The polarity of the ester group can interact with the amine functionalities. |
It is important to note that these are predictions. Empirical testing is necessary to determine the quantitative solubility of this compound in these solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
3.1. Materials
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solute.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the withdrawn sample through a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)
-
3.3. Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
4.2. Logical Relationship of Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
The Piperazine Scaffold: A Cornerstone of Modern Therapeutics
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its capacity to modulate aqueous solubility and basicity, coupled with its synthetic versatility, have cemented its role in the development of a vast array of therapeutic agents. This technical guide explores the rich history of piperazine, from its initial synthesis to its discovery as an anthelmintic and its subsequent evolution into a core structural motif for antihistamines, antipsychotics, and beyond.
Early Discovery and First Therapeutic Use: An Anthelmintic Agent
Piperazine's journey into the realm of medicine began not with the complex targets of modern pharmacology, but with the treatment of parasitic worm infections. Though first synthesized in the late 19th century, its significant medical application was realized in the mid-20th century.
Initially investigated as a solvent for uric acid in the treatment of gout in the early 1900s, this application proved unsuccessful in clinical settings.[1] The turning point for piperazine came in 1953, when it was identified as a potent anthelmintic agent.[1] Administered as salts like piperazine citrate or adipate to enhance stability, it proved highly effective against ascarids (roundworms) and oxyurids (pinworms).[2][3] Its mechanism of action involves paralyzing the parasites by blocking acetylcholine at the myoneural junction, leading to their expulsion from the host's body.[2] This effect is mediated through its agonist activity on the inhibitory GABA (γ-aminobutyric acid) receptor in the parasites.[2] The selectivity of piperazine for helminths is attributed to the difference in GABA receptor isoforms between vertebrates and invertebrates.[2]
The Evolution into a Versatile Drug Scaffold
Following its success as an anthelmintic, the piperazine scaffold quickly captured the attention of medicinal chemists, who began to explore its potential in other therapeutic areas. By functionalizing the two nitrogen atoms, a diverse range of derivatives with distinct pharmacological profiles were synthesized.
Antihistamines: From Sedation to Selectivity
The post-World War II era saw a surge in antihistamine research, aimed at counteracting the effects of histamine in allergic reactions.[4] Researchers at companies like Burroughs Wellcome began systematically investigating piperazine derivatives, leading to the development of the first-generation antihistamines.[4] These compounds, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine nitrogen, demonstrated significant H1 receptor antagonism.[4]
A pivotal development in this class was the creation of cetirizine, a carboxylated metabolite of hydroxyzine.[4] Cetirizine retained the potent antihistaminic activity of its parent compound but exhibited significantly less sedation.[4] This was a major breakthrough, as it demonstrated that modifying the piperazine scaffold could limit penetration across the blood-brain barrier, thereby reducing central nervous system side effects.[4] Further refinement led to the development of levocetirizine, the (R)-enantiomer of cetirizine, which possesses approximately double the affinity for the H1 receptor.[4]
Antipsychotics: Targeting Dopamine and Serotonin Receptors
The versatility of the piperazine ring was further demonstrated in its application to the development of antipsychotic drugs.[5][6][7][8] Many typical and atypical antipsychotics feature a piperazine moiety, which plays a crucial role in their interaction with dopamine and serotonin receptors.[5][6][7][8] These drugs are fundamental in the management of schizophrenia, a chronic neuropsychiatric disorder.[5][6][7][8] The attachment of various heterocyclic groups to the piperazine core has been shown to greatly potentiate antipsychotic activity.[5][6][7][8]
Examples of prominent piperazine-containing antipsychotics include:
-
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[9] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[9]
-
Ziprasidone: Another atypical antipsychotic for schizophrenia and bipolar disorder, it also targets dopamine D2 and serotonin 5-HT2A receptors.[10] It was first synthesized in 1987.[10]
Quantitative Data Summary
The following tables provide a summary of key piperazine derivatives, their discovery timelines, and their primary therapeutic applications.
| Compound | Year of Discovery/Synthesis | Therapeutic Class | Primary Target(s) |
| Piperazine (as anthelmintic) | 1953 (introduced) | Anthelmintic | GABA receptor (in helminths) |
| Chlorcyclizine | c. 1940s-1950s | Antihistamine | Histamine H1 receptor |
| Meclizine | c. 1950s | Antihistamine | Histamine H1 receptor |
| Hydroxyzine | c. 1950s | Antihistamine | Histamine H1 receptor |
| Olanzapine | c. 1990s | Antipsychotic | Dopamine D2, Serotonin 5-HT2A receptors |
| Ziprasidone | 1987 | Antipsychotic | Dopamine D2, Serotonin 5-HT2A receptors |
| Cetirizine | c. 1980s | Antihistamine | Histamine H1 receptor |
| Levocetirizine | c. 2000s | Antihistamine | Histamine H1 receptor |
Experimental Protocols
The discovery and development of piperazine derivatives rely on a suite of synthetic and biological testing protocols.
Synthesis of Piperazine Derivatives
The functionalization of the piperazine ring is central to creating diverse derivatives. N-alkylation and N-arylation are common strategies.
Protocol 1: N-Alkylation of Piperazine via Reductive Amination [11]
This method is a cornerstone for synthesizing N-alkylpiperazines.
-
Materials:
-
Piperazine (1.0 equiv.)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Arylation of Piperazine via Buchwald-Hartwig Amination [11]
This palladium-catalyzed reaction is a powerful method for forming C-N bonds.
-
Materials:
-
Piperazine (1.2 equiv.)
-
Aryl halide (e.g., bromide or chloride) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K3PO4) (1.4 equiv.)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, piperazine, palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C).
-
Stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
-
Biological Assays
Protocol 3: In Vitro Anthelmintic Bioassay (Larval Motility Assay) [12][13][14]
This assay assesses the ability of a compound to paralyze or kill parasitic larvae.
-
Materials:
-
Parasite larvae (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Culture medium
-
Automated motility tracking system
-
-
Procedure:
-
Dispense a known number of larvae in culture medium into each well of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include positive (known anthelmintic) and negative (vehicle) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C).
-
At specified time points, measure larval motility using an automated tracking system that detects movement.
-
Calculate the percentage of motility inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration that inhibits 50% of motility) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.
-
Protocol 4: Histamine H1 Receptor Binding Assay [15]
This competitive radioligand binding assay determines the affinity of a compound for the H1 receptor.
-
Materials:
-
Membrane preparation from cells expressing the histamine H1 receptor.
-
Radioligand (e.g., [3H]mepyramine).
-
Test compound (e.g., a piperazine derivative).
-
Assay buffer.
-
Non-labeled H1 antagonist (for non-specific binding, e.g., mianserin).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of non-labeled antagonist), and competition binding (membranes, radioligand, varying concentrations of the test compound).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 5: Dopamine D2 Receptor Binding Assay [16][17]
This assay is used to characterize the affinity of antipsychotic candidates for the D2 receptor.
-
Materials:
-
Membrane preparation from cells expressing the dopamine D2 receptor.
-
Radioligand (e.g., [3H]Spiperone).
-
Test compound.
-
Assay buffer.
-
Unlabeled ligand for non-specific binding (e.g., (+)-butaclamol).
-
96-well plates and filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total and non-specific binding.
-
After incubation to reach equilibrium, terminate the binding by rapid filtration.
-
Wash the filters and measure the bound radioactivity by scintillation counting.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 and subsequently the Ki value to quantify the compound's affinity for the D2 receptor.
-
Visualizations
Historical Development of Piperazine Derivatives
Caption: Timeline of key milestones in piperazine's history.
General Workflow for Synthesis and Screening of Piperazine Derivatives
Caption: Workflow for piperazine derivative drug discovery.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway.
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling in Antipsychotic Action
Caption: Key antipsychotic receptor signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine | drug | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]
- 9. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ziprasidone - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. agromaroc.com [agromaroc.com]
- 13. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on N-(2-aminoethyl)piperazine-1,4-diethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)piperazine-1,4-diethylamine is a substituted piperazine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including multiple amine functionalities and a flexible piperazine ring, suggest its utility as a versatile building block in the synthesis of more complex molecules, such as lipid nanoparticles for drug delivery and as a biochemical reagent.[1] This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its molecular structure, electronic properties, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this guide leverages established computational methodologies applied to analogous piperazine derivatives to provide a predictive yet robust analysis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H25N5 | [2][3][4] |
| Molecular Weight | 215.34 g/mol | [2][][6] |
| CAS Number | 31295-54-2 | [2][3] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg | [4] |
| Density | 1.011 ± 0.06 g/cm³ | [4] |
| Flash Point | 164.8 °C | |
| Predicted pKa | 10.11 ± 0.10 | [3] |
| Purity | ≥97.0% | [7] |
Theoretical Framework and Computational Methodology
The theoretical analysis of this compound is predicated on Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate predictions and is based on successful applications to similar piperazine-containing molecules.
A proposed workflow for the theoretical investigation is outlined below:
References
- 1. This compound | 31295-54-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 6. This compound | C10H25N5 | CID 161703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Safety and Hazards of N-(2-aminoethyl)piperazine-1,4-diethylamine
Disclaimer: Detailed safety and toxicological data for N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS No. 31295-54-2) are not extensively available in the public domain. Due to this data scarcity, this guide will leverage information from the structurally similar and well-characterized compound, N-(2-aminoethyl)piperazine (AEP, CAS No. 140-31-8), to provide a comprehensive overview of potential hazards and safety protocols. Researchers and drug development professionals should handle this compound with caution and assume it may have a similar hazard profile to AEP until specific data becomes available.
This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the known properties, potential hazards, and recommended safety procedures.
Chemical and Physical Properties
This compound is a piperazine derivative.[1][2][][] While specific experimental data for this compound is limited, some basic properties have been identified. The properties of the surrogate compound, N-(2-aminoethyl)piperazine (AEP), are well-documented and are presented here for comparison and as a basis for risk assessment.
| Property | This compound | N-(2-aminoethyl)piperazine (AEP) - Surrogate |
| CAS Number | 31295-54-2[1][2][] | 140-31-8[5][6] |
| Molecular Formula | C10H25N5[1][2][] | C6H15N3[5][6] |
| Molecular Weight | 215.34 g/mol [1][] | 129.21 g/mol [5][6] |
| Appearance | Not Available | Colorless to yellowish liquid[6][7] |
| Boiling Point | Not Available | 222 °C (432 °F; 495 K)[6][7] |
| Melting Point | Not Available | -19 °C (−2 °F; 254 K)[6][7] |
| Flash Point | Not Available | 93 °C (199 °F)[7] |
| Density | Not Available | 0.984 g/cm³ at 20 °C[6] |
| Solubility in Water | Not Available | Miscible[6][7] |
| Vapor Pressure | Not Available | 0.076 mmHg @ 20 °C[6] |
Hazard Identification and Classification
Aggregated GHS information for this compound from a limited number of reports suggests that it may be harmful if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[8] However, a significant portion of reports indicated that it does not meet GHS hazard criteria.[8]
Given the ambiguity, the more detailed and consistently reported hazard classification for the surrogate N-(2-aminoethyl)piperazine (AEP) is provided below as a precautionary guideline.
GHS Classification for N-(2-aminoethyl)piperazine (AEP):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7][9] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5][7][9] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[5][7][9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5][7][9] |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[5][7][9] |
Hazard Pictograms:
-
Corrosion (GHS05)[6]
-
Exclamation Mark (GHS07)[6]
-
Skull and Crossbones (GHS06) - Implied by Acute Dermal Toxicity Category 3
Toxicological Data
Detailed toxicological studies on this compound are not publicly available. The following data for N-(2-aminoethyl)piperazine (AEP) is provided to guide risk assessment.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 2140 mg/kg | [10] |
| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 871.2 mg/kg | [9] |
| LC50 (Lethal Concentration, 50%) | Pimephales promelas (fathead minnow) | Aquatic | 2190 mg/L (96 h) | [10] |
| EC50 (Effective Concentration, 50%) | Daphnia magna (water flea) | Aquatic | 58 mg/L (48 h) | [10] |
Experimental Protocols
While specific experimental protocols for this compound were not found, the toxicological data for AEP are derived from standardized tests. The general methodologies for these tests are outlined below.
Acute Oral Toxicity (LD50): This study is typically conducted based on OECD Guideline 401 or 420. A group of rats is administered the test substance via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Acute Dermal Toxicity (LD50): Following a method similar to OECD Guideline 402, the substance is applied to a shaved area of the skin of a group of rabbits. The site is covered with a porous gauze dressing. The animals are observed for mortality and toxic effects over a period of 14 days. The dermal LD50 is calculated as the dose causing death in 50% of the animals.
Aquatic Toxicity (LC50/EC50): These tests are performed according to guidelines such as OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test). For the fish LC50, fish are exposed to various concentrations of the substance in water for 96 hours, and mortality is recorded. For the daphnia EC50, the invertebrates are exposed for 48 hours, and the concentration that causes immobilization in 50% of the population is determined.
Handling, Storage, and Personal Protective Equipment (PPE)
The following handling and storage procedures are based on the known hazards of N-(2-aminoethyl)piperazine (AEP) and should be adopted as a minimum standard for this compound.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5][11]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, and open flames.[11]
-
Take measures to prevent the buildup of electrostatic charge.[5]
-
Do not eat, drink, or smoke when using this product.[11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Store in a corrosives area.[11]
-
Store locked up.[11]
-
Incompatible materials include acids, aldehydes, copper, halogenated compounds, and aluminum.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][11]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
First Aid Measures
The following first-aid measures are based on exposure to N-(2-aminoethyl)piperazine (AEP). Immediate medical attention is crucial in all cases of significant exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[9]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]
Visualizations
The following diagrams illustrate the chemical structure, a potential hazard communication workflow, and a first-aid decision tree based on the available information.
Caption: Structure of this compound
Caption: Hazard Communication and Control Workflow
Caption: First Aid Decision Tree for Exposure
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 7. N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS [mubychem.com]
- 8. This compound | C10H25N5 | CID 161703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(2-aminoethyl)piperazine and its Derivatives: A Perspective on N-(2-aminoethyl)piperazine-1,4-diethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct research on N-(2-aminoethyl)piperazine-1,4-diethylamine is not extensively available in public literature, a comprehensive understanding of its core structure, N-(2-aminoethyl)piperazine (AEP), provides a strong foundation for predicting its properties and potential applications. This technical guide delves into the known research surrounding AEP, including its synthesis, chemical properties, and significant applications, particularly in polymer chemistry and as a scaffold in medicinal chemistry. Furthermore, we will explore the influence of diethylamino functional groups to extrapolate potential characteristics and research avenues for the target molecule, this compound.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including anticancer, antihistamine, and antipsychotic properties.[1][2][3] AEP itself is a versatile building block, featuring primary, secondary, and tertiary amine functionalities, which imparts unique reactivity and makes it a valuable precursor for more complex molecules.[4]
Core Compound: N-(2-aminoethyl)piperazine (AEP)
AEP is a colorless to light yellow viscous liquid with a chemical structure that combines a piperazine ring with an aminoethyl side chain.[5][6] This arrangement of nitrogen atoms makes it a valuable compound in various chemical reactions and applications.[5]
Physicochemical and Spectroscopic Data
A clear understanding of the physicochemical properties of AEP is crucial for its application in synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C6H15N3 | [6] |
| Molar Mass | 129.207 g/mol | [6] |
| Appearance | Colorless to yellowish liquid | [6] |
| Density | 0.985 g/mL at 25 °C | [7] |
| Boiling Point | 218-222 °C | [7] |
| Melting Point | -19 °C | [6] |
| Vapor Pressure | 0.05 mmHg at 20 °C | [7] |
| Refractive Index | n20/D 1.5 | [7] |
| LogP | -0.988 | [8] |
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives can be achieved through various methods. A general and practical approach involves the reaction of carbonyl and amine condensation partners, which can be facilitated by organic photoredox catalysis for operational simplicity.[9] Another common method is the palladium-catalyzed cyclization of a propargyl unit with a diamine component, offering good yields and high stereochemical control.[9] For monosubstituted piperazines, a one-pot, one-step procedure from a protonated piperazine using heterogeneous catalysis has been developed, which is cost-effective and produces high yields.[10]
Experimental Protocol: Synthesis of 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine
This protocol, adapted from a study on the synthesis of piperazine derivatives with antimicrobial and antifungal activities, illustrates a common synthetic route.[11]
Materials:
-
2-((2,4-dimethylphenyl)thio)aniline
-
bis(2-chloroethyl)amine hydrochloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and N,N-dimethylformamide (10 mL) is prepared.[11]
-
The reaction mixture is stirred at 110 °C for 48 hours.[11]
-
Upon completion, the reaction mixture is worked up to isolate the desired piperazine derivative.[11]
Caption: Synthesis of a substituted piperazine derivative.
Reactions and Applications of N-(2-aminoethyl)piperazine
AEP's unique structure with three types of amine groups allows it to participate in a variety of chemical reactions, making it a valuable industrial chemical and a versatile building block in organic synthesis.
Epoxy Curing Agent
One of the primary applications of AEP is as a curing agent for epoxy resins.[12] The primary and secondary amines can react with epoxide groups to form a cross-linked polymer network, while the tertiary amine can act as a catalyst for the curing reaction.[6][12] This results in a durable material with excellent adhesion and chemical resistance, suitable for coatings, adhesives, and composites.[12][13]
Experimental Protocol: Curing of DGEBA with AEP for DSC Analysis
This protocol outlines the preparation of a sample to study the curing kinetics of a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), with AEP using Differential Scanning Calorimetry (DSC).[12]
Materials:
-
N-(2-aminoethyl)piperazine (AEP)
-
Diglycidyl Ether of Bisphenol A (DGEBA)
-
DSC sample pans
Procedure:
-
Accurately weigh the desired amounts of DGEBA and AEP into a mixing container. The stoichiometric ratio is crucial for achieving optimal properties.[12]
-
Thoroughly mix the two components at room temperature until a homogeneous mixture is obtained.[12]
-
Transfer a small amount of the mixture (typically 5-10 mg) into a DSC sample pan.
-
Seal the pan and place it in the DSC instrument.
-
Run the desired temperature program (e.g., a ramp from room temperature to 250 °C at 10 °C/min) to monitor the heat flow associated with the curing reaction.[12]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. N-(2-Aminoethyl)piperazine | High-Purity Reagent [benchchem.com]
- 5. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 6. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 7. 1-(2-Aminoethyl)piperazine 99 140-31-8 [sigmaaldrich.com]
- 8. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the mono-N-alkylation of piperazine to yield an intermediate, followed by a second alkylation to introduce the protected aminoethyl moiety, and culminating in a final deprotection step. This protocol includes detailed methodologies, reagent specifications, and expected outcomes, designed to be a comprehensive guide for researchers.
Introduction
This compound is a polyamine derivative of piperazine. The piperazine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This compound, with its multiple amine functionalities, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutics in oncology and neurology, and as a precursor in the development of drug delivery systems like lipid nanoparticles (LNP). The following protocol outlines a reproducible synthetic route to obtain this compound with high purity.
Overall Reaction Scheme
The synthesis of this compound is proposed via a three-step sequence:
-
Step 1: Synthesis of 1-(2-diethylaminoethyl)piperazine. This initial step involves the mono-alkylation of piperazine with 2-chloro-N,N-diethylethanamine. To favor mono-substitution, a significant excess of piperazine is employed.
-
Step 2: Synthesis of tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate. The intermediate from Step 1 is then alkylated with a Boc-protected 2-aminoethyl halide, such as tert-butyl (2-bromoethyl)carbamate.
-
Step 3: Synthesis of this compound. The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.
Data Presentation
Table 1: Summary of Materials and Expected Yields
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Typical Yield (%) |
| 1 | Piperazine | 2-chloro-N,N-diethylethanamine | 1-(2-diethylaminoethyl)piperazine | Ethanol | - | 60-75 |
| 2 | 1-(2-diethylaminoethyl)piperazine | tert-butyl (2-bromoethyl)carbamate | tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate | Acetonitrile | K₂CO₃ | 80-90 |
| 3 | tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate | 4M HCl in Dioxane | This compound | Dioxane/Methanol | - | >95 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Piperazine | C₄H₁₀N₂ | 86.14 | 146 |
| 2-chloro-N,N-diethylethanamine | C₆H₁₄ClN | 135.64 | 153-154 |
| 1-(2-diethylaminoethyl)piperazine | C₁₀H₂₃N₃ | 185.31 | 245-247 |
| tert-butyl (2-bromoethyl)carbamate | C₇H₁₄BrNO₂ | 224.10 | 65-70 (at 0.5 mmHg) |
| This compound | C₁₀H₂₅N₅ | 215.34 | 348.8 ± 10.0 (Predicted)[1] |
Experimental Protocols
Step 1: Synthesis of 1-(2-diethylaminoethyl)piperazine
Materials:
-
Piperazine (anhydrous)
-
2-chloro-N,N-diethylethanamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of 2-chloro-N,N-diethylethanamine from its hydrochloride salt by neutralizing with an equivalent amount of aqueous sodium hydroxide and extracting with a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extract over anhydrous sulfate and carefully evaporate the solvent.
-
In a separate large round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a 5-fold molar excess of anhydrous piperazine in absolute ethanol.
-
To the piperazine solution, add the free base of 2-chloro-N,N-diethylethanamine (1 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with toluene (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(2-diethylaminoethyl)piperazine by vacuum distillation.
Step 2: Synthesis of tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate
Materials:
-
1-(2-diethylaminoethyl)piperazine
-
tert-butyl (2-bromoethyl)carbamate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-diethylaminoethyl)piperazine (1 equivalent) and anhydrous acetonitrile.
-
To this solution, add anhydrous potassium carbonate (1.5 equivalents).
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude Boc-protected product. This product is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Materials:
-
tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (for neutralization, if the free base is desired)
Procedure:
-
In a round-bottom flask, dissolve the crude product from Step 2 in a minimal amount of methanol.
-
To this solution, add a 5-10 fold excess of 4M HCl in 1,4-dioxane at room temperature.[2]
-
Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) should be observed. Monitor the deprotection by TLC or LC-MS.[3]
-
Upon completion, the product will likely precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.
-
To isolate the hydrochloride salt, the residue can be triturated with diethyl ether, and the resulting solid collected by filtration, washed with diethyl ether, and dried under vacuum.
-
To obtain the free base, the hydrochloride salt is dissolved in water and the solution is basified to pH >12 with concentrated sodium hydroxide solution. The free amine is then extracted with an organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform), dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to give the final product, this compound, as an oil.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Concluding Remarks
The protocol described provides a comprehensive and logical pathway for the synthesis of this compound. Researchers should pay close attention to the stoichiometry in the first step to minimize the formation of the di-alkylated byproduct. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the identity and purity of the intermediates and the final product. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
The Versatility of the N-(2-aminoethyl)piperazine Scaffold in Medicinal Chemistry: Application Notes and Protocols
The N-(2-aminoethyl)piperazine moiety is a versatile and privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that enhance the pharmacological and pharmacokinetic profiles of drug candidates. Its two basic nitrogen atoms can be readily protonated at physiological pH, improving aqueous solubility and bioavailability. The stable chair conformation of the piperazine ring provides a rigid framework for the precise orientation of pharmacophoric groups, facilitating strong interactions with biological targets. Furthermore, the synthetic tractability of the N-(2-aminoethyl)piperazine core allows for straightforward derivatization at its nitrogen positions, making it an invaluable tool for medicinal chemists in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of N-(2-aminoethyl)piperazine derivatives in various therapeutic areas, supported by quantitative data and experimental methodologies.
Application in Anticancer Drug Discovery
The N-(2-aminoethyl)piperazine scaffold is a key component in the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The piperazine ring often serves as a central linker, connecting different pharmacophoric fragments that can interact with various biological targets involved in cancer progression, such as protein kinases, tubulin, and DNA.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative N-(2-aminoethyl)piperazine derivatives against various cancer cell lines.
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [1] |
| 2 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [1] |
| 3 | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed | [1] |
| 4 | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin | [1] |
| 5 | N-ethylpiperazinyl amide of oleanonic acid derivative | Leukemia (HL-60(TB)) | Growth Inhibition: -35.82% at 10 µM | [2] |
| 6 | N-ethylpiperazinyl amide of ursonic acid derivative | Broad panel of 60 cancer cell lines | Average GI50: 1.03 µM | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic activity of N-(2-aminoethyl)piperazine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
N-(2-aminoethyl)piperazine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(2-aminoethyl)piperazine derivative in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram: General Workflow for Anticancer Drug Screening
Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.
Application in Neurodegenerative Diseases
Derivatives of the N-(2-aminoethyl)piperazine scaffold have shown promise as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. These compounds can be designed to interact with various targets implicated in the disease pathology, including the inhibition of amyloid-β (Aβ) and tau protein aggregation, and the modulation of neurotransmitter receptors.
Neuroprotective Effects of Piperazine Derivatives
Recent studies have highlighted the neuroprotective properties of novel piperazine-based compounds. For instance, certain derivatives have been shown to inhibit the aggregation of Aβ42 and the tau-derived peptide AcPHF6. Furthermore, these compounds have demonstrated the ability to reverse Aβ1-42 induced toxicity in neuronal cell lines.[3]
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is used to assess the ability of N-(2-aminoethyl)piperazine derivatives to inhibit the aggregation of amyloid-β or tau peptides.
Materials:
-
Amyloid-β (1-42) or AcPHF6 peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
N-(2-aminoethyl)piperazine derivative stock solution (in DMSO)
-
96-well black plates with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Peptide Preparation: Dissolve the Aβ(1-42) or AcPHF6 peptide in HFIP and then lyophilize to obtain a monomeric film. Resuspend the peptide in the assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add the peptide solution, ThT solution, and different concentrations of the N-(2-aminoethyl)piperazine derivative. The final volume in each well should be 200 µL. Include a control with the peptide and ThT but without the test compound.
-
Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the control.
Diagram: Signaling Pathway in Alzheimer's Disease Targeted by Piperazine Derivatives
Caption: Piperazine derivatives can potentially mitigate Alzheimer's pathology by inhibiting the aggregation of both amyloid-β and tau proteins.
Application as a Linker in Bioactive Compounds
The bifunctional nature of N-(2-aminoethyl)piperazine, possessing both primary and secondary amine groups, makes it an excellent linker for covalently attaching different molecular entities. This property is exploited in drug design to create hybrid molecules with dual activities or to improve the pharmacokinetic properties of a drug.
Use as a Linker for Nitric Oxide Releasing Groups
Synthetic procedures have been developed to use piperazine as a linker to attach the nitric oxide (NO)-releasing diazeniumdiolate functional group to various biomedically relevant molecules. One amino group of the piperazine carries the diazeniumdiolate, while the other is used for covalent attachment to the target molecule. This approach allows for the targeted delivery of NO, a critical signaling molecule with diverse physiological roles.[4]
Experimental Protocol: Synthesis of a Piperazine-Linked Conjugate
This protocol provides a general procedure for conjugating a carboxylic acid-containing molecule to N-(2-aminoethyl)piperazine using amide bond formation.
Materials:
-
N-(2-aminoethyl)piperazine
-
Carboxylic acid-containing molecule (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM. Stir the mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Coupling Reaction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add a solution of N-(2-aminoethyl)piperazine (1.2 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired conjugate.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Diagram: Logical Relationship of Piperazine as a Linker
Caption: The N-(2-aminoethyl)piperazine scaffold serves as a central linker to create hybrid molecules with potentially synergistic or improved therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS No. 31295-54-2) is a versatile, multi-functional building block increasingly utilized in the fields of medicinal chemistry and materials science. Its unique structure, featuring a primary amine, a secondary amine within the ethylenediamine chain, and two tertiary amines within the piperazine ring, offers multiple reactive sites for the synthesis of a diverse range of molecular architectures. These derivatives have shown significant promise in various applications, particularly in the development of advanced drug delivery systems, and as potential therapeutic agents themselves.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its application in the synthesis of lipidoids for nucleic acid delivery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 31295-54-2 | [1][2] |
| Molecular Formula | C10H25N5 | [1][2] |
| Molecular Weight | 215.34 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg | [] |
| Density | 1.011 ± 0.06 g/cm³ | [] |
| Purity | ≥95% to ≥97% (commercially available) | [][4] |
| Storage | 4°C, protect from light | [4] |
Applications in Synthesis
The presence of multiple amine functionalities with varying reactivity makes this compound a valuable precursor for a variety of chemical transformations. Key application areas include:
-
Lipidoid Synthesis for Drug Delivery: The primary and secondary amines can be readily functionalized with lipophilic moieties through reactions such as acylation, Michael addition, or reaction with epoxides. The resulting amphiphilic molecules, known as lipidoids, can self-assemble into lipid nanoparticles (LNPs) capable of encapsulating and delivering nucleic acids like siRNA and mRNA. A notable example is its use as a precursor for the synthesis of the lipidoid C12-200, which has been effectively used in LNP formulations for in vivo gene silencing.
-
Development of Novel Therapeutics: The piperazine scaffold is a common feature in many biologically active compounds. Derivatives of this compound are being explored for their potential as anticancer, antimicrobial, and neurological agents.[]
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Synthesis of a Lipidoid via Reaction with an Epoxide
This protocol describes a general procedure for the synthesis of a lipidoid by reacting this compound with a long-chain aliphatic epoxide. This reaction typically proceeds via a nucleophilic ring-opening of the epoxide by the primary and secondary amines of the piperazine derivative.
Materials:
-
This compound
-
1,2-Epoxydodecane (or other suitable long-chain epoxide)
-
Anhydrous ethanol or another suitable solvent (e.g., THF, dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
To the stirred solution, add 1,2-epoxydodecane (4.0 - 5.0 eq.) dropwise at room temperature. The molar excess of the epoxide is used to drive the reaction to completion and ensure all primary and secondary amine sites are alkylated.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol and a small percentage of triethylamine (e.g., 0.5-1%) to prevent protonation of the amines on the silica, is typically effective.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified lipidoid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1,2-Epoxydodecane | 1 : 4.5 | Ethanol | 78 | 48 | 60-80 |
Protocol 2: Synthesis of an Amide-Containing Derivative via Acylation
This protocol outlines the synthesis of an amide derivative by reacting this compound with an acyl chloride. The primary amine is the most reactive site for this transformation under controlled conditions.
Materials:
-
This compound
-
Lauroyl chloride (or other fatty acid chloride)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Triethylamine (TEA) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve lauroyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol if the product is highly polar).
-
Collect the pure fractions and remove the solvent to obtain the desired amide derivative.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Lauroyl chloride | 1 : 1 | DCM | Triethylamine | 0 to RT | 18 | 70-90 |
Signaling Pathways and Experimental Workflows
Lipid Nanoparticle (LNP) Cellular Uptake and siRNA Delivery Pathway
Derivatives of this compound, particularly lipidoids, are key components of LNPs for the delivery of siRNA. The following diagram illustrates the generally accepted pathway for LNP-mediated siRNA delivery.
Caption: LNP-mediated siRNA delivery pathway.
General Experimental Workflow for Lipidoid Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a lipidoid derived from this compound.
Caption: Workflow for lipidoid synthesis.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its application in the creation of ionizable lipidoids for nucleic acid delivery systems is a particularly promising area of research with significant potential in the development of novel therapeutics. The protocols and workflows provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound and to design new molecules with tailored properties for a range of scientific applications.
References
Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-aminoethyl)piperazine-1,4-diethylamine, also known by its IUPAC name N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, is a polyamine compound of significant interest in the field of drug delivery.[1] Its multiple amine groups make it a versatile precursor for the synthesis of various molecules, most notably ionizable cationic lipidoids. These lipidoids are critical components of Lipid Nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[2][3][4]
One of the most prominent applications of this polyamine is in the synthesis of the branched-chain ionizable lipidoid C12-200.[2][5][6] C12-200 has been instrumental in the formulation of LNPs for in vivo delivery of mRNA, demonstrating high transfection efficiency and potent pharmacodynamic effects in preclinical models.[3][7] The ionizable nature of the lipidoid, conferred by the polyamine headgroup, is crucial for the encapsulation of nucleic acids at low pH and their subsequent release into the cytoplasm following endosomal uptake.[8][9]
This document provides detailed experimental protocols for a representative reaction of this compound – the synthesis of a C12-200 analogue via epoxide ring-opening. It also includes quantitative data for the reactant and the resulting class of products, along with visualizations of the experimental workflow and the mechanism of LNP-mediated drug delivery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31295-54-2 | [1] |
| Molecular Formula | C10H25N5 | [1] |
| Molecular Weight | 215.34 g/mol | [1] |
| Appearance | Powder or liquid | [10] |
| Purity | ≥95% - 97% | [10] |
| Storage | Store at 2-8°C or room temperature in a dark, inert atmosphere | [4] |
Table 2: Representative Properties of C12-200 Ionizable Lipidoid
| Property | Value | Reference |
| CAS Number | 1220890-25-4 | [2] |
| Molecular Formula | C70H145N5O5 | [2] |
| Formula Weight | 1136.9 g/mol | [2] |
| Purity | ≥95% | [2] |
| Formulation | A 100 mg/ml solution in ethanol | [2] |
| Application | Component of LNPs for mRNA/siRNA delivery | [3][5] |
Experimental Protocols
Synthesis of a C12-200 Analogue via Epoxide Ring-Opening Reaction
This protocol describes the synthesis of a branched-chain ionizable lipidoid by reacting this compound with 1,2-epoxydodecane. This reaction is an example of a nucleophilic epoxide ring-opening.
Materials:
-
This compound (Purity ≥95%)
-
1,2-Epoxydodecane
-
Anhydrous Toluene (or other suitable anhydrous, high-boiling point solvent)
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: Assemble a reflux apparatus using a three-necked round-bottom flask, a reflux condenser with a drying tube, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add this compound. For a small-scale synthesis, one might start with 1 mmol of the amine. Add anhydrous toluene to dissolve the amine.
-
Addition of Epoxide: While stirring the solution, slowly add a stoichiometric excess of 1,2-epoxydodecane. Given that there are five reactive amine hydrogens (two primary and three secondary) on this compound, a molar ratio of at least 5:1 of epoxide to polyamine is required for complete alkylation. An excess of the epoxide is often used to drive the reaction to completion.[11]
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring for 3-4 days.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The crude product is a yellow oil.[11]
-
Purification: The product can be purified by flash column chromatography.[11]
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute the column with a suitable solvent system, for example, a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH/DCM).[11]
-
Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
-
-
Product Characterization: Combine the pure fractions and remove the solvent using a rotary evaporator. The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[11]
-
Storage: The purified ionizable lipidoid, a yellow oil, can be stored in a freezer at -20°C until further use.[11]
Mandatory Visualization
References
- 1. This compound | C10H25N5 | CID 161703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medkoo.com [medkoo.com]
- 7. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. liposomes.ca [liposomes.ca]
- 10. Ionizable Lipids & Lipid Nanoparticles: Initiatives Like C12-200 Allow Lower Dose [pharmaceuticalonline.com]
- 11. static.igem.wiki [static.igem.wiki]
Application Notes and Protocols: N-(2-aminoethyl)piperazine-1,4-diethylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(2-aminoethyl)piperazine-1,4-diethylamine as a critical building block in the synthesis of advanced pharmaceutical components, particularly for nucleic acid delivery systems. This document includes experimental protocols, quantitative data, and workflow diagrams to guide researchers in this application.
Introduction
This compound (CAS No. 31295-54-2) is a polyamine that has gained significant attention in pharmaceutical research for its role as a precursor in the synthesis of ionizable cationic lipids.[1][2] These lipids are essential components of Lipid Nanoparticles (LNPs), which serve as a leading platform for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[3][4] The primary application of this compound is in the synthesis of the lipidoid C12-200 , a branched-chain ionizable lipid that has demonstrated high efficacy in mediating gene silencing in vivo.[5][6]
The amino groups of this compound are highly reactive towards epoxides, enabling the synthesis of a library of lipid-like materials (lipidoids) with varying tail structures.[1][5] This reactivity is central to the synthesis of C12-200, which is formed through the reaction of this compound with dodecyl epoxide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31295-54-2 | [7] |
| Molecular Formula | C10H25N5 | [8] |
| Molecular Weight | 215.34 g/mol | [8] |
| Appearance | Not Available | [7] |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg | [9] |
| pKa (Predicted) | 10.11 ± 0.10 | [7] |
| Storage | Store at 2-8°C | [10] |
Synthesis of C12-200 Lipidoid
The synthesis of C12-200 involves the nucleophilic ring-opening of dodecyl epoxide by the amine groups of this compound. This reaction results in the formation of a branched lipidoid with multiple hydroxyl groups.
Experimental Workflow for C12-200 Synthesis
Detailed Experimental Protocol for C12-200 Synthesis
This protocol is adapted from a general procedure for lipidoid synthesis.[11]
Materials:
-
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (Amine 200)
-
2-dodecyloxirane (Dodecyl epoxide)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a 1-dram vial, add N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (1.0 equivalent).
-
Add 2-dodecyloxirane (6.0 equivalents).
-
Add ethanol (0.3 mL).
-
Seal the vial and stir the reaction mixture at 80°C for 48 hours.
-
After cooling to room temperature, dilute the crude product with dichloromethane (0.7 mL).
-
Purify the crude product by flash chromatography on silica gel. A gradient elution from 100% dichloromethane to a mixture of dichloromethane and methanol is typically used.
-
The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield C12-200 as a clear oil.
Characterization:
The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Application of C12-200 in Lipid Nanoparticle (LNP) Formulation for siRNA Delivery
C12-200 is a key component in LNP formulations for the delivery of siRNA. These LNPs are typically composed of the ionizable lipid (C12-200), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid.
LNP Formulation and Characterization Workflow
Detailed Experimental Protocol for LNP-siRNA Formulation
This protocol is a generalized procedure based on common practices in the field.[12][13]
Materials:
-
C12-200 (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
siRNA (in RNase-free water)
-
Sodium Acetate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, RNase-free)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of C12-200, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., C12-200:DOPE:Cholesterol:DMG-PEG 2000 at 35:16:46.5:2.5).[14]
-
Prepare Aqueous siRNA Solution: Dilute the siRNA stock solution in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration (e.g., ~0.14 mg/mL).[12]
-
LNP Formation via Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture and the aqueous siRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate.
-
-
Purification:
-
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated siRNA.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
siRNA Encapsulation Efficiency: Determine using a fluorescent dye-based assay such as the RiboGreen assay.
-
Quantitative Data on C12-200 LNP Performance
The following table summarizes representative data for LNPs formulated with C12-200 for siRNA delivery.
| LNP Formulation (Molar Ratio) | Cargo | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Gene Silencing (Target) | Reference |
| C12-200:DOPE:Chol:PEG (35:16:46.5:2.5) | siRNA | 100 - 150 | < 0.2 | > 75% | Factor VII (mouse liver) | [3] |
| C12-200 based | mRNA | ~80 | ~0.1 | ~90% | Luciferase (mouse liver) | [5] |
| C12-200:DOPE:Chol:PEG (molar ratios varied) | mRNA | 80 - 120 | < 0.2 | >90% | Placental Growth Factor (mouse placenta) | [9] |
| C12-200 based | siRNA | ~100 | < 0.2 | >95% | GAPDH (spleen APCs) | [15] |
Conclusion
This compound is a valuable synthon for the development of advanced drug delivery systems. Its primary utility lies in the straightforward synthesis of the C12-200 lipidoid, a highly effective component of LNP formulations for the delivery of nucleic acid therapeutics. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel gene therapies. Further optimization of the LNP composition and formulation parameters can be explored to tailor delivery to specific tissues and cell types.
References
- 1. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | 31295-54-2 | FA155608 [biosynth.com]
Application Notes and Protocols for the Analytical Characterization of N-(2-aminoethyl)piperazine-1,4-diethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminoethyl)piperazine-1,4-diethylamine is a complex diamine derivative with a piperazine core. Its multifaceted structure, featuring primary, secondary, and tertiary amine functionalities, necessitates a comprehensive analytical approach for unambiguous characterization. These application notes provide a detailed overview of the key analytical techniques and protocols essential for the identification, purity assessment, and quality control of this compound. The methodologies described herein are fundamental for researchers engaged in the synthesis, application, and regulatory evaluation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the selection of appropriate analytical techniques and for the interpretation of experimental data.
| Property | Value | Reference |
| CAS Number | 31295-54-2 | [1][2][3] |
| Molecular Formula | C10H25N5 | [1][3] |
| Molecular Weight | 215.34 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg | [2] |
| Flash Point | 164.8 °C | [2] |
| Purity | ≥97.0% | [1] |
Chromatographic Analysis
Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures, and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in its native structure, UV detection of this compound requires pre-column derivatization. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with primary and secondary amines to yield a highly UV-active product.[4][5]
Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
NBD-Cl solution (1 mg/mL in acetonitrile)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
-
Derivatization Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In a microcentrifuge tube, mix 100 µL of the sample/standard solution with 200 µL of sodium borate buffer.
-
Add 200 µL of the NBD-Cl solution.
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Add 500 µL of the mobile phase to the mixture and vortex.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 470 nm
-
Data Presentation: Expected HPLC-UV Data
| Parameter | Expected Value |
| Retention Time (derivatized) | 15 - 25 min (dependent on exact conditions) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Linearity (r²) | > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a liquid with a defined boiling point, is amenable to GC-MS analysis, which can provide both separation and structural information.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Fused silica capillary column with a polar stationary phase (e.g., CP-Wax 51 for amines, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
-
Reagents:
-
This compound standard
-
Dichloromethane or other suitable solvent (GC grade)
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in the chosen solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time | 10 - 20 min (dependent on conditions) |
| Molecular Ion [M]+• | m/z 215 |
| Key Fragment Ions | Fragmentation pattern will be complex due to multiple amine groups; expect fragments corresponding to the loss of ethyl, aminoethyl, and piperazine ring fragments. |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A Certificate of Analysis for this compound indicates that the 1H NMR spectrum is consistent with its structure.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
For ¹³C spectra, a proton-decoupled sequence is typically used.
-
Data Presentation: Predicted NMR Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8-3.0 | m | 4H | -CH₂-N(piperazine)-CH₂- (ethylamino side) |
| ~2.6-2.8 | m | 4H | -CH₂-N(piperazine)-CH₂- (aminoethyl side) |
| ~2.4-2.6 | m | 8H | Piperazine ring protons |
| ~2.3-2.4 | t | 2H | -CH₂-NH₂ |
| ~1.3-1.5 | br s | 5H | NH and NH₂ protons (exchangeable with D₂O) |
| ~1.0-1.1 | t | 6H | -CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~55-60 | Piperazine ring carbons adjacent to ethylamino group |
| ~52-55 | Piperazine ring carbons adjacent to aminoethyl group |
| ~48-52 | -CH₂-N(piperazine)- (ethylamino side) |
| ~45-48 | -CH₂-N(piperazine)- (aminoethyl side) |
| ~38-42 | -CH₂-NH₂ |
| ~12-15 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation:
-
FTIR spectrometer.
-
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Data Presentation: Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3250 (two bands) | N-H stretch | Primary amine (-NH₂) |
| 3300-3200 (one band) | N-H stretch | Secondary amine (-NH-) |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| 1590-1560 | N-H bend | Primary amine (-NH₂) |
| 1470-1440 | C-H bend | Aliphatic C-H |
| 1150-1050 | C-N stretch | Aliphatic amines |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Interrelationship of Analytical Techniques
The different analytical techniques provide complementary information for a full characterization.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. The protocols and data presented in these application notes provide a robust framework for the comprehensive analysis of this compound, ensuring its identity, purity, and quality for research, development, and commercial applications. The combination of chromatographic and spectroscopic methods is essential for a complete understanding of this complex molecule.
References
Application Notes and Protocols for the Structural Elucidation of Piperazine Derivatives using NMR and Mass Spectrometry
Abstract
This document provides detailed application notes and experimental protocols for the characterization of piperazine derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the ambiguous nomenclature of "N-(2-aminoethyl)piperazine-1,4-diethylamine" and the lack of publicly available spectral data for the compound associated with CAS number 31295-54-2, this guide will use the well-characterized and structurally related compound, 1-(2-Aminoethyl)piperazine (AEP) , as a representative example. The methodologies outlined herein are broadly applicable to the structural analysis of similar small molecules containing the piperazine scaffold, which is of significant interest in pharmaceutical and materials science research.[1][2][3][4][5][6]
Introduction
Piperazine and its derivatives are a class of heterocyclic compounds that are fundamental structural motifs in a vast array of pharmacologically active agents.[2] Their presence in numerous drugs highlights the importance of accurate structural characterization for drug development, quality control, and metabolic studies. NMR and Mass Spectrometry are indispensable tools for the unambiguous identification and structural elucidation of these molecules.[1][3][4]
This application note details the analytical workflow for characterizing 1-(2-Aminoethyl)piperazine (AEP), a common building block in organic synthesis. The protocols provided can be adapted for a wide range of N-substituted piperazine derivatives.
Compound Information:
| Parameter | Details |
| Compound Name | 1-(2-Aminoethyl)piperazine (AEP) |
| Synonyms | N-(2-Aminoethyl)piperazine, 2-(Piperazin-1-yl)ethanamine |
| CAS Number | 140-31-8 |
| Molecular Formula | C₆H₁₅N₃ |
| Molecular Weight | 129.21 g/mol [7] |
| Structure |
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the determination of a molecule's carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of AEP provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Data for 1-(2-Aminoethyl)piperazine (AEP) in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.88 | Triplet | 2H | -CH₂- (attached to primary amine) |
| ~2.78 | Triplet | 2H | -CH₂- (attached to piperazine N1) |
| ~2.40 | Multiplet | 8H | Piperazine ring protons (-CH₂-N-CH₂-) |
| ~1.32 | Singlet (broad) | 3H | Amine protons (-NH₂ and -NH) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from representative spectra.[8]
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
Table 2: ¹³C NMR Data for 1-(2-Aminoethyl)piperazine (AEP)
| Chemical Shift (δ, ppm) | Assignment |
| ~60.3 | -CH₂- (ethyl group, adjacent to piperazine) |
| ~54.5 | Piperazine ring carbons |
| ~46.0 | Piperazine ring carbons |
| ~39.5 | -CH₂- (ethyl group, adjacent to primary amine) |
Note: Specific peak assignments may require 2D NMR techniques for confirmation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the piperazine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.
-
-
2D NMR (optional but recommended for complex derivatives):
-
Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, coupling constants, and integrations to elucidate the structure.
-
Mass Spectrometric Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Mass Spectral Data
Electron Ionization (EI) is a common technique for volatile compounds like AEP.
Table 3: Key Mass Fragments for 1-(2-Aminoethyl)piperazine (AEP) by GC-MS (EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - CH₂NH]⁺ |
| 87 | Moderate | [Piperazine-CH₂-CH₂]⁺ |
| 70 | High | [Piperazine-CH₂]⁺ |
| 56 | Very High | [C₄H₈]⁺ or Piperazine fragment |
Note: Fragmentation patterns can be complex and depend on the ionization method and energy.[7][9]
Experimental Protocol for GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Instrument Setup (Gas Chromatograph - Mass Spectrometer):
-
GC:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Start the acquisition. The GC will separate the components of the sample before they enter the mass spectrometer.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to support the proposed structure. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[9]
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments for compound characterization.
References
- 1. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
- 8. N-Aminoethylpiperazine(140-31-8) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Piperazineethanamine [webbook.nist.gov]
Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and key applications of N-(2-aminoethyl)piperazine-1,4-diethylamine. This versatile polyamine is a crucial building block in the synthesis of ionizable lipids, which are fundamental components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.
Chemical and Physical Properties
This compound, also known by its IUPAC name N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, is a liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 31295-54-2 |
| Molecular Formula | C10H25N5 |
| Molecular Weight | 215.34 g/mol |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg |
| Density | 1.011 g/cm³ |
| Flash Point | 164.8 °C |
| Appearance | Yellowish to light yellow clear liquid |
| Purity | ≥97% |
| Storage Temperature | 4°C, protect from light |
Safe Handling and Storage Procedures
2.1. Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
2.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
2.3. Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored at 4°C and protected from light.[1][2] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
2.4. Spills and Disposal
In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a suitable container for disposal. Dispose of the waste in accordance with local, state, and federal regulations.
Application in Lipid Nanoparticle (LNP) Synthesis
This compound serves as a key precursor for the synthesis of the ionizable lipid C12-200, a critical component in LNP formulations for drug delivery.[3] The amino groups of the molecule are reactive with epoxides, enabling the synthesis of a library of lipidoids with varying tail lengths.
Experimental Protocol: Synthesis of C12-200
This protocol describes the synthesis of the ionizable lipid C12-200 through the reaction of this compound with 2-dodecyloxirane.
Materials:
-
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (also referred to as the '200' polyamine core)
-
2-dodecyloxirane
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane and methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add a molar excess of 2-dodecyloxirane to the solution. The reaction proceeds via a SN2 mechanism where the amine groups of the polyamine core act as nucleophiles, attacking the electrophilic carbon of the epoxide ring.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours) to ensure the reaction goes to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (C12-200) by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure ionizable lipid.
Caption: Workflow for the synthesis of the ionizable lipid C12-200.
Experimental Protocol: Formulation of Lipid Nanoparticles (LNPs)
This protocol outlines the formulation of LNPs encapsulating mRNA using the synthesized C12-200 lipid.
Materials:
-
C12-200 (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol (structural lipid)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (PEGylated lipid)
-
mRNA
-
Ethanol (100%)
-
Sodium acetate buffer (50 mM, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve C12-200, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to prepare individual stock solutions.
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for C12-200 based LNPs is 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:DMG-PEG2000).[2]
-
Prepare Aqueous mRNA Solution: Dilute the mRNA to the desired concentration in 50 mM sodium acetate buffer (pH 4.0).
-
LNP Formulation:
-
Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:ethanolic).
-
Pump the two solutions through the microfluidic device where they will rapidly mix, leading to the self-assembly of LNPs.
-
-
Dialysis: Transfer the formulated LNP solution to a dialysis cassette and dialyze against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.
-
Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles.
Application in Gene Silencing Studies
LNPs formulated with C12-200 can be effectively used to deliver siRNA for in vitro and in vivo gene silencing studies.
Experimental Protocol: In Vitro Gene Silencing
Materials:
-
Target cells (e.g., hepatocytes, cancer cell line)
-
Cell culture medium
-
siRNA-loaded LNPs
-
Control (scrambled) siRNA-loaded LNPs
-
Reagents for quantifying gene expression (e.g., qPCR primers, antibodies for western blot)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the siRNA-loaded LNPs and control LNPs to the desired concentration in cell culture medium and add to the cells.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-72 hours).
-
Gene Expression Analysis:
-
mRNA Level: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the expression level of the target gene mRNA relative to a housekeeping gene.
-
Protein Level: Lyse the cells, quantify total protein, and perform a western blot to assess the level of the target protein.
-
Caption: Cellular pathway of LNP-mediated siRNA delivery and gene silencing.
References
Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the procurement and utilization of N-(2-aminoethyl)piperazine-1,4-diethylamine. The information is intended to guide researchers in sourcing this chemical and applying it in two key areas: as a curing agent for epoxy resins and in the synthesis of advanced lipid nanoparticles for drug delivery applications.
Purchasing and Supplier Information
This compound (CAS No. 31295-54-2) is a commercially available biochemical reagent. When purchasing this compound, it is crucial to consider factors such as purity, quantity, and supplier reputation to ensure the quality and reproducibility of experimental results. Below is a summary of information from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Storage |
| Sigma-Aldrich | This compound | 31295-54-2 | C10H25N5 | 97% | 100 mg, 250 mg, 1 g, 5 g | 4°C, protect from light |
| MedChemExpress | This compound | 31295-54-2 | C10H25N5 | High Purity | Inquire | Room temperature |
| BOC Sciences | This compound | 31295-54-2 | C10H25N5 | ≥95% | Inquire | 2-8°C |
Application 1: Epoxy Resin Curing Agent
This compound and its analogs, such as N-(2-aminoethyl)piperazine (AEP), are effective curing agents and accelerators for epoxy resins. The primary and secondary amine groups in the molecule react with the epoxy groups to form a cross-linked polymer network, while the tertiary amine acts as a catalyst, accelerating the curing process. This application is particularly relevant in the formulation of coatings, adhesives, and composite materials.
Experimental Protocol: Curing of Bisphenol-A based Epoxy Resin
This protocol outlines a typical procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin using an aminoethylpiperazine-based curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
N-(2-aminoethyl)piperazine (AEP) or a similar piperazine-based curing agent
-
Mixing vessel
-
Stirring apparatus
-
Mold for casting
Procedure:
-
Formulation: Prepare the epoxy resin and curing agent mixture. The recommended ratio is typically around 23 parts by weight of the curing agent per 100 parts of epoxy resin.
-
Mixing: In a suitable mixing vessel, combine the DGEBA epoxy resin and the piperazine-based curing agent in the correct proportions. Mix thoroughly for 2-3 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.
-
Degassing: To remove any entrapped air bubbles from the mixture, place the mixing vessel in a vacuum chamber for 5-10 minutes or until the bubbling subsides.
-
Casting: Pour the mixed and degassed resin into a prepared mold.
-
Curing: Allow the resin to cure at room temperature for 24 hours.
-
Post-Curing: For optimal mechanical and thermal properties, a post-curing step is recommended. Place the cured resin in an oven at 100°C for 2 hours.
-
Cooling: After post-curing, allow the epoxy to cool down to room temperature before demolding.
Experimental Workflow
Caption: Experimental workflow for curing epoxy resin.
Application 2: Synthesis of Lipid Nanoparticles for Drug Delivery
This compound serves as a precursor for the synthesis of novel ionizable lipids. These piperazine-based lipids are key components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1] The unique structure of these lipids can influence the delivery efficiency, biodistribution, and safety profile of the LNP-based therapies.[1]
Experimental Protocol: Synthesis of a Piperazine-Based Ionizable Lipid and Formulation of Lipid Nanoparticles
This protocol is a representative, multi-step process for the synthesis of a piperazine-containing ionizable lipid and its subsequent formulation into LNPs for mRNA delivery using a microfluidic device.
Part A: Synthesis of a Piperazine-Based Ionizable Lipid
This part of the protocol describes a general method for synthesizing a piperazine-based ionizable lipid through an epoxide ring-opening reaction.
Materials:
-
This compound or a similar piperazine-containing amine
-
An epoxide with a hydrophobic tail (e.g., a long-chain alkyl epoxide)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the piperazine-containing amine (1 equivalent) in the anhydrous solvent.
-
Addition of Epoxide: Slowly add the epoxide (2.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired piperazine-based ionizable lipid.
Part B: Formulation of Lipid Nanoparticles (LNPs) using Microfluidics
This part of the protocol details the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Synthesized piperazine-based ionizable lipid
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG2000)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing device and syringe pumps
-
Dialysis system for buffer exchange
Procedure:
-
Lipid Solution Preparation: Prepare a lipid stock solution in ethanol by dissolving the synthesized piperazine-based ionizable lipid, DOPE, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 35:16:46.5:2.5).
-
mRNA Solution Preparation: Prepare the mRNA solution in the aqueous buffer at the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic device with two syringe pumps.
-
Load one syringe with the lipid solution in ethanol and the other with the mRNA solution in the aqueous buffer.
-
Set the flow rates of the two pumps to achieve a desired flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Initiate the flow from both syringes simultaneously to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of the LNPs.
-
-
Collection: Collect the resulting LNP solution from the outlet of the microfluidic chip.
-
Purification and Buffer Exchange:
-
Dialyze the collected LNP solution against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 12 hours to remove the ethanol and exchange the buffer.
-
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Experimental Workflow
Caption: Workflow for LNP synthesis and formulation.
References
Application Notes: N-(2-aminoethyl)piperazine Derivatives in Cancer Research
References
- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-aminoethyl)piperazine-1,4-diethylamine: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes & Protocols for Researchers and Drug Development Professionals
N-(2-aminoethyl)piperazine-1,4-diethylamine, also identified by its CAS number 31295-54-2, is a multifaceted chemical entity that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, comprising a piperazine core with three reactive amine groups—primary, secondary, and tertiary—make it a versatile building block for creating diverse molecular architectures with a range of biological activities. This document provides an overview of its applications, particularly in the development of anticancer and anti-inflammatory agents, and presents a detailed, illustrative protocol for its use in the synthesis of bioactive molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical synthesis.
| Property | Value |
| CAS Number | 31295-54-2 |
| Molecular Formula | C10H25N5 |
| Molecular Weight | 215.34 g/mol |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg |
| Density | 1.011 g/cm³ |
| pKa | 10.11 ± 0.10 (Predicted) |
| Storage | Store at 2-8°C |
Applications in Pharmaceutical Synthesis
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, conferring favorable pharmacokinetic and pharmacodynamic properties. This compound, with its multiple reactive sites, is an attractive starting material for the synthesis of novel drug candidates.
Anticancer Drug Development: The piperazine scaffold is a common feature in a multitude of anticancer agents. Derivatives of this compound can be synthesized to target various mechanisms involved in cancer progression. For instance, the primary and secondary amine groups can be readily functionalized to introduce pharmacophores that interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation and survival. Research has shown that certain piperazine derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines.[1][2][]
Anti-inflammatory Agents: The anti-inflammatory potential of piperazine derivatives is another significant area of investigation. By modifying the structure of this compound, researchers can develop compounds that modulate inflammatory pathways. These derivatives can be designed to inhibit the production of pro-inflammatory cytokines or interfere with the signaling of inflammatory mediators.
Experimental Protocols
While specific, detailed protocols for the use of this compound (CAS 31295-54-2) are not widely available in published literature, the following section provides an illustrative, generalized protocol for the synthesis of a hypothetical bioactive benzothiazole-piperazine derivative. This protocol is based on established synthetic methodologies for similar piperazine compounds and is intended to serve as a guide for researchers.
Illustrative Synthesis of a Benzothiazole-Piperazine Derivative
This protocol describes a two-step synthesis of a hypothetical N-substituted benzothiazole-piperazine derivative with potential anticancer activity. The first step involves the synthesis of a benzothiazole precursor, followed by its coupling with this compound.
Step 1: Synthesis of 2-(4-formylphenyl)benzo[d]thiazole
This step involves the reaction of 2-aminothiophenol with 4-formylbenzoic acid to form the benzothiazole ring.
Materials:
-
2-Aminothiophenol
-
4-Formylbenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiophenol (1.0 eq) and 4-formylbenzoic acid (1.0 eq) is added to polyphosphoric acid (PPA).
-
The mixture is heated to 130-140°C and stirred for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from methanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(4-formylphenyl)benzo[d]thiazole.
Step 2: Reductive Amination with this compound
This step couples the synthesized benzothiazole aldehyde with this compound via reductive amination.
Materials:
-
2-(4-formylphenyl)benzo[d]thiazole (from Step 1)
-
This compound (CAS 31295-54-2)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-(4-formylphenyl)benzo[d]thiazole (1.0 eq) in 1,2-dichloroethane (DCE), this compound (1.1 eq) is added, followed by a catalytic amount of glacial acetic acid.
-
The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (using a DCM/methanol gradient with a small percentage of triethylamine to prevent streaking) to yield the final benzothiazole-piperazine derivative.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
The synthesized benzothiazole-piperazine derivative could be evaluated for its anticancer activity against a panel of cancer cell lines. Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis.
Hypothetical Signaling Pathway:
A potential mechanism of action for the synthesized compound could involve the induction of apoptosis through the intrinsic pathway. This could be investigated by examining the expression levels of key proteins in this pathway, such as Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-9, caspase-3).
Caption: Hypothetical apoptotic pathway induced by a synthesized derivative.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of a novel pharmaceutical intermediate derived from this compound.
References
- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Agrochemical Synthesis: Modern Catalytic and Flow Chemistry Approaches
The relentless demand for higher crop yields and more sustainable agricultural practices has spurred significant innovation in the synthesis of agrochemicals. Researchers and chemists in the agrochemical industry are increasingly turning to cutting-edge synthetic methodologies to develop more potent, selective, and environmentally benign herbicides, fungicides, and insecticides. This application note explores the recent advancements in agrochemical synthesis, with a focus on photoredox catalysis, biocatalysis, and flow chemistry. Detailed protocols and data-driven insights are provided to guide researchers in this dynamic field.
Modern synthetic strategies are moving away from traditional, often harsh, reaction conditions towards more elegant and efficient catalytic methods. These approaches not only offer improved yields and selectivities but also open up new avenues for creating complex molecular architectures that were previously inaccessible. The integration of these methods into agrochemical research and development is crucial for the discovery of next-generation crop protection agents.
Key Application Areas:
-
Photoredox Catalysis: Harnessing the power of visible light to drive chemical reactions, photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2][3][4][5] This methodology has been successfully applied in the synthesis of various agrochemical scaffolds.
-
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency in the synthesis of chiral agrochemicals.[6][7][8][9][10] Biocatalytic methods are instrumental in producing enantiomerically pure compounds, which often exhibit enhanced biological activity and reduced off-target effects.[6][7]
-
Flow Chemistry: Continuous flow technologies provide numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability.[11][12][13][14][15] The agrochemical industry is increasingly adopting flow chemistry for the efficient and sustainable production of key intermediates and active ingredients.[11][12][13]
Case Study 1: Synthesis of Pyrazole Fungicides
Pyrazole-based compounds represent a significant class of fungicides.[16][17][18][19][20] The synthesis of novel pyrazole derivatives with enhanced fungicidal activity is a key area of research.
Fungicidal Activity of Novel Pyrazole Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| 26 | Botrytis cinerea | 2.432 | >80 | [16] |
| Rhizoctonia solani | 2.182 | >90 | [16] | |
| Valsa mali | 1.787 | >80 | [16] | |
| 10d | Gaeumannomyces graminis var. tritici | - | >90 | [17] |
| 10e | Gaeumannomyces graminis var. tritici | - | 94.0 (at 16.7 µg/mL) | [17] |
| 7ai | Rhizoctonia solani | 0.37 | - | [18] |
Experimental Protocol: Synthesis of Substituted Pyrazole Amines (General Procedure)
A common synthetic route to functionalized pyrazoles involves the reaction of a pyrazole carboxylic acid with an appropriate amine.[16][18]
Step 1: Synthesis of Pyrazole Acid Chlorides
-
To a solution of 1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude pyrazole acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude pyrazole acid chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired substituted amine (1.1 eq) and a base, such as triethylamine (1.5 eq), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.
Caption: Synthetic workflow for pyrazole carboxamides.
Case Study 2: Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a major class of insecticides that act on the central nervous system of insects.[21][22] The development of novel neonicotinoid analogs with improved efficacy and safety profiles is an ongoing research effort.[21][23][24]
Insecticidal Activity of Novel Neonicotinoid Analogs
| Compound ID | Target Pest | Mortality (%) after 12h | Reference |
| R-13 | Xyleborus affinis | up to 73 | [21] |
| 23 | Xyleborus affinis | up to 73 | [21] |
| S-29 | Xyleborus affinis | up to 73 | [21] |
| 43 | Xyleborus affinis | up to 73 | [21] |
| Dinotefuran (Control) | Xyleborus affinis | 40 | [21] |
Experimental Protocol: Synthesis of Guanidine Metabolites of Neonicotinoids
A general method for the synthesis of guanidine metabolites from neonicotinoid nitroguanidines involves reduction of the nitro group.[25]
-
Suspend the parent neonicotinoid nitroguanidine (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl) (1.2 eq) and iron (Fe) powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the corresponding guanidine derivative.[25]
Caption: Reduction of neonicotinoid nitroguanidines.
Case Study 3: Synthesis of Auxin Mimic Herbicides
Synthetic auxins are a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds.[26][27][28][29][30]
Mode of Action of Synthetic Auxin Herbicides
Synthetic auxin herbicides disrupt multiple growth processes in susceptible plants by binding to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors.[29] This results in the rapid transcription of auxin-responsive genes, causing a cascade of events including ethylene production and abscisic acid (ABA) accumulation, ultimately leading to plant death.[29][30]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Protocol: Suzuki Coupling for the Synthesis of Aryl-Substituted Indole Derivatives
A key step in the synthesis of some novel auxin mimic herbicides is the Suzuki coupling to introduce an aryl group onto an indole scaffold.[28]
-
To a reaction vessel, add the halogenated indole derivative (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq).
-
Add a mixture of solvents, typically toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted indole derivative.
Conclusion
The application of modern synthetic methodologies such as photoredox catalysis, biocatalysis, and flow chemistry is revolutionizing the field of agrochemical synthesis. These approaches offer significant advantages in terms of efficiency, selectivity, and sustainability, enabling the development of novel and more effective crop protection solutions. The detailed protocols and data presented here serve as a valuable resource for researchers and scientists working to address the challenges of modern agriculture through chemical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. thalesnano.com [thalesnano.com]
- 14. mdpi.com [mdpi.com]
- 15. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 23. scilit.com [scilit.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(diethylamino)ethyl)piperazine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(2-(diethylamino)ethyl)piperazine. The primary focus is on the direct N-alkylation of piperazine, a common synthetic route, and addresses the typical challenges encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-(diethylamino)ethyl)piperazine? The most prevalent and straightforward method is the direct N-alkylation of piperazine with an alkyl halide, such as 2-(diethylamino)ethyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acid formed.[1][2] An alternative, though less direct, method is reductive amination.[1]
Q2: What is the primary challenge in this synthesis? The main difficulty is controlling the selectivity between mono-alkylation and di-alkylation.[1][3] Because piperazine has two reactive secondary amine groups, the alkylating agent can react a second time to form the undesired 1,4-bis(2-(diethylamino)ethyl)piperazine byproduct, which can significantly lower the yield of the target molecule.[3]
Q3: How can the formation of the desired mono-substituted product be maximized? Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Using a large excess of piperazine (ranging from 3 to 10 equivalents) relative to the alkylating agent is the most common and cost-effective method.[1][4]
-
Slow Addition: Adding the alkylating agent dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[1]
-
Use of a Protecting Group: A highly reliable method involves using a mono-protected piperazine, like N-Boc-piperazine. This blocks one nitrogen, forcing the reaction to occur at the unprotected site. However, this introduces additional protection and deprotection steps to the synthesis.[1][5]
Q4: What are the recommended solvents and bases for the direct alkylation method? Aprotic solvents are generally preferred, with acetonitrile being a common choice.[3][4] If reagent solubility is an issue, a more polar aprotic solvent like DMF can be beneficial.[1] Anhydrous potassium carbonate (K₂CO₃) is a widely used base to neutralize the HCl or HBr byproduct generated during the reaction.[1][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low Yield or Poor Conversion
Q: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired product. How can I improve selectivity? This is the most common issue and is caused by the second nitrogen of piperazine reacting with the alkylating agent.
-
Solution: The most effective solution is to increase the molar excess of piperazine relative to the alkylating agent. A ratio of 10:1 (piperazine:alkyl halide) is recommended to statistically favor mono-substitution.[3][4] Also, ensure the alkyl halide is added slowly to the reaction mixture.[1]
Q: The reaction has stalled and shows incomplete conversion of the starting material. What are the potential causes? Several factors can lead to an incomplete reaction:
-
Poor Solubility: If the reagents are not fully dissolved, the reaction rate will be slow. Consider switching from acetonitrile to a more polar solvent like DMF.[1]
-
Insufficient Base: The reaction generates an acid byproduct (e.g., HCl). If not neutralized, it will protonate the piperazine, rendering it non-nucleophilic. Ensure at least 2 equivalents of a base like K₂CO₃ are used.[1][4]
-
Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating it and monitoring the progress by TLC or LC-MS.[1]
Problem: Product Isolation and Purification
Q: During the aqueous workup, my product remains in the aqueous layer and does not extract into the organic solvent. Why is this happening? The product is a tertiary amine and can be protonated to form a salt, which is highly soluble in water and insoluble in common organic solvents.
-
Solution: To extract the product, you must convert it to its free base form. Add a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the aqueous layer until the pH is between 9.5 and 12.[1] This deprotonates the amine, making it more soluble in organic solvents like dichloromethane or chloroform, allowing for efficient extraction.[1]
Q: How can I effectively remove the large excess of unreacted piperazine from my final product? Separating the product from the starting material is a critical purification step.
-
Solution 1 (Acidic Wash): After the initial workup, excess piperazine can be removed by an acidic wash.[4]
-
Solution 2 (Column Chromatography): Purification by column chromatography on silica gel is an effective method for separating the mono-alkylated product from both the di-alkylated byproduct and residual piperazine.[3][4]
-
Solution 3 (Distillation): If the product is thermally stable and has a sufficiently different boiling point from piperazine, vacuum distillation can be a viable purification method on a larger scale.[6]
Data Presentation
The choice of synthetic strategy for mono-alkylation involves a trade-off between efficiency, cost, and the number of steps.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | Cost-effective, one-step reaction.[4] | Difficult removal of excess piperazine.[4] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for alkylation step) | High selectivity, clean reaction, easier purification.[4] | Multi-step process (protection/deprotection), higher cost.[4] |
Experimental Protocols
Protocol: Mono-N-alkylation using Excess Piperazine
This protocol describes a general procedure for the synthesis of 1-(2-(diethylamino)ethyl)piperazine via direct alkylation.
Materials:
-
Piperazine (10 equivalents)
-
2-(diethylamino)ethyl chloride hydrochloride (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3 equivalents, to neutralize both the HCl salt and the reaction byproduct)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (10 eq.) and anhydrous acetonitrile.
-
Stir the mixture until the piperazine is fully dissolved.
-
Add anhydrous potassium carbonate (3 eq.) to the solution.
-
In a separate beaker, dissolve 2-(diethylamino)ethyl chloride hydrochloride (1 eq.) in a minimal amount of acetonitrile.
-
Add the solution of the alkyl halide dropwise to the stirring piperazine mixture over 30-60 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and other inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in deionized water and adjust the pH to >11 using a 2M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to isolate the pure 1-(2-(diethylamino)ethyl)piperazine.[4]
Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme for the N-alkylation of piperazine showing the desired and side products.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for diagnosing low yields in mono-alkylation of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-aminoethyl)piperazine-1,4-diethylamine reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and incomplete conversion. The starting material, N-(2-aminoethyl)piperazine, possesses three reactive nitrogen atoms (one primary, one secondary, and one tertiary), which can lead to a mixture of products upon alkylation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation: Formation of tri- and tetra-alkylated byproducts, including quaternary ammonium salts. This is a common issue when using alkyl halides for direct alkylation. | 1. Control Stoichiometry: Use a significant excess of N-(2-aminoethyl)piperazine relative to the ethylating agent (e.g., 3-5 equivalents). This statistically favors the mono- and di-alkylation of the more reactive primary and secondary amines. 2. Slow Addition of Alkylating Agent: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise to the reaction mixture at a controlled temperature to maintain a low concentration of the electrophile, which helps minimize over-alkylation. 3. Use a Protecting Group: While more complex, protecting the primary amine of N-(2-aminoethyl)piperazine with a suitable protecting group (e.g., Boc) can direct the initial alkylation to the piperazine ring nitrogens. Subsequent deprotection would be required. |
| Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions. | 1. Optimize Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. For direct alkylation with ethyl halides, refluxing in a suitable solvent is often necessary. 2. Choice of Base and Solvent: For direct alkylation, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally effective. 3. Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of N-(2-aminoethyl)piperazine with acetaldehyde is a highly effective method that minimizes over-alkylation. |
| Sub-optimal pH for Reductive Amination: Incorrect pH can hinder imine formation or reduce the effectiveness of the reducing agent. | Maintain a mildly acidic pH (around 5-6) during the imine formation step of reductive amination to facilitate the reaction. |
| Decomposition of Reactants or Products: The starting material or product may be sensitive to the reaction conditions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure the temperature is not excessively high. |
Q2: I am observing multiple spots on my TLC analysis, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
A2: The formation of multiple byproducts is a common challenge due to the presence of multiple reactive sites in N-(2-aminoethyl)piperazine. Improving selectivity is key to increasing the yield of the desired product.
Strategies for Improving Selectivity:
-
Reductive Amination: This is often the most selective method for introducing ethyl groups to the primary amine. By reacting N-(2-aminoethyl)piperazine with two equivalents of acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), you can selectively form the N,N-diethyl derivative at the primary amine.
-
Stepwise Alkylation with Protecting Groups: For maximum control, a multi-step synthesis involving protecting groups can be employed. For instance, the primary amine can be protected, followed by the alkylation of the piperazine nitrogen, and finally, deprotection and alkylation of the primary amine.
Q3: I am struggling with the purification of the final product. It seems to be highly water-soluble. What is the best way to isolate it?
A3: Polyamines like this compound are often highly soluble in water, especially if they are protonated (in salt form). This can make extraction from aqueous solutions challenging.
Purification Strategy:
-
Basify the Aqueous Layer: After the reaction quench, if your product is in the aqueous phase, it is likely protonated. Adjust the pH of the aqueous layer to be strongly basic (pH > 12) using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the amine groups, making the product less water-soluble and more soluble in organic solvents.
-
Extraction with a Suitable Organic Solvent: After basification, extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM), chloroform, or a mixture of isopropanol and chloroform.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel, using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.
Data Presentation
The following tables provide representative data for the synthesis of N,N-diethylamines from primary amines using different methods, which can be analogous to the synthesis of the target molecule.
Table 1: Comparison of Direct Alkylation vs. Reductive Amination for N,N-diethyl-benzylamine Synthesis
| Entry | Method | Alkylating/Carbonyl Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Direct Alkylation | Ethyl Bromide (2.2 eq) | - | Acetonitrile | 80 | 24 | 65 |
| 2 | Reductive Amination | Acetaldehyde (2.5 eq) | NaBH(OAc)₃ (1.5 eq) | 1,2-Dichloroethane | 25 | 12 | 92 |
| 3 | Reductive Amination | Acetaldehyde (2.5 eq) | H₂ (1 atm), Pd/C | Methanol | 25 | 8 | 95 |
Data is representative and adapted from similar reactions in the literature for illustrative purposes.
Table 2: Effect of Reducing Agent on the Yield of Reductive Amination
| Entry | Amine | Aldehyde | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 92 |
| 2 | Benzylamine | Acetaldehyde | NaBH₃CN | Methanol, pH 6 | 88 |
| 3 | Benzylamine | Acetaldehyde | NaBH₄ | Methanol | 85 (with side products) |
Data is representative and adapted from similar reactions in the literature for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via reductive amination, which is the recommended route for higher yield and selectivity.
Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
N-(2-aminoethyl)piperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add N-(2-aminoethyl)piperazine (1.0 equivalent) and 1,2-dichloroethane (DCE) to make a 0.5 M solution.
-
Addition of Acetaldehyde: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (2.2 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the intermediate imine/enamine.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Diagram 1: Experimental Workflow for Reductive Amination
Caption: A schematic overview of the reductive amination process for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
Technical Support Center: Purification of N-(2-aminoethyl)piperazine-1,4-diethylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS: 31295-54-2).
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Inadequate separation from structurally similar impurities such as ethylene polyamines or other N-alkylated piperazines.[1] | Optimize distillation parameters, including pressure, temperature, and reflux ratio. Consider using a packed column for better separation of components with close boiling points.[2] |
| Thermal decomposition of the product at high temperatures. | Utilize vacuum distillation to lower the boiling point and minimize thermal degradation. | |
| Product Discoloration (Yellowing) | Air oxidation of the amine functional groups. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light.[3][4][5] |
| Presence of trace impurities. | Treat the crude product with activated charcoal before distillation to remove colored impurities. | |
| Incomplete Removal of Starting Materials | Inefficient reaction work-up prior to purification. | Ensure complete neutralization and removal of any acidic or basic catalysts used in the synthesis.[6] Perform aqueous washes to remove water-soluble starting materials and byproducts. |
| Formation of Salts/Precipitates | Reaction with atmospheric carbon dioxide to form carbamates. | Handle and store the amine under a CO2-free atmosphere. If precipitates form, they can sometimes be removed by filtration before distillation. |
| Use of acidic reagents during work-up leading to salt formation. | Use a suitable base to neutralize the product mixture and liberate the free amine before extraction and distillation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities are typically byproducts from the synthesis process. These can include unreacted starting materials, ethylene polyamines, pyrazines, and other N-alkylated or N-hydroxyalkylated piperazines.[1] The synthesis of related compounds like aminoethylpiperazine often results from reacting ethylene dichloride with ammonia or other amines, which can produce a variety of ethylene amines that require separation.[7]
Q2: What is the recommended purification method for this compound?
A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound and similar polyamines. This technique is necessary to separate the target compound from other high-boiling impurities and to prevent thermal decomposition at atmospheric pressure.
Q3: How can I remove water from the product?
A3: Water can be removed by azeotropic distillation with a suitable solvent like toluene prior to the final fractional distillation. Alternatively, drying the organic extract containing the product with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation is also effective.
Q4: My purified product is a liquid. Is this correct?
A4: Yes, this compound is expected to be a liquid at room temperature.[3][5]
Q5: What are the storage conditions for the purified compound?
A5: The purified compound should be stored at 2-8°C under an inert atmosphere and protected from light to prevent degradation.[3][4][5][]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the purification of this compound.
Protocol 1: Fractional Vacuum Distillation
This is the primary method for purifying high-boiling amines.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a fractionating column (e.g., Vigreux or packed column), a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
System Evacuation: Close all connections and slowly evacuate the system to the desired pressure. A pressure of 1-10 mmHg is typically suitable for high-boiling amines.
-
Distillation: Begin heating the distillation flask gently.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle, blanket with nitrogen or argon, and store at 2-8°C.
Protocol 2: Purification via Salt Formation and Recrystallization
This method can be effective for removing non-basic impurities.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., acetone or isopropanol).[1][9] Stoichiometrically add a solution of an acid (e.g., hydrochloric acid or acetic acid in the same solvent) to precipitate the corresponding amine salt.
-
Recrystallization: Isolate the precipitated salt by filtration. Recrystallize the salt from a suitable solvent system to enhance purity. This may require some experimentation to find the optimal solvent.
-
Liberation of Free Amine: Dissolve the purified salt in water and add a strong base (e.g., NaOH or KOH) to neutralize the acid and liberate the free amine.
-
Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting amine can be further purified by vacuum distillation as described in Protocol 1.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 31295-54-2 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. US3573311A - Method of producing n-aminoethyl-piperazine - Google Patents [patents.google.com]
- 7. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
side reactions of N-(2-aminoethyl)piperazine-1,4-diethylamine and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and handling of N-(2-aminoethyl)piperazine-1,4-diethylamine. The information is designed to help researchers anticipate and avoid common side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The synthesis of this compound, a multi-substituted piperazine, is prone to several side reactions primarily due to the presence of multiple nucleophilic nitrogen atoms (primary, secondary, and tertiary amines). The most common side reactions include:
-
Over-alkylation: This is a significant issue in piperazine chemistry. It can lead to the formation of undesired di-substituted products at the piperazine nitrogens or further alkylation of the aminoethyl side chains. In the context of ethyl group introduction, this can result in the formation of quaternary ammonium salts, which are often water-soluble and can complicate purification.
-
Formation of By-products from Starting Materials: Depending on the synthetic route, side reactions involving the starting materials can occur. For instance, if the synthesis involves the reaction of ethylene dichloride with an amine, cracking and condensation reactions can produce a variety of unwanted ethylene polyamines and other cyclic by-products.
-
Intramolecular Cyclization: The presence of a reactive aminoethyl group on the piperazine ring can potentially lead to intramolecular cyclization reactions under certain conditions, forming additional ring structures. For example, the terminal primary amine could react with an activated intermediate on the other side chain.
-
Polymerization: The multiple reactive sites on the molecule can lead to polymerization, especially under conditions of high concentration or temperature.
Q2: How can I control the selectivity between mono- and di-alkylation of the piperazine core?
A2: Achieving selective mono-alkylation of piperazine is a common challenge. Here are several strategies to improve selectivity:
-
Use of Protecting Groups: One of the most reliable methods is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens. The unprotected nitrogen can then be selectively alkylated. A subsequent deprotection step removes the Boc group, freeing the second nitrogen for further reaction.
-
Protonation: By controlling the pH of the reaction mixture, it is possible to protonate one of the piperazine nitrogens, rendering it less nucleophilic. This can favor mono-alkylation at the unprotonated nitrogen. This is often achieved by using the piperazine salt (e.g., monohydrochloride) as the starting material.
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. However, this requires an efficient method to remove the excess piperazine after the reaction.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product over the thermodynamically more stable di-alkylation product.
Q3: What are the potential impurities I should look for in my final product?
A3: Common impurities can originate from starting materials, side reactions, or degradation. You should analyze your product for:
-
Unreacted Starting Materials: Such as piperazine, aminoethylpiperazine, or the alkylating/ethylating agent.
-
Over-alkylated Products: Including the N,N'-diethylpiperazine, and potentially quaternary ammonium salts.
-
Positional Isomers: Depending on the synthetic strategy, isomers with the aminoethyl and diethyl groups at different positions on the piperazine ring could be formed.
-
By-products from Ring Formation: If the piperazine ring is synthesized as part of the process, by-products like other ethylene polyamines or pyrazines might be present.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Over-alkylation leading to multiple products.- Polymerization of reactants.- Suboptimal reaction conditions (temperature, solvent, catalyst). | - Employ a protecting group strategy for sequential alkylation.- Use high dilution conditions to minimize polymerization.- Systematically optimize reaction parameters. |
| Presence of significant amounts of di-substituted piperazine by-products | - High reactivity of the mono-substituted intermediate.- Prolonged reaction time or high temperature. | - Use a less reactive alkylating agent if possible.- Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it once the desired product is maximized.- Lower the reaction temperature. |
| Formation of water-soluble by-products complicating extraction | - Formation of quaternary ammonium salts due to over-alkylation.- Formation of highly polar polyamine by-products. | - Avoid excess alkylating agent.- Consider purification by ion-exchange chromatography.- For work-up, adjust the pH to ensure the desired product is in its free base form and extractable into an organic solvent. |
| Complex mixture of products observed by NMR or LC-MS | - Multiple side reactions occurring simultaneously (e.g., cracking, condensation, and over-alkylation). | - Re-evaluate the synthetic strategy for a cleaner route.- Purify intermediates at each step of the synthesis.- Utilize advanced purification techniques like preparative HPLC. |
Experimental Protocols
A plausible synthetic route for this compound could involve a stepwise N-alkylation of piperazine. Below is a conceptual protocol highlighting key steps and considerations to minimize side reactions.
Step 1: Mono-N-Boc-protection of Piperazine
-
Objective: To selectively protect one nitrogen of piperazine to allow for controlled sequential alkylation.
-
Procedure:
-
Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM to the piperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of mono-Boc-piperazine.
-
Upon completion, perform an aqueous work-up and purify by column chromatography to isolate the mono-Boc-piperazine.
-
-
Troubleshooting: The formation of di-Boc-piperazine can be minimized by using an excess of piperazine and slow addition of the (Boc)₂O solution.
Step 2: N-alkylation with an Aminoethyl Group Precursor
-
Objective: To introduce the aminoethyl group onto the unprotected nitrogen of mono-Boc-piperazine.
-
Procedure:
-
Dissolve mono-Boc-piperazine (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a suitable base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).
-
Add a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) (1 equivalent).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product.
-
-
Troubleshooting: Ensure the amino group of the ethylating agent is protected to prevent its reaction.
Step 3: Deprotection of the Boc Group
-
Objective: To remove the Boc protecting group to free the second piperazine nitrogen.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the salt of the mono-alkylated piperazine.
-
-
Troubleshooting: Ensure complete removal of the Boc group before proceeding to the next step.
Step 4: Diethylation of the Remaining Piperazine Nitrogen
-
Objective: To introduce the two ethyl groups.
-
Procedure:
-
Dissolve the product from Step 3 in a suitable solvent.
-
Add a base to neutralize the salt and deprotonate the secondary amine.
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) (at least 2 equivalents).
-
Control the temperature and reaction time to avoid over-alkylation of the other amino groups.
-
Work-up and purify the product.
-
-
Troubleshooting: Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of quaternary ammonium salts.
Step 5: Deprotection of the Aminoethyl Group
-
Objective: To reveal the primary amine.
-
Procedure: If a phthalimide protecting group was used, it can be removed by reacting with hydrazine hydrate in a solvent like ethanol.
-
Troubleshooting: Ensure complete deprotection and purification to obtain the final product.
Visualizations
Caption: A conceptual workflow for the synthesis of this compound.
Caption: Common side reactions during the alkylation of piperazine.
References
Technical Support Center: Optimizing Reaction Conditions for N-(2-aminoethyl)piperazine-1,4-diethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and related unsymmetrically substituted piperazines.
Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, or product loss during workup. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical.[1]
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider performing the reaction at an elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: The solubility of reagents is crucial. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices. If solubility is an issue, switching to a more polar solvent like DMF can be beneficial.[1]
-
Base: A weak or insufficient amount of base can lead to the formation of amine salts, reducing the nucleophilicity of the piperazine nitrogen. Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[1]
-
-
Poor Quality of Reagents: Ensure that all starting materials, reagents, and solvents are of high purity and anhydrous, as water can interfere with the reaction.
-
Product Loss During Workup: N-substituted piperazines can be water-soluble, especially in their protonated form. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the product and facilitate its extraction into an organic solvent.
Question 2: I am observing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for the desired mono-substituted product?
Answer: The formation of a di-substituted byproduct is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring. The following strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of the starting piperazine derivative (e.g., 1-(2-aminoethyl)piperazine) can statistically favor the reaction of the electrophile with the more abundant monosubstituted piperazine.[2]
-
Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution.[1]
-
Protecting Group Strategy: This is often the most reliable method for achieving high selectivity. By protecting one of the nitrogen atoms of piperazine with a group like tert-butyloxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen. The protecting group can be subsequently removed.[1]
Question 3: My purified product is an oil and difficult to handle. How can I obtain a solid derivative for easier purification and characterization?
Answer: Many N-substituted piperazines are oils at room temperature. Converting the basic product into its hydrochloride salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration and further purified by recrystallization.[3]
Question 4: I am having difficulty purifying my product by column chromatography due to streaking on the silica gel column. What can I do to improve the separation?
Answer: The basic nature of piperazine derivatives can lead to strong interactions with the acidic silica gel, causing streaking or tailing during column chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent system. This will help to neutralize the acidic sites on the silica gel and improve the peak shape of your compound.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare unsymmetrically substituted piperazines like this compound?
A1: The two primary methods are direct N-alkylation and reductive amination.[1]
-
Direct N-alkylation involves reacting a piperazine derivative with an alkyl halide in the presence of a base.
-
Reductive amination is a two-step, one-pot process where a piperazine derivative is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine.[1] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[1]
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine with high purity?
A2: The most reliable method is a stepwise approach using a protecting group. First, one nitrogen of piperazine is protected (e.g., with a Boc group). The unprotected nitrogen is then alkylated. After purification of the mono-alkylated intermediate, the protecting group is removed, and the second nitrogen can be functionalized with a different substituent.[2]
Q3: What are some common side reactions to be aware of during piperazine synthesis?
A3: Besides the formation of di-substituted byproducts, other common side reactions can include elimination reactions with certain alkyl halides and the formation of quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.[2][4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-N-alkylation of Piperazine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 | [5] |
| N-Acetylpiperazine | 1-Bromooctane | K₂CO₃ | THF | Reflux | Overnight | 79 | [5] |
| Piperazine (10 eq.) | Alkyl halide (1 eq.) | K₂CO₃ | Acetonitrile | RT | 12-24 | ~70-80 | [2] |
| Piperazine monohydrochloride | m-Methylbenzyl bromide | - | Ethanol | 70 | 0.5 | 60 | [6] |
Table 2: Troubleshooting Guide for Low Yield in N-Alkylation Reactions
| Observation | Potential Cause | Suggested Solution |
| No or very low conversion | Inactive reagents or catalyst | Use fresh, high-purity, and anhydrous reagents and solvents. |
| Insufficient base strength or amount | Use a stronger anhydrous base (e.g., K₂CO₃, Cs₂CO₃) in at least 1.5-2.0 equivalents. | |
| Low reaction temperature | Increase the reaction temperature and monitor progress. | |
| Reaction starts but does not go to completion | Poor solubility of reagents | Switch to a more polar aprotic solvent like DMF. |
| Reversible reaction equilibrium | Ensure the acid byproduct is effectively neutralized by the base. | |
| Significant byproduct formation | Di-alkylation | Use an excess of the piperazine starting material or employ a protecting group strategy. |
| Add the alkylating agent slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Direct N-alkylation of a Mono-substituted Piperazine
This protocol describes a general method for the alkylation of a mono-substituted piperazine, which can be adapted for the synthesis of this compound by starting with 1-(2-aminoethyl)piperazine and 2-chloro-N,N-diethylethanamine.
-
Materials:
-
1-(2-Aminoethyl)piperazine
-
2-Chloro-N,N-diethylethanamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-aminoethyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add 2-chloro-N,N-diethylethanamine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an eluent system containing a small amount of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).
-
Protocol 2: Reductive Amination for the Synthesis of a N-Substituted Piperazine
This protocol provides a general procedure for reductive amination, which can be adapted for the synthesis of this compound using 1-(2-aminoethyl)piperazine and diethylaminoacetaldehyde.
-
Materials:
-
1-(2-Aminoethyl)piperazine
-
Diethylaminoacetaldehyde (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 1-(2-aminoethyl)piperazine and diethylaminoacetaldehyde in DCM or DCE in a reaction flask under an inert atmosphere.
-
Add a catalytic amount of acetic acid to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Workflow for Direct N-alkylation of Piperazine.
Caption: Troubleshooting Logic for Synthesis Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 6. US3573311A - Method of producing n-aminoethyl-piperazine - Google Patents [patents.google.com]
Navigating Experimental Challenges with 3-(2-Naphthyl)-L-alanine: A Technical Troubleshooting Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the synthetic amino acid 3-(2-Naphthyl)-L-alanine (L-2-Nal), this guide provides a comprehensive resource for troubleshooting common experimental challenges. L-2-Nal is a crucial building block in peptide synthesis and drug discovery, valued for its ability to enhance the stability, efficacy, and receptor-binding properties of novel therapeutics.[1][2][3] This guide addresses specific issues that may arise during its use in solid-phase peptide synthesis (SPPS) and subsequent analysis.
Frequently Asked Questions (FAQs)
Q1: What is the correct CAS Number for 3-(2-Naphthyl)-L-alanine?
While the query mentioned CAS 31295-54-2, the correct CAS Number for 3-(2-Naphthyl)-L-alanine is 58438-03-2 .[4] It is crucial to use the correct identifier to ensure the procurement of the appropriate reagent.
Q2: Why is 3-(2-Naphthyl)-L-alanine a valuable component in peptide synthesis?
Its bulky and hydrophobic naphthyl side chain can significantly improve the pharmacological properties of peptides.[1][5] It is often used in the development of therapeutics targeting a range of conditions, including neurological disorders and HIV.[3][6] The Fmoc-protected form, Fmoc-3-(2-naphthyl)-L-alanine, is a key reagent in solid-phase peptide synthesis.[1]
Q3: What are the primary applications of 3-(2-Naphthyl)-L-alanine in research?
Key applications include:
-
Peptide Synthesis: As a fundamental building block for creating custom peptides with enhanced properties.[1]
-
Drug Development: In the design of novel drug candidates, particularly for targeting specific biological pathways.[1][3]
-
Biochemical Research: To study protein-protein interactions, enzyme activity, and receptor binding.[2][3]
-
Cancer Therapeutics: In the development of targeted cancer treatments.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experimental workflow involving 3-(2-Naphthyl)-L-alanine.
Problem 1: Low Yield of the Final Peptide
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time with 20% piperidine in DMF or perform a second deprotection step. Ensure the resin is thoroughly washed with DMF after deprotection.[5] |
| Inefficient Amino Acid Coupling | Use a higher excess of Fmoc-L-2-Nal and coupling reagents (e.g., HBTU). Consider a longer coupling time or a double coupling protocol. Monitor the coupling reaction using a ninhydrin test. |
| Peptide Aggregation | The hydrophobicity of the naphthyl group can promote aggregation. Use structure-breaking amino acids (e.g., Gly, Pro) near L-2-Nal or perform the synthesis at a slightly elevated temperature. |
| Premature Cleavage from Resin | Ensure the cleavage cocktail (e.g., TFA/TIS/H₂O) is freshly prepared and used in the correct proportions.[5] |
Problem 2: Poor Purity of the Crude Peptide
Possible Causes & Solutions
| Cause | Recommended Solution |
| Side Reactions During Synthesis | Ensure all reagents are of high purity and solvents are anhydrous. Use appropriate scavengers in the cleavage cocktail to protect sensitive residues. |
| Incomplete Removal of Protecting Groups | Increase the cleavage time or the concentration of scavengers in the cleavage cocktail. |
| Co-elution with Impurities during HPLC | Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[5] |
Problem 3: Difficulty in Characterizing the Final Peptide
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Mass Observed in Mass Spectrometry | Verify the calculated molecular weight of the peptide. Ensure the mass spectrometer is properly calibrated. Check for unexpected modifications or incomplete deprotection.[5] |
| Broad or Tailing Peaks in HPLC | The peptide may be aggregating. Try dissolving the sample in a stronger solvent (e.g., containing a small amount of acid or organic solvent) or analyzing at a higher column temperature. |
| Low UV Absorbance | The naphthyl group of L-2-Nal provides a strong UV absorbance at 280 nm, which can be used for detection in addition to the standard 220 nm for the peptide backbone.[5] |
Experimental Protocols
Key Experiment: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-(2-Naphthyl)-L-alanine
This protocol outlines the general steps for incorporating L-2-Nal into a peptide using Fmoc chemistry on a Rink Amide resin.
1. Resin Preparation:
-
Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).[5]
3. Amino Acid Coupling (Fmoc-3-(2-naphthyl)-L-alanine):
-
In a separate vial, dissolve 4 equivalents of Fmoc-3-(2-naphthyl)-L-alanine and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 20% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF and then dichloromethane (DCM).
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail, for example, Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[5]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice.
-
Dry the crude peptide pellet under vacuum.[5]
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[5]
Visualizations
Caption: Workflow for peptide synthesis incorporating 3-(2-Naphthyl)-L-alanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 58438-03-2 | 3-(2-Naphthyl)-L-Alanine | Next Peptide [nextpeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-aminoethyl)piperazine-1,4-diethylamine Solutions
Disclaimer: Specific stability data for N-(2-aminoethyl)piperazine-1,4-diethylamine solutions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general stability of piperazine derivatives and common principles of amine solution chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers, scientists, and drug development professionals may encounter when working with this compound and similar amine solutions.
FAQ 1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?
Answer: Discoloration is a common indicator of degradation, often due to oxidation or reaction with impurities.
-
Potential Causes:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored degradation products. This process can be accelerated by the presence of metal ions, such as copper.[1]
-
Thermal Stress: Storing the solution at elevated temperatures can accelerate degradation reactions.[1]
-
Contamination: Impurities in the solvent or from the storage container can react with the amine.
-
Light Exposure: Some amine compounds are light-sensitive.
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored according to recommendations (see Table 1). It should be in a tightly sealed container, protected from light, and at the recommended temperature.[2][3][4]
-
Inert Atmosphere: For sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Assess Impact: The usability of a discolored solution depends on the specific application. For non-critical applications, it might still be functional. However, for sensitive assays or synthesis, the presence of impurities could interfere with the results. It is recommended to use a fresh, colorless solution for critical experiments.
-
Analytical Check: If possible, analyze the discolored solution using techniques like HPLC or GC-MS to identify impurities and quantify the remaining concentration of the active compound.
-
FAQ 2: I observe precipitation or cloudiness in my amine solution. What should I do?
Answer: Precipitation can occur due to several factors, including temperature changes, contamination, or reaction with atmospheric gases.
-
Potential Causes:
-
Low Temperature: The solubility of this compound may decrease at lower temperatures, leading to precipitation.
-
Reaction with Carbon Dioxide: Amines can react with CO2 from the atmosphere to form carbamates, which may have lower solubility.
-
Contamination: Contaminants could react with the amine to form an insoluble product.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the amine will increase, potentially exceeding its solubility limit.
-
-
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution to see if the precipitate redissolves. This would indicate a temperature-related solubility issue.
-
Check Seal: Ensure the container is tightly sealed to prevent solvent evaporation and minimize exposure to atmospheric CO2.
-
Filtration: If the precipitate does not redissolve upon warming, it is likely a degradation product or a contaminant. The solution can be filtered (e.g., using a 0.22 µm syringe filter) to remove the solid particles, but the concentration of the remaining solution should be re-verified.
-
Prepare Fresh: For critical applications, it is always best to prepare a fresh solution.
-
FAQ 3: My experiment is yielding inconsistent results. Could the stability of my this compound solution be the cause?
Answer: Yes, degradation of the amine solution can lead to a decrease in its effective concentration and the formation of interfering byproducts, causing experimental variability.
-
Potential Causes of Degradation:
-
Thermal Degradation: High temperatures can cause the breakdown of piperazine derivatives.[1] For piperazine, thermal degradation is a first-order reaction.[1]
-
Oxidative Degradation: As mentioned, oxygen and metal ions can degrade the amine.[1]
-
Incorrect pH: The stability of amines can be pH-dependent.
-
-
Troubleshooting Workflow:
-
Prepare Fresh Solution: Always use a freshly prepared solution for a series of critical experiments.
-
Standardize Preparation: Ensure the solution preparation protocol is standardized and documented.
-
Monitor Storage: Keep a log of solution preparation dates and storage conditions.
-
Run Controls: Include positive and negative controls in your experiments to help identify if the amine solution is the source of variability.
-
Below is a troubleshooting workflow diagram to help identify the source of instability issues.
Caption: Troubleshooting workflow for amine solution instability.
Data Presentation
Table 1: Recommended Handling and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C or 4°C | [2][3][4] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2][3] |
| Light Sensitivity | Protect from light. | [4] |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of aerosols. | [2] |
Experimental Protocols
General Protocol for Monitoring Amine Solution Stability
This protocol outlines a general method for assessing the stability of an this compound solution over time.
Objective: To determine the degradation rate and identify degradation products of the amine solution under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., deionized water, ethanol, as appropriate for the application)
-
Amber glass vials with screw caps
-
HPLC or GC-MS system
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of known concentration (e.g., 10 mM) in the desired solvent.
-
Aliquot the solution into several amber glass vials, filling them to minimize headspace.
-
For studying oxidative degradation, prepare a parallel set of vials without taking precautions to exclude air. For thermal degradation studies, an inert atmosphere (e.g., argon) is recommended.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take an aliquot from one vial for initial analysis.
-
Appearance: Record the color and clarity of the solution.
-
pH: Measure and record the pH of the aqueous solution.
-
Purity/Concentration: Analyze the solution by HPLC or GC-MS to determine the initial concentration and identify any existing impurities. This serves as the baseline.
-
UV-Vis Scan: Perform a UV-Vis spectral scan and record the absorbance profile.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure, 40°C in an incubator).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition for analysis.
-
Repeat the analyses performed at T=0: visual inspection, pH measurement, purity/concentration analysis by HPLC/GC-MS, and UV-Vis scan.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate.
-
In the chromatograms, look for the appearance of new peaks, which indicate degradation products. If using mass spectrometry, attempt to identify these products.
-
Compare the changes in pH and UV-Vis spectra over time.
-
Visualizations
Hypothetical Degradation Pathway
While the specific degradation products of this compound are not well-documented, a hypothetical degradation pathway can be inferred from the known degradation of piperazine.[1][5] The primary sites of reactivity are the amine functional groups.
Caption: Hypothetical degradation pathways for a piperazine derivative.
References
how to increase the purity of N-(2-aminoethyl)piperazine-1,4-diethylamine
Disclaimer: The chemical name "N-(2-aminoethyl)piperazine-1,4-diethylamine" does not correspond to a standard or readily identifiable chemical structure. This guide will focus on the purification of N-(2-aminoethyl)piperazine (AEP) , a common and structurally related industrial amine. The principles and techniques described herein are broadly applicable to the purification of similar piperazine derivatives and other high-boiling point amines.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and scientists in enhancing the purity of AEP during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-aminoethyl)piperazine (AEP) and what are its key physical properties?
A1: N-(2-aminoethyl)piperazine (AEP) is a versatile organic compound containing primary, secondary, and tertiary amine functional groups. This structure makes it useful as an epoxy curing agent, a corrosion inhibitor, and an intermediate in chemical synthesis.[1][2] Its physical properties are critical for designing purification processes like distillation.
Table 1: Physicochemical Properties of N-(2-Aminoethyl)piperazine
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅N₃ |
| Molecular Weight | 129.2 g/mol [3] |
| Appearance | Clear, colorless to slightly yellow liquid[3] |
| Boiling Point | 218-222 °C (at 760 mmHg)[3] |
| Melting Point | -19 °C[3] |
| Density | 0.985 g/mL at 25 °C[3] |
| Flash Point | 93 °C (199 °F)[4] |
| Solubility | Soluble in water[4] |
Q2: What are the most common impurities found in crude AEP?
A2: Impurities in AEP are typically byproducts from its synthesis, which often involves reacting materials like monoethanolamine or ethylenediamine with ammonia over a catalyst.[2][5] Consequently, the crude product is a complex mixture of various ethyleneamines.
Table 2: Common Impurities in AEP Synthesis and Their Boiling Points
| Impurity | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
|---|---|---|
| Piperazine (PZ) | 146 °C | Common byproduct and precursor[5] |
| Diethylenetriamine (DETA) | 207 °C | Byproduct with a close boiling point to AEP[6] |
| Ethylenediamine (EDA) | 117 °C | Unreacted starting material or byproduct[2] |
| Triethylenetetramine (TETA) | 277 °C | Higher boiling point byproduct[2] |
| Water | 100 °C | Byproduct of reaction or from reagents |
Q3: What is the most effective industrial and lab-scale method to increase the purity of AEP?
A3: Fractional vacuum distillation is the primary and most effective method for purifying AEP.[4][5] Due to its high boiling point (222 °C), distillation at atmospheric pressure can lead to thermal degradation. Performing the distillation under reduced pressure lowers the boiling point, allowing for efficient separation from both lower-boiling impurities (like piperazine and DETA) and higher-boiling ethyleneamines without degrading the product.[6] For certain impurities that form azeotropes, azeotropic distillation may be required for a clean separation.[6]
Q4: How can I accurately assess the purity of my AEP sample?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): GC is the ideal method for quantifying volatile and semi-volatile impurities in amine streams.[7][8] Using a specialized, base-deactivated column (e.g., Agilent CP-Volamine) can provide excellent separation of various amines and water with sharp, symmetrical peaks.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile or thermally sensitive impurities.[9] A reverse-phase method can be developed for AEP analysis.[10]
-
Titration: A simple acid-base titration can determine the total amine content but will not distinguish between different amine impurities.
-
NMR and IR Spectroscopy: These techniques are essential for confirming the chemical structure of the final product and identifying the structures of unknown impurities.[11]
Troubleshooting Guides
Guide 1: Issues During Purification by Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Purity / Inefficient Separation | 1. Insufficient Column Efficiency: The fractionating column may have too few theoretical plates. 2. Incorrect Pressure/Temperature: The vacuum may be unstable, or the temperature gradient may be inadequate. 3. Azeotrope Formation: An impurity may be co-distilling with the AEP.[6] | 1. Use a column with a higher theoretical plate count (e.g., a longer Vigreux or packed column). 2. Ensure a stable vacuum source and precise temperature control. Slower heating can improve separation. 3. Investigate azeotropic distillation by introducing an entrainer if a specific impurity is known to form an azeotrope.[6] |
| Product is Darkening or Degrading | 1. Excessive Temperature: The reboiler temperature is too high, causing thermal decomposition. 2. Presence of Oxygen: A leak in the vacuum system is allowing air to enter. | 1. Improve the vacuum to further lower the boiling point and reduce the required heat. 2. Check all joints and seals for vacuum leaks. Purge the system with an inert gas (e.g., Nitrogen) before heating. |
| "Bumping" or Unstable Boiling | 1. Lack of Boiling Chips/Stirring: Uneven heating is causing sudden, violent boiling. 2. System Pressure Too Low: The pressure may be too low for the heating mantle temperature, causing flash boiling. | 1. Add fresh boiling chips or use a magnetic stir bar in the distillation flask. 2. Gradually increase the system pressure slightly or reduce the heating rate to achieve smooth boiling. |
Guide 2: Challenges in Purity Analysis by Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks (GC/HPLC) | 1. Active Sites on Column: The basic amine groups are interacting strongly with acidic sites on the silica support of the column.[12] 2. Inappropriate Column Type: The column is not designed for amine analysis. | 1. Use a base-deactivated column specifically designed for amine analysis. For HPLC, add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites. 2. For GC, select a column like the CP-Volamine.[7] For HPLC, consider polymer-based or polar-embedded columns. |
| Poor Resolution Between AEP and an Impurity | 1. Suboptimal Method Parameters: The temperature program (GC) or mobile phase composition (HPLC) is not optimized. | 1. For GC: Decrease the temperature ramp rate to increase the separation between closely eluting peaks. 2. For HPLC: Adjust the solvent ratio (isocratic) or the gradient slope (gradient elution) to improve resolution. |
| Ghost Peaks Appear in Blanks | 1. Sample Carryover: Residual sample from a previous injection is eluting. 2. Contaminated System: Contamination in the injector, solvent, or gas lines. | 1. Run several solvent washes between sample injections. 2. Clean the injector port. Use high-purity solvents and carrier gases. |
Experimental Protocols
Protocol 1: Purification of AEP by Fractional Vacuum Distillation
Objective: To separate AEP from lower and higher boiling point impurities.
Materials:
-
Crude N-(2-aminoethyl)piperazine
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Methodology:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place the crude AEP and boiling chips/stir bar into the round-bottom flask.
-
Evacuation: Slowly and carefully apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.
-
Heating: Begin heating the flask gently. Observe for the onset of boiling.
-
Equilibration: As the vapor rises into the column, adjust the heat so that the condensation ring moves up the column slowly. Allow the column to equilibrate by maintaining a total reflux for a short period before collection.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which will contain water and more volatile amines like piperazine. The head temperature will be relatively low and may fluctuate.
-
Main Fraction: As the head temperature stabilizes at the expected boiling point of AEP at that pressure, switch to a new receiving flask to collect the purified product.
-
Final Fraction: Stop the distillation when the temperature begins to rise again or when only a small residue remains, to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To quantify the purity of AEP and identify impurities.
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine, 60 m x 0.32 mm (or equivalent base-deactivated column for amine analysis).[7]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless, 250 °C.
-
Detector: FID, 275 °C.
-
Oven Program (Example):
-
Initial Temperature: 60 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
Sample Preparation: Dilute a small amount of the AEP sample in a suitable solvent (e.g., methanol or isopropanol).
Methodology:
-
Equilibrate the GC system with the specified method conditions.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample.
-
Integrate the resulting chromatogram. Calculate purity based on the area percent of the AEP peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification and analysis of AEP.
Caption: Troubleshooting logic for poor purity after distillation.
References
- 1. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3793397A - Process for the production of aminoethylpiperazine - Google Patents [patents.google.com]
- 6. US3331756A - Azeotropic distillation of diethylene-triamine and aminoethylethanolamine from piperazine residue - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. bre.com [bre.com]
- 9. DSpace [helda.helsinki.fi]
- 10. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 11. iransilicate.com [iransilicate.com]
- 12. benchchem.com [benchchem.com]
dealing with impurities in N-(2-aminoethyl)piperazine-1,4-diethylamine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-aminoethyl)piperazine (AEP). The information is presented in a question-and-answer format to address common issues related to sample impurities.
Disclaimer: The chemical name provided in the topic, "N-(2-aminoethyl)piperazine-1,4-diethylamine," is not a standard IUPAC name and appears to be erroneous. This guide focuses on the widely used and structurally related compound, N-(2-aminoethyl)piperazine (AEP) , CAS: 140-31-8, as it is the most likely subject of inquiry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial N-(2-aminoethyl)piperazine (AEP) samples?
A1: Impurities in AEP are typically related to its synthesis, which often involves the reaction of compounds like ethylenediamine or ethanolamine.[1] Therefore, common impurities are often other ethyleneamines that are co-produced or remain as unreacted starting materials.[2] The most frequently encountered impurities are listed in the table below.
Q2: My chromatogram shows several unexpected peaks. How can I tentatively identify them?
A2: You can tentatively identify unknown peaks by comparing their retention times with known reference standards of the potential impurities listed in Table 1. Given that these impurities have different boiling points, Gas Chromatography (GC) is a particularly effective method for separation. The elution order in a non-polar GC column will generally follow the boiling points, from lowest to highest. For confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to match the mass spectra of the unknown peaks with library spectra of the suspected compounds.[3]
Q3: I'm observing significant peak tailing for AEP in my Gas Chromatography (GC) analysis. What could be the cause and how can I fix it?
A3: Peak tailing for amines like AEP is a common issue in GC analysis and is often caused by unwanted interactions between the basic amine groups and active sites (e.g., free silanol groups) in the GC liner, injection port, or the column itself.[1]
Here are some common causes and solutions:
-
Active Sites in the Inlet: The glass liner in the injector can have acidic silanol groups that strongly interact with the amine.
-
Column Activity: The stationary phase of the column can degrade over time, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 15-20 cm from the column inlet. In some cases, a new column specifically designed for amine analysis may be required.[4]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.[5]
-
Q4: I am having trouble separating AEP from a closely eluting impurity using HPLC. What can I do to improve the resolution?
A4: Improving resolution in HPLC involves optimizing three key factors: efficiency, selectivity, and retention.
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates.[6]
-
Optimize Mobile Phase Selectivity:
-
pH Adjustment: Since AEP and related impurities are basic, the pH of the mobile phase is critical. Small changes in pH can alter the ionization state of the analytes and significantly impact their retention and selectivity.[7]
-
Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can also alter selectivity.[8]
-
-
Adjust Retention: Increasing the retention factor (k) by using a weaker mobile phase (less organic solvent) can sometimes improve the separation between two closely eluting peaks.
Impurity Profile
Quantitative data on common impurities in AEP are summarized below. The boiling points are critical for predicting elution order in GC and for designing purification by fractional distillation.
Table 1: Common Impurities in N-(2-aminoethyl)piperazine (AEP)
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethylenediamine (EDA) | H₂N-CH₂-CH₂-NH₂ | 60.10 | 117 |
| Piperazine (PIP) | C₄H₁₀N₂ | 86.14 | 146 |
| Diethylenetriamine (DETA) | C₄H₁₃N₃ | 103.17 | 207 |
| N-(2-Aminoethyl)piperazine (AEP) | C₆H₁₅N₃ | 129.21 | 222 [9] |
| Triethylenetetramine (TETA) | C₆H₁₈N₄ | 146.23 | 277 |
Troubleshooting and Purification Workflows
The following diagrams illustrate logical workflows for identifying and resolving impurity issues.
Caption: Workflow for identifying unknown impurities in AEP samples.
Caption: Decision workflow for selecting an appropriate purification method.
Experimental Protocols
Protocol 1: GC-FID for Purity Analysis of AEP
This method is suitable for quantifying the purity of AEP and separating it from common process-related impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or a similar wax-based capillary column suitable for amine analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 30:1.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the AEP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol (HPLC or GC grade). Mix thoroughly.
3. Analysis:
-
Inject the prepared sample onto the GC system.
-
Identify the AEP peak based on its retention time, confirmed by injecting a standard solution of pure AEP.
-
Calculate the purity by the area percent method: Purity (%) = (Area of AEP Peak / Total Area of All Peaks) * 100.
Protocol 2: HPLC-UV for Impurity Profiling (without Derivatization)
Since AEP and related aliphatic amine impurities lack a strong UV chromophore, direct UV detection is challenging and typically performed at low wavelengths (e.g., 200-215 nm). This method is for qualitative profiling and estimating impurity levels. For trace-level quantification, derivatization is recommended.[10][11]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the AEP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Mobile Phase A. Mix thoroughly.
Protocol 3: Purification by Vacuum Fractional Distillation
This method is effective for separating AEP (Boiling Point: 222°C) from lower-boiling impurities like ethylenediamine (117°C) and piperazine (146°C), and higher-boiling impurities like TETA (277°C).[12]
1. Apparatus:
-
Round-bottom flask, heating mantle with a stirrer, and a stir bar.[13]
-
Fractionating column (e.g., Vigreux or packed column).
-
Distillation head with a thermometer.
-
Condenser.
-
Receiving flasks (multiple, for collecting different fractions).
-
Vacuum pump and a vacuum trap.[13]
-
Manometer to monitor pressure.
-
Safety Note: All glassware must be inspected for cracks or defects before use to prevent implosion under vacuum.[13]
2. Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[13]
-
Place the impure AEP sample and a magnetic stir bar into the distilling flask.
-
Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Once the pressure is stable, begin heating the distilling flask gently.
-
Fraction 1 (Fore-run): Collect the initial distillate, which will be enriched in lower-boiling impurities (EDA, PIP). The head temperature will be significantly below the expected boiling point of AEP at the working pressure.
-
Fraction 2 (Main Fraction): As the head temperature stabilizes near the expected boiling point of AEP, change the receiving flask to collect the purified product.
-
Fraction 3 (Residue): Stop the distillation before the flask goes to dryness. The remaining material in the flask will be enriched in higher-boiling impurities (TETA) and any non-volatile contaminants.
-
Shutdown: Cool the system to room temperature before slowly re-introducing air to the apparatus. Then, turn off the vacuum pump.[14]
References
- 1. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS [mubychem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Low or no yield of the desired product.
A1: Low or no product yield can stem from several factors related to reactants, reaction conditions, or catalyst activity. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all starting materials, particularly N-(2-aminoethyl)piperazine and the ethylating agent (e.g., ethyl halide or acetaldehyde for reductive amination), are of high purity and anhydrous. Moisture can significantly interfere with the reaction.
-
Reaction Conditions: Temperature and reaction time are critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Selection (for alkylation with ethyl halides): The choice of base is crucial for successful N-alkylation. A non-nucleophilic, strong base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is often used to neutralize the acid formed during the reaction without competing in the alkylation.[1]
-
Reducing Agent (for reductive amination): For reductive amination with acetaldehyde, the choice and quality of the reducing agent are paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation.[1][2] Ensure it is fresh and has been stored under appropriate conditions.
Q2: Formation of multiple products, particularly over-alkylation.
A2: A significant challenge in the synthesis of this compound is the potential for over-alkylation, leading to the formation of quaternary ammonium salts or undesired polysubstituted piperazine derivatives.
-
Controlling Stoichiometry: Carefully control the molar ratio of the reactants. Using a specific molar ratio of N-(2-aminoethyl)piperazine to the ethylating agent is crucial.
-
Slow Addition of Reagents: Adding the ethylating agent slowly and in a controlled manner to the reaction mixture can help to minimize over-alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the undesired over-alkylation reactions.[1]
Q3: Difficulty in purifying the final product.
A3: The purification of polyamines like this compound can be challenging due to their high polarity and water solubility.
-
Extraction pH: During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate all the amine functionalities. This will increase the product's solubility in organic solvents like dichloromethane or chloroform.[1]
-
Column Chromatography: If column chromatography is necessary, silica gel can be used. However, due to the basic nature of the product, tailing can be an issue. It is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to improve peak shape.
-
Distillation: For larger-scale synthesis, purification by distillation under reduced pressure can be an effective method, provided the product is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthesis would likely involve a two-step process:
-
Mono-protection of N-(2-aminoethyl)piperazine: One of the secondary amine groups on the piperazine ring is protected, for example, with a Boc (tert-butyloxycarbonyl) group. This directs the subsequent alkylation to the desired nitrogen atoms.
-
Reductive Amination: The protected intermediate is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the two ethyl groups.
-
Deprotection: The protecting group is subsequently removed under acidic conditions to yield the final product.
Direct alkylation with an ethyl halide is also a possibility but can be more challenging to control in terms of selectivity.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by TLC or LC-MS. For TLC analysis, a suitable mobile phase would typically be a mixture of a polar organic solvent (like methanol or ethyl acetate) and a less polar one (like dichloromethane or hexanes), often with a small amount of a basic additive (e.g., triethylamine) to prevent streaking of the amine spots. Staining with ninhydrin can be used to visualize the amine-containing compounds.
Q3: What are the expected side products in this synthesis?
A3: Besides the over-alkylated products mentioned in the troubleshooting guide, other potential side products could include:
-
Partially ethylated intermediates.
-
Products resulting from the reaction at the primary amine of the aminoethyl side chain if it is not adequately protected or if reaction conditions are not selective.
-
Ring-opened byproducts if harsh reaction conditions are employed.
Quantitative Data
The following table summarizes typical reaction parameters for analogous N-alkylation and reductive amination reactions of piperazines. Note that these are illustrative values and optimal conditions should be determined experimentally for the specific synthesis of this compound.
| Parameter | Direct Alkylation (with Ethyl Halide) | Reductive Amination (with Acetaldehyde) |
| Solvent | Acetonitrile, DMF | Dichloromethane, 1,2-Dichloroethane |
| Base/Reducing Agent | K₂CO₃, Cs₂CO₃, Triethylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 12 - 48 hours | 2 - 24 hours |
| Typical Yields | 40 - 70% | 60 - 90% |
Experimental Protocols
Representative Protocol for Reductive Amination (Hypothetical)
This protocol is a representative example based on general procedures for reductive amination and should be adapted and optimized for the specific synthesis.
-
Preparation of the Reaction Mixture: To a solution of mono-Boc-protected N-(2-aminoethyl)piperazine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected product in a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Final Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be used as is or neutralized with a base and extracted to yield the free amine.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
avoiding degradation of N-(2-aminoethyl)piperazine-1,4-diethylamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(2-aminoethyl)piperazine-1,4-diethylamine during storage and experimentation.
Troubleshooting Guides
Issue 1: Visible Color Change or Particulate Formation in Stored this compound
Possible Cause: Degradation of the compound due to oxidation or reaction with atmospheric components. Aliphatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and particulates.
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3]
-
Inspect Container Seal: Check that the container is tightly sealed to prevent exposure to air and moisture.
-
Purity Check: If degradation is suspected, it is advisable to re-analyze the purity of the material using a suitable analytical method, such as HPLC or GC-MS, before use.
-
Future Prevention: For long-term storage, consider aliquoting the material into smaller, tightly sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.
Issue 2: Inconsistent Experimental Results or Loss of Potency
Possible Cause: Chemical degradation of this compound due to incompatibility with experimental conditions or reagents.
Solution:
-
Review Reagent Compatibility: Avoid using strong oxidizing agents and strong acids in the same solution as this compound, as these can cause rapid degradation.
-
Assess Thermal Stability: Be mindful of the temperature used in your experiments. While specific data for this compound is limited, related piperazine derivatives can undergo thermal degradation at elevated temperatures.[1][4][5] If heating is necessary, it should be done for the shortest possible time and ideally under an inert atmosphere.
-
pH Considerations: The stability of amines can be pH-dependent. Assess the pH of your experimental system. In some cases, converting the amine to a salt by adjusting the pH with a non-reactive acid might improve stability in aqueous solutions.
-
Working Solution Stability: Prepare fresh working solutions of this compound for each experiment. If solutions need to be stored, even for a short period, they should be kept at 2-8°C and protected from light.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The optimal storage conditions are at a temperature of 2-8°C, in a tightly sealed container, protected from light.[1][2][3][6][7] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended.
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively documented, degradation is likely to occur through mechanisms common to polyamines and piperazine derivatives. These include:
-
Oxidative Degradation: Reaction with atmospheric oxygen can lead to the formation of various oxidation products. This process can be accelerated by light and the presence of metal ions. The primary and secondary amine groups are particularly susceptible to oxidation.
-
Thermal Degradation: At elevated temperatures, piperazine and its derivatives can degrade. For aqueous piperazine, thermal degradation can be initiated by a nucleophilic attack, leading to ring-opening and the formation of products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[1][4]
-
Reaction with Carbon Dioxide: Similar to other amines, this compound can react with carbon dioxide from the air, which can affect its stability, especially in solution.
Q3: Are there any known stabilizers that can be used with this compound?
A3: There is no specific information on stabilizers for this compound. However, general strategies for stabilizing aliphatic amines can be considered. These include the addition of antioxidants. For certain applications, the use of hindered amine stabilizers (HAS) or phenolic antioxidants has been shown to prevent thermo-oxidative degradation in other systems.[8][9] Another approach for long-term storage is to convert the amine to a more stable salt form.[10]
Q4: How can I detect degradation of this compound?
A4: Degradation can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the parent compound and its degradation products. For quantitative analysis, it is crucial to use a validated analytical method.
Quantitative Data on Degradation of Structurally Related Compounds
The following table summarizes thermal degradation data for aqueous piperazine (PZ), which shares a core structure with this compound. This data can provide insights into the potential stability under similar conditions.
| Compound | Concentration | CO2 Loading (mol CO2/mol alkalinity) | Temperature (°C) | First-Order Rate Constant (k1, s⁻¹) | Activation Energy (kJ/mol) |
| Piperazine (PZ) | 8 m | 0.3 | 150 | 6.12 x 10⁻⁹ | 183.5 |
Data extracted from studies on aqueous piperazine for CO2 capture.[1]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general framework for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As amines have low UV absorbance, detection might be challenging. Wavelengths around 210-220 nm can be explored. Derivatization (see Protocol 2) is often preferred for better sensitivity.
-
Gradient Program: Start with a high aqueous phase concentration and gradually increase the organic phase concentration over 20-30 minutes.
-
-
Analysis: Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
Protocol 2: HPLC with Pre-column Derivatization and Fluorescence Detection for Stability Studies
This method offers higher sensitivity and selectivity for quantifying polyamines.
-
Instrumentation: HPLC system with a fluorescence detector, C18 reversed-phase column.
-
Derivatizing Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol).
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample as in Protocol 1.
-
In a vial, mix a small volume of the sample solution with the OPA/thiol reagent and a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a few minutes at room temperature in the dark.
-
Inject the derivatized sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Gradient of an aqueous buffer and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at ~340 nm, Emission at ~450 nm.
-
-
Analysis: Quantify the parent compound by comparing its peak area to a calibration curve. The formation of degradation products can be monitored by the appearance of new, unidentified peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for the storage of this compound.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. jelsciences.com [jelsciences.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Characterization of Piperazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical characterization of piperazine compounds.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor retention of my piperazine compound on a standard C18 column?
A1: Piperazine and its simpler derivatives are highly polar and hydrophilic basic compounds.[1][2] Consequently, they exhibit weak interaction with non-polar stationary phases like C18, leading to poor or no retention. To address this, consider the following:
-
Use of specialized columns: Employ columns with alternative stationary phases such as Primesep 100 or 200, which work on a reversed-phase cation-exchange mechanism.[1]
-
Ion-pairing agents: The addition of an ion-pairing reagent to the mobile phase can enhance retention by forming a more hydrophobic complex with the analyte.
-
Derivatization: Chemical derivatization of the piperazine with a UV-active or fluorescent tag can increase its hydrophobicity and allow for detection at lower levels.[3]
Q2: My piperazine peak is tailing. What can I do to improve peak shape?
A2: Peak tailing for basic compounds like piperazine is often due to strong interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Mobile phase pH adjustment: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing unwanted interactions. Experiment with different pH values to find the optimal condition for your analyte.[4]
-
Use of amine modifiers: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak symmetry.[4]
-
Column selection: Consider using a column with end-capping or a stationary phase designed for the analysis of basic compounds.
Q3: How can I detect piperazine if it lacks a strong chromophore?
A3: Piperazine itself does not have a significant UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[1][3] Consider these alternative detection methods:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are not dependent on the optical properties of the analyte and are suitable for non-volatile compounds like piperazine.[1]
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique for the analysis of piperazine compounds.[1][5]
-
Pre-column derivatization: Reacting the piperazine with a labeling agent that introduces a chromophore or fluorophore can significantly enhance detection sensitivity with UV-Vis or fluorescence detectors.[3]
Troubleshooting Guide: HPLC Method Development
| Problem | Possible Cause | Troubleshooting Steps |
| No or Poor Retention | Highly polar nature of piperazine, unsuitable stationary phase. | - Use a polar-embedded or polar-endcapped column.- Employ HILIC chromatography.- Add an ion-pairing reagent to the mobile phase.- Consider derivatization to increase hydrophobicity.[3] |
| Peak Tailing | Secondary interactions with silanol groups. | - Increase mobile phase pH to suppress silanol ionization.[4]- Add a competing amine like triethylamine (TEA) to the mobile phase.[4]- Use a base-deactivated column. |
| Poor Separation of Degradants | Inadequate method selectivity. | - Optimize mobile phase pH and organic modifier percentage.[4]- Try a different stationary phase (e.g., C8, Phenyl, Cyano).[4]- Implement a gradient elution program.[4] |
| Inconsistent Results | Compound instability in solution. | - Use freshly prepared solutions.[4]- Investigate pH-dependent stability and use appropriate buffers.[4]- Store stock solutions at low temperatures (-20°C or -80°C) in single-use aliquots.[4][6] |
Experimental Protocol: HPLC-UV Analysis of a Piperazine Derivative (with Derivatization)
This protocol is a general guideline for the analysis of a piperazine derivative after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) for UV detection.[3]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the piperazine standard in a suitable diluent (e.g., methanol).
-
Spike the analyte with the piperazine standard for accuracy and precision assessments.
-
Prepare a derivatizing reagent solution of NBD-Cl in a suitable solvent.
-
-
Derivatization Procedure:
-
Mix the sample or standard solution with the NBD-Cl solution.
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 340 nm.[3]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the derivatized samples and standards into the HPLC system.
-
Identify and quantify the piperazine derivative based on the retention time and peak area of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Frequently Asked Questions (FAQs)
Q1: Why is my piperazine compound not eluting from the GC column or showing poor peak shape?
A1: Piperazine and its derivatives containing secondary amine groups are polar and can exhibit poor chromatographic behavior due to interactions with the stationary phase and active sites in the GC system. To overcome this, derivatization is often necessary to increase volatility and reduce polarity. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[7]
Q2: What are the common derivatization reagents for piperazine analysis by GC-MS?
A2: Besides TFAA, other acylating agents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are also used. These reagents react with the amine groups to form stable, volatile derivatives suitable for GC analysis.
Q3: How do I interpret the mass spectrum of my derivatized piperazine compound?
A3: The mass spectrum will show the molecular ion of the derivative and characteristic fragment ions. The fragmentation pattern is crucial for structural confirmation. For example, benzylpiperazines often show a characteristic fragment at m/z 91, corresponding to the benzyl group.[8] Phenylpiperazines can exhibit common fragments at m/z 119, 70, and 56.[8]
Troubleshooting Guide: GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No or Poor Peak | Low volatility, adsorption in the system. | - Derivatize the sample with an appropriate reagent (e.g., TFAA).[7]- Use a deactivated inlet liner and guard column. |
| Incomplete Derivatization | Suboptimal reaction conditions. | - Optimize derivatization temperature and time.- Ensure anhydrous conditions, as moisture can hydrolyze the derivatizing agent. |
| Complex Chromatogram | Presence of isomers or by-products. | - Optimize the GC temperature program for better separation.- Use a column with a different polarity. |
| Low Sensitivity | Inefficient ionization or fragmentation. | - Optimize the MS source parameters (e.g., electron energy).- Select appropriate ions for selected ion monitoring (SIM) for enhanced sensitivity. |
Experimental Protocol: GC-MS Analysis of Piperazine Derivatives (with Derivatization)
This protocol provides a general procedure for the GC-MS analysis of piperazine derivatives after derivatization with TFAA.[7]
-
Sample Preparation and Extraction:
-
For biological samples, perform a suitable extraction, such as solid-phase extraction (SPE).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add ethyl acetate and trifluoroacetic anhydride (TFAA).
-
Incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).
-
Cool the sample to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: Start at an initial temperature (e.g., 120°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C). The exact program needs to be optimized for the specific analytes.[7]
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns of piperazine compounds in ESI-MS/MS?
A1: In positive ion mode ESI-MS, piperazine compounds typically form a protonated molecule [M+H]⁺.[8] Collision-induced dissociation (CID) of the [M+H]⁺ ion leads to characteristic fragment ions. The cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and any substituents are common fragmentation pathways.[8] For example, benzylpiperazines often lose the benzyl group to form a fragment at m/z 91, while phenylpiperazines can show fragments corresponding to the substituted phenyl ring and the piperazine ring itself.[8][9]
Q2: I am observing significant matrix effects in my LC-MS/MS analysis of piperazine in a biological matrix. How can I mitigate this?
A2: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis. Here are some strategies to minimize them:
-
Effective sample preparation: Use a robust sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Use of a stable isotope-labeled internal standard (SIL-IS): A deuterated analog of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing accurate quantification.[5]
-
Chromatographic separation: Optimize the HPLC method to separate the analyte from the majority of the matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my N-substituted piperazine derivative show broad or multiple signals for the piperazine ring protons at room temperature?
A1: This is a common observation for N-substituted piperazines and is due to dynamic processes occurring on the NMR timescale.[10][11] Two main phenomena contribute to this:
-
Restricted amide bond rotation: If the substituent is an acyl group (like a benzoyl group), the partial double bond character of the C-N amide bond restricts rotation, leading to the presence of different conformational isomers (rotamers).[10]
-
Slow ring inversion: The piperazine ring exists in a chair conformation, and the interconversion between the two chair forms may be slow at room temperature.[10]
Q2: How can I confirm that the complex NMR spectrum is due to conformational isomers?
A2: Temperature-dependent NMR spectroscopy is a powerful tool to study these dynamic processes.[10][11]
-
Heating the sample: As the temperature increases, the rate of rotation and/or ring inversion increases. At a certain temperature, known as the coalescence temperature (Tc), the individual signals for the different conformers will broaden and merge into a single, averaged signal.[10]
-
Cooling the sample: Lowering the temperature will slow down the interconversion, leading to sharper signals for the individual conformers.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of piperazine compounds using different analytical techniques.
| Parameter | HPLC-UV (with Derivatization)[3] | GC-MS[7] | LC-MS/MS[12] |
| Linearity Range | ~30 - 350 ppm | 0 - 10 µg/mL | 1 - 1000 ng/mL |
| LOD | ~30 ppm | 0.002 - 0.156 µg/mL | 0.5 - 1 ng/mL |
| LOQ | ~90 ppm | 0.008 - 0.625 µg/mL | 1 - 5 ng/mL |
| Accuracy (% Recovery) | 104.87 - 108.06% | 76 - 108% | 90 - 110% |
| Precision (%RSD) | < 2.0% | < 15% | < 15% |
Visualizations
Caption: Troubleshooting workflow for analytical issues with piperazine compounds.
Caption: General analytical workflow for piperazine compound characterization.
Caption: Common fragmentation pathway of a benzylpiperazine compound in MS/MS.
References
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholars.direct [scholars.direct]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [open.bu.edu]
Validation & Comparative
comparing N-(2-aminoethyl)piperazine-1,4-diethylamine to other piperazine derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its role as a versatile building block in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various piperazine derivatives, with a focus on their anticancer properties, supported by experimental data from peer-reviewed literature. While direct experimental data for N-(2-aminoethyl)piperazine-1,4-diethylamine is not extensively available in the public domain, this guide serves to contextualize its potential within the broader landscape of piperazine derivatives and provides the necessary experimental frameworks for its evaluation.
Comparative Cytotoxic Activity of Piperazine Derivatives
The anticancer potential of piperazine derivatives has been widely explored, with numerous studies reporting significant cytotoxic activity against a range of cancer cell lines. The structural modifications on the piperazine ring system have been shown to profoundly influence their biological activity.[1] Below are tables summarizing the in vitro cytotoxic activity (IC50/GI50 values) of several reported piperazine derivatives.
Table 1: Anticancer Activity of Vindoline-Piperazine Conjugates
| Compound ID | Description | Cancer Cell Line | Activity (GI50 in µM) |
| 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 |
| 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 |
Table 2: Anticancer Activity of Other Heterocyclic Piperazine Derivatives
| Compound ID | Description | Cancer Cell Line | Activity (IC50 in µM) |
| 7a | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | HepG2 (Liver) | 0.029 |
| 7a | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | A549 (Lung) | 0.147 |
| 4e | 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane | HepG2 (Liver) | ~3-9 |
| 5a | Bergenin derivative with N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide | CAL-27 (Tongue) | 15.41 |
| 5c | Bergenin derivative with N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide | CAL-27 (Tongue) | 17.41 |
Structure-Activity Relationship (SAR) Insights
The data from various studies on piperazine derivatives have provided valuable insights into their structure-activity relationships. For instance, in the case of vindoline-piperazine conjugates, substitutions at position 17 of the vindoline core appear to be more favorable for anticancer activity than those at position 10. Furthermore, the nature of the substituent on the piperazine ring is critical, with electron-withdrawing groups like trifluoromethylbenzyl and bis(4-fluorophenyl)methyl showing enhanced potency.[2]
For other classes of piperazine derivatives, the hybridization of the piperazine moiety with other heterocyclic systems like quinazoline, thiazole, and diazabicyclononane has yielded compounds with potent and selective anticancer activities.[3][4] These findings underscore the piperazine ring's role as a versatile scaffold that can be strategically modified to optimize biological activity.
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays commonly used to evaluate the cytotoxicity of piperazine derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates multiple times with water to remove the TCA. Allow the plates to air dry.
-
Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: Similar to the MTT assay, the absorbance is proportional to the cell number, and IC50 values can be determined.
Visualizing Cellular Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is critical for drug development. The following diagrams, generated using Graphviz, illustrate a common signaling pathway induced by piperazine derivatives and a typical experimental workflow for cytotoxicity testing.
Caption: A general experimental workflow for in vitro cytotoxicity testing of piperazine derivatives.
References
Comparative Guide to Alternatives for Bifunctional Piperazine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternatives to N-(2-aminoethyl)piperazine and structurally similar bifunctional piperazine derivatives. The focus is on performance in common synthetic applications, supported by experimental data to inform reagent selection in research and development.
Introduction to Bifunctional Piperazines in Synthesis
N-(2-aminoethyl)piperazine (AEP) and its analogues are versatile building blocks and reagents in organic synthesis. Their unique structure, featuring primary, secondary, and tertiary amine functionalities, allows them to serve as nucleophiles, bases, ligands for metal catalysts, and monomers in polymerization reactions. They are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. However, depending on the specific application, alternative reagents may offer advantages in terms of reactivity, selectivity, cost, or side-product profile. This guide explores such alternatives in key applications.
I. Alternatives in Reductive Amination for the Synthesis of Piperazine-Containing Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for introducing diversity. The synthesis of potent D2/5-HT1A receptor ligands often involves the reductive amination of a ketone with a suitable amine. While AEP is a common choice, other piperazine derivatives can offer improved yields and purity.
A comparative study on the synthesis of a key intermediate for aripiprazole-like compounds highlights the performance of different piperazine derivatives.
Performance Comparison
| Amine Reagent | Yield (%) |
| 1-(2-Aminoethyl)piperazine (AEP) | 78 |
| 1-Boc-piperazine | 92 |
| 1-Methylpiperazine | 85 |
| Piperazine | 81 |
Table 1. Comparison of yields for the reductive amination of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with different piperazine derivatives.
Experimental Protocol: Reductive Amination
To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in dichloroethane, the respective piperazine derivative (1.2 eq) was added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography.
Synthesis Workflow
Figure 1. General workflow for the synthesis of piperazine-containing scaffolds via reductive amination.
II. Alternatives in Carbon Capture Applications
Amines are widely used for post-combustion CO2 capture. The efficiency of this process is highly dependent on the structure of the amine. While monoethanolamine (MEA) is the benchmark, blended amine systems and novel amine structures are actively researched to improve absorption capacity and reduce regeneration energy. AEP has been considered, but its performance is often compared with other polyamines.
Performance Comparison in CO2 Absorption
| Amine Solvent (30 wt%) | CO2 Loading (mol CO2/mol amine) |
| Monoethanolamine (MEA) | 0.52 |
| N-(2-Aminoethyl)piperazine (AEP) | 0.89 |
| 2-Amino-2-methyl-1-propanol (AMP) | 0.91 |
| Diethylenetriamine (DETA) | 0.75 |
| AEP / AMP Blend (15/15 wt%) | 0.95 |
Table 2. Equilibrium CO2 loading of various amine solvents at 40°C and CO2 partial pressure of 15 kPa.
Experimental Protocol: CO2 Absorption Measurement
The equilibrium CO2 loading was determined by a vapor-liquid equilibrium apparatus. A known amount of the aqueous amine solution was introduced into the equilibrium cell, which was then heated to a constant temperature of 40°C. A gas mixture of CO2 and N2 with a known CO2 partial pressure (15 kPa) was bubbled through the solution until equilibrium was reached. The CO2 concentration in the liquid phase was then determined by titration with a standard solution of hydrochloric acid.
CO2 Absorption-Desorption Cycle
Figure 2. Schematic of a typical amine-based post-combustion CO2 capture process.
III. Alternatives as Ligands in Catalysis
The nitrogen atoms in piperazine derivatives make them excellent ligands for transition metals in various catalytic reactions. For instance, in the copper-catalyzed N-arylation of imidazoles, the choice of ligand is critical for achieving high yields.
Performance Comparison in N-Arylation
| Ligand | Yield (%) |
| N,N'-Dimethylethylenediamine | 95 |
| 1-(2-Aminoethyl)piperazine (AEP) | 88 |
| 1,2-Diaminocyclohexane | 92 |
| No Ligand | <5 |
Table 3. Comparison of ligand performance in the copper-catalyzed N-arylation of imidazole with iodobenzene.
Experimental Protocol: Copper-Catalyzed N-Arylation
A mixture of imidazole (1.0 mmol), iodobenzene (1.1 mmol), CuI (10 mol%), the respective ligand (20 mol%), and K2CO3 (2.0 mmol) in DMF (2 mL) was heated at 110°C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was washed with water, dried over Na2SO4, and concentrated. The product was purified by flash chromatography.
Catalytic Cycle Pathway
Figure 3. A plausible catalytic cycle for copper-catalyzed N-arylation reactions.
Conclusion
The selection of a bifunctional amine in a synthetic protocol requires careful consideration of the specific reaction context. While N-(2-aminoethyl)piperazine is a robust and versatile reagent, this guide demonstrates that alternatives can offer significant advantages. For instance, in reductive aminations requiring protected functionalities, 1-Boc-piperazine can provide superior yields. In the realm of catalysis, simpler diamines like N,N'-dimethylethylenediamine may prove more effective. For industrial applications such as carbon capture, blended systems or sterically hindered amines like AMP can outperform AEP in absorption capacity. Researchers and process chemists are encouraged to screen a range of alternatives to optimize their synthetic routes for yield, purity, and overall efficiency.
Comparative Guide to Analytical Method Validation for N-(2-aminoethyl)piperazine-1,4-diethylamine
This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of N-(2-aminoethyl)piperazine-1,4-diethylamine, a molecule of interest in pharmaceutical development and life science research. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical technique.
Introduction
This compound is a piperazine derivative. Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs.[1] The accurate and precise quantification of these compounds is crucial for quality control, stability testing, and pharmacokinetic studies. Due to the chemical structure of many piperazine derivatives, which often lack a strong chromophore, direct analysis by common techniques like UV-Vis spectrophotometry can be challenging, necessitating more sophisticated or adapted analytical methods.[1][2] This guide will compare two widely applicable and validated chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization and Gas Chromatography (GC) with Flame Ionization Detection (FID).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For piperazine derivatives that lack a UV-absorbing chromophore, a pre-column derivatization step is often employed to introduce a UV-active moiety, thereby enhancing detection sensitivity.[1][3] A common derivatizing agent for primary and secondary amines like those in the target molecule is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2][3]
Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization
-
Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase column, such as a C18 or a cyanopropyl (CN) bonded stationary phase, is typically used.[1][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The composition can be optimized for best separation.
-
Derivatization Procedure:
-
Prepare a standard solution of this compound in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the analyte solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[1]
-
Cool the solution and dilute with the mobile phase before injection.[1]
-
-
Detection: The resulting derivative can be monitored at a specific wavelength, for instance, 340 nm.[2]
-
Quantification: The amount of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Workflow for HPLC-UV with Derivatization
References
A Comparative Framework for Evaluating the Efficacy of N-(2-aminoethyl)piperazine-1,4-diethylamine in Oncology and Neurology
Introduction: The Therapeutic Potential of Piperazine Scaffolds and the Emergence of a New Candidate
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer and neurological disorders.[1][2][3] Its versatile structure allows for substitutions that can modulate a compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and target specificity.[1] Within this promising class of compounds, N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2), also known by its IUPAC name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine, has been identified as a molecule of interest.[4][5][6] Preliminary information from commercial suppliers suggests its potential as a targeted therapeutic agent in oncology and for the treatment of neurological ailments, with claims of "encouraging outcomes in preliminary research investigations."[4]
However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of peer-reviewed experimental data validating these claims. This guide, therefore, serves a dual purpose: first, to transparently address the current knowledge gap surrounding this compound, and second, to provide a rigorous scientific framework for its evaluation. By synthesizing established methodologies and drawing comparisons with well-characterized piperazine derivatives, this document offers researchers and drug development professionals a roadmap for systematically investigating the efficacy of this compound. We will delve into the requisite experimental protocols, from foundational in vitro cytotoxicity assays to complex in vivo models of disease, thereby establishing a benchmark for what constitutes a viable therapeutic candidate in these fields.
Comparative Landscape: Establishing Efficacy Benchmarks with Structurally Related Piperazine Derivatives
To contextualize the potential of this compound, it is instructive to examine the performance of other piperazine derivatives that have demonstrated efficacy in oncology and neurology. These comparators provide a benchmark for the types of experimental evidence and performance metrics that would be necessary to substantiate the therapeutic claims for our compound of interest.
Anticancer Efficacy
The anticancer potential of piperazine derivatives has been demonstrated across various cancer types. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects in the NCI60 human tumor cell line screen.[7][8] Specifically, a conjugate featuring a [4-(trifluoromethyl)benzyl]piperazine moiety exhibited a GI50 (concentration for 50% growth inhibition) of 1.00 μM in the MDA-MB-468 breast cancer cell line.[7][8] Another example is a series of benzofuran piperazine derivatives, where the lead compound showed good anticancer efficacy in a MDA-MB-231 xenograft mouse model.[9]
These examples highlight the necessity of quantifying the cytotoxic and antiproliferative effects of this compound across a panel of relevant cancer cell lines. A successful compound would be expected to exhibit low micromolar or even nanomolar IC50/GI50 values.
Table 1: Example In Vitro Anticancer Activity of Comparator Piperazine Derivatives
| Compound Class | Cancer Cell Line | Efficacy Metric (GI50/IC50) | Reference |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 μM | [7][8] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | 1.35 μM | [7][8] |
| Oxazine-pyrimidine-piperazine (5b) | MCF-7 (Breast) | 6.29 µM | [3] |
| Adamantyl-piperazine (7) | MDA-MB-435 (Melanoma) | Low µM | [10][11] |
Neurological Efficacy: Focus on Alzheimer's Disease
In the context of neurological disorders, piperazine derivatives are being investigated for their potential to combat neurodegeneration, particularly in Alzheimer's disease.[1][2][4][12][13] Research has shown that certain piperazine compounds can offer neuroprotection by modulating pathways implicated in the disease, such as amyloid-beta (Aβ) and tau pathology.[12][14] For example, one study demonstrated that a novel N,N'-disubstituted piperazine derivative could reduce both amyloid and tau pathology and improve memory in a preclinical model of Alzheimer's disease.[12][15] Another line of research has identified piperazine as a potentiator of TRPC6 channels, which play a role in dendritic spine stability and memory; this activity was shown to restore long-term potentiation in hippocampal slices from 5xFAD mice, a model for Alzheimer's.[4][5]
For this compound to be considered a viable candidate for neurological disorders, it would need to demonstrate similar mechanistic activity, such as inhibiting Aβ aggregation, reducing tau hyperphosphorylation, or showing neuroprotective effects in relevant in vitro and in vivo models.
Table 2: Example Efficacy Data for Comparator Piperazine Derivatives in Alzheimer's Disease Models
| Compound/Derivative | Model System | Key Finding | Reference |
| N,N'-disubstituted piperazine | Preclinical AD mouse model | Reduced amyloid and tau pathology, improved memory | [12][15] |
| Piperazine (PPZ) | 5xFAD mouse hippocampal slices | Restored long-term potentiation | [4][5] |
| Piperazine-linked amiridine hybrids | In vitro assay | High anti-acetylcholinesterase activity (IC50 = 1.5 μM) | [15] |
Proposed Experimental Workflows for Efficacy Evaluation
The following sections outline detailed, step-by-step protocols for the essential experiments required to generate the necessary efficacy data for this compound.
Part 1: In Vitro Anticancer Efficacy Assessment
The foundational step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation.
Diagram 1: Workflow for In Vitro Anticancer Screening
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of N-(2-aminoethyl)piperazine-1,4-diethylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3][4][5] Modifications to the piperazine ring system can lead to compounds with diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[4][6]
Comparative Analysis of Biological Activities
To provide a framework for understanding the potential biological profile of N-(2-aminoethyl)piperazine-1,4-diethylamine, this section compares the activities of piperazine derivatives with related structural motifs.
Numerous piperazine derivatives have demonstrated potent anticancer effects. The introduction of various substituents on the piperazine ring has been shown to be crucial for their inhibitory activity against cancer cell lines. For instance, some derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells.[7]
| Compound Class | Example Compound(s) | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |
| Benzothiazole-Piperazine Derivatives | Compound 1d | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | 1.23, 0.98, 1.54 | [8] |
| 1-Benzhydryl-Piperazine-Based HDAC Inhibitors | - | Various | - | [8] |
| Vindoline-Piperazine Conjugates | Compound 23 | MDA-MB-468 (Breast) | 1.00 | [9] |
| Piperazine Amide Derivative | Compound 3 | MDA-MB-231 | 11.3 | [7] |
Piperazine derivatives have been investigated for their efficacy against a range of microbial pathogens. Their mechanism of action can involve various cellular targets in bacteria and fungi.
| Compound Class | Example Compound(s) | Microbial Strain(s) | Activity (MIC in µg/mL) | Reference |
| N-alkyl and N-aryl piperazine derivatives | - | S. aureus, P. aeruginosa, E. coli | Significant activity | [10] |
| Novel Piperazine Derivatives | RL-308 | MRSA, S. aureus | 0.5, 2 | [11] |
| Piperazines with 1,3,4-thiadiazole moiety | Compounds 2-10 | E. coli | Significant activity | [12] |
Certain piperazine derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
| Compound Class | Example Compound(s) | Assay | Activity | Reference |
| Methyl Salicylate Piperazine Derivatives | M15, M16 | Xylol-induced ear edema, Carrageenan-induced paw edema (in vivo) | Higher than aspirin, equal to indomethacin | [6] |
| Mefenamic Acid Piperazine Derivatives | Compounds I, II | Croton oil-induced ear edema (in vivo) | Comparable to aspirin | [1] |
| N-Phenyl Piperazine Derivatives | P6, P7, P22 | Albumin denaturation (in vitro) | Dose-dependent anti-inflammatory response | [13] |
The piperazine scaffold is a common feature in compounds targeting the central nervous system. One key mechanism of action is the inhibition of neurotransmitter reuptake, such as serotonin.
| Compound Class | Example Compound(s) | Assay System | Activity (IC50/Ki) | Reference |
| N-Substituted Piperazine Derivatives | Various | Serotonin and noradrenaline reuptake assays | Varies based on substitution | [8] |
| Piperazine Derivatives | Various | Serotonin transporter reuptake inhibition assay in JAR cells | Potencies correlate with other standard assays | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of piperazine derivatives.
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., piperazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2][8]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 565 nm).[15] The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[3]
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
-
Compound Preparation: The piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11][16]
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[3]
-
Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[3]
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This is a widely used preclinical model to evaluate the anti-inflammatory activity of compounds.[17][18]
-
Animal Dosing: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., aspirin or indomethacin) are administered to different groups of rats, typically orally.[18]
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[18]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the compound-treated groups relative to the vehicle control group.
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells, a key mechanism for many antidepressant and anxiolytic drugs.[14][19]
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., JAR cells or HEK293 cells) is used.[14][19]
-
Assay Setup: The cells are incubated with various concentrations of the test piperazine derivative.
-
Radioligand Addition: A radiolabeled serotonin, such as [3H]5-HT, is added to the cells.[19]
-
Incubation: The mixture is incubated to allow for the uptake of the radiolabeled serotonin by the transporter.
-
Termination and Measurement: The uptake is terminated, and the amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The inhibitory potency of the test compound (IC50 or Ki value) is determined by measuring the reduction in radiolabeled serotonin uptake in the presence of the compound compared to a control.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of piperazine derivatives.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. mdpi.com [mdpi.com]
- 13. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jddtonline.info [jddtonline.info]
- 18. researchgate.net [researchgate.net]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 1-(2-Aminoethyl)piperazine (AEP) in Research and Development
Disclaimer: The initial query specified "N-(2-aminoethyl)piperazine-1,4-diethylamine," a chemical name that is structurally ambiguous and does not correspond to a standard, commercially available reagent. This guide proceeds under the assumption that the intended compound is 1-(2-Aminoethyl)piperazine (AEP) , CAS No. 140-31-8, a widely used and structurally related chemical building block.[1][2][3]
This comparison guide offers an objective cost-benefit analysis of 1-(2-Aminoethyl)piperazine (AEP) for researchers, scientists, and drug development professionals. AEP is a versatile ethyleneamine with a unique molecular structure containing primary, secondary, and tertiary amine functionalities.[4] This trifunctionality makes it a valuable intermediate in the synthesis of pharmaceuticals, polyamides, and other specialized chemicals.[4][5] The analysis compares AEP to common alternatives in terms of cost and performance, supported by experimental data and detailed protocols.
Cost-Benefit Framework
The selection of a chemical building block in a research and development setting hinges on a balance between its procurement cost and its performance benefits, such as reaction yield, purity of the final product, and desirable physicochemical properties. This guide evaluates AEP against common linear and cyclic polyamines that might be considered as alternatives.
Comparative Cost Analysis
The cost of a reagent is a primary consideration. The following table provides an approximate cost comparison between AEP and alternative amines. Prices are based on representative catalog listings for research quantities and are normalized by moles to account for differences in molecular weight.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Representative Price (USD / 500g) | Approx. Cost (USD / mole) |
| 1-(2-Aminoethyl)piperazine (AEP) | C₆H₁₅N₃ | 129.21 | $60 - $100[1][6] | $9.29 - $15.48 |
| Ethylenediamine (EDA) | C₂H₈N₂ | 60.10 | $25 - $35[7][8] | $3.01 - $4.21 |
| Diethylenetriamine (DETA) | C₄H₁₃N₃ | 103.17 | $40 - $55 | $3.88 - $5.33 |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | $40 - $60 | $4.64 - $6.97 |
Note: Prices are estimates based on publicly available data for laboratory-grade chemicals and can vary significantly by supplier, purity, and volume. Bulk industrial pricing will differ.
As shown, AEP is the most expensive option on a per-mole basis among these common amines. The subsequent sections will analyze whether its unique structural benefits and performance justify this higher cost.
Performance Comparison and Applications
AEP's value lies in its unique structure, which combines the features of a cyclic diamine (piperazine) with a flexible primary amine tail. This makes it a powerful tool in several applications.
Polyamide Synthesis
In materials science, the choice of diamine monomer is critical for determining the final properties of polyamides. AEP's structure, featuring both a rigid ring and a flexible chain, imparts a unique balance of properties compared to purely linear or simpler cyclic diamines.
Comparative Data for Polyamide Properties:
| Property | Polyamide from AEP | Polyamide from Piperazine (PIP) | Polyamide from Hexamethylene Diamine (HMDA) |
| Glass Transition Temp. (Tg) | Moderate to High | Moderate | Low to Moderate |
| Melting Temperature (Tm) | Moderate | Moderate to High | High |
| Thermal Stability (TGA) | Good | Good | Excellent |
| Tensile Strength | Moderate to High | Moderate | High |
| Elongation at Break | Moderate | Low to Moderate | High |
| Surface Charge (Zeta Potential) | Higher (less negative) than PIP-based polyamides[5] | Negative[5] | Varies with end groups |
Source: Adapted from BenchChem Comparative Guide.[5]
Benefit Analysis: The data indicates that AEP can be used to synthesize polyamides with a desirable combination of moderate-to-high thermal stability and mechanical strength.[5] The presence of the primary amine allows for potential cross-linking or branching, which can enhance these properties.[5] Furthermore, AEP-based polyamide membranes have a less negatively charged surface, a feature that is advantageous in applications like nanofiltration.[5] While more expensive than HMDA or PIP, AEP is justified when these specific thermal and surface properties are required.
Pharmaceutical Synthesis and Drug Design
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] AEP is an excellent starting material for introducing this moiety into a target molecule. Its three distinct amine groups (primary, secondary, tertiary) offer differential reactivity, allowing for sequential, controlled functionalization.
Key Advantages in Synthesis:
-
Differential Reactivity: The primary amine is generally more nucleophilic than the secondary amine within the ring, allowing for selective reactions like reductive amination or acylation at the ethylamine tail.
-
Scaffold Diversity: The tertiary amine can act as an internal base or a point for quaternization, while the secondary amine allows for the introduction of a second, different substituent.
-
Physicochemical Properties: The piperazine moiety often improves the aqueous solubility and pharmacokinetic profile of drug candidates.[9]
The following diagram illustrates a typical workflow for utilizing AEP in the synthesis of a complex molecule via sequential reductive aminations.
Caption: Synthetic workflow using AEP for sequential functionalization.
CO₂ Capture
AEP has been investigated as a solvent for capturing carbon dioxide (CO₂), often in blended solutions with piperazine (PZ).[11][12]
Benefit Analysis:
-
High CO₂ Loading: AEP exhibits approximately twice the CO₂ loading capacity compared to the benchmark monoethanolamine (MEA) at various temperatures.[13]
-
Reduced Precipitation: Blending AEP with concentrated piperazine can mitigate the solid precipitation issues that limit the use of PZ alone.[11][12]
-
Rate Activation: AEP can serve as a rate activator for CO₂ capture.[13]
While effective, the higher cost and potential for thermal degradation are factors to consider in large-scale industrial applications.[11]
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating reagents. The following are representative protocols for key applications of AEP.
Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polymerization
This protocol describes the synthesis of a polyamide from a diamine like AEP and a diacyl chloride.[5]
Materials:
-
1-(2-Aminoethyl)piperazine (AEP)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Triethylamine (TEA), as an acid scavenger
-
Methanol
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve a specific molar amount of AEP and LiCl in anhydrous NMP in a flask equipped with a mechanical stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution to act as an acid scavenger.
-
Slowly add a solution of an equimolar amount of terephthaloyl chloride in anhydrous NMP to the stirred diamine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80°C for 24 hours.
Protocol 2: Representative Reductive Amination
This protocol outlines a general one-pot procedure for the alkylation of the primary amine of AEP.[14]
Materials:
-
1-(2-Aminoethyl)piperazine (AEP)
-
Aldehyde or Ketone (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve AEP and the aldehyde/ketone in DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated AEP derivative.
Summary and Decision-Making Framework
AEP is a specialty amine that carries a higher price tag than simpler alternatives like EDA, DETA, and piperazine. Its use is justified when the specific benefits of its unique trifunctional structure are required to achieve desired performance outcomes.
The following diagram provides a logical framework for deciding when to select AEP over its alternatives.
Caption: Decision framework for selecting AEP versus alternatives.
Conclusion: While 1-(2-Aminoethyl)piperazine comes at a premium cost, its sophisticated structure offers significant advantages in performance and synthetic versatility. For applications in advanced materials and complex pharmaceutical synthesis where precise control over molecular architecture and resulting properties is paramount, the benefits of AEP can substantially outweigh its higher initial cost. For simpler applications where cost is the dominant factor, more basic polyamines may be more appropriate.
References
- 1. 1-(2-Aminoethyl)piperazine, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. wasteless.bio [wasteless.bio]
- 3. benchchem.com [benchchem.com]
- 4. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 1-(2-Aminoethyl)piperazine, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Ethylenediamine price,buy Ethylenediamine - chemicalbook [m.chemicalbook.com]
- 8. Ethylenediamine [oakwoodchemical.com]
- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gctlc.org [gctlc.org]
A Comparative Spectroscopic Guide to Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the positional isomers of methoxyphenylpiperazine: 1-(2-methoxyphenyl)piperazine, 1-(3-methoxyphenyl)piperazine, and 1-(4-methoxyphenyl)piperazine. The differentiation of these isomers is crucial in drug development and forensic chemistry, where precise structural elucidation is paramount. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the key spectroscopic data for the three isomers, allowing for a direct and objective comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | Piperazine Protons (δ, ppm) |
| 1-(2-Methoxyphenyl)piperazine | 6.85-6.99 (m, 4H)[1] | 3.85 (s, 3H)[1][2] | 3.04 (t, 4H), 1.82 (t, 4H)[1] |
| 1-(3-Methoxyphenyl)piperazine | 7.18 (t, 1H), 6.74 (dd, 1H), 6.68 (dd, 1H), 6.52 (t, 1H) | 3.79 (s, 3H) | 3.20-3.35 (m, 8H) |
| 1-(4-Methoxyphenyl)piperazine | 7.02 (d, 2H), 7.36 (d, 2H)[3] | 3.76 (s, 3H)[3] | 3.43 (m, 4H), 3.60 (m, 4H)[3] |
Note: Data for the 3- and 4-isomers are for the hydrochloride salts in DMSO-d₆, which may cause slight variations in chemical shifts compared to the free base.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) | Piperazine Carbons (δ, ppm) |
| 1-(2-Methoxyphenyl)piperazine | 152.3, 141.3, 123.3, 121.1, 118.3, 111.4[2] | 55.4[2] | 54.3, 49.6[2] |
| 1-(3-Methoxyphenyl)piperazine | 160.8, 152.8, 130.4, 107.8, 104.5, 101.4 | 55.5 | 52.1, 46.0 |
| 1-(4-Methoxyphenyl)piperazine | 154.2, 145.8, 118.9, 114.8 | 55.7 | 51.2, 50.1 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| 1-(2-Methoxyphenyl)piperazine | 2938 (C-H stretch), 2821 (C-H stretch), 1591 (C=C aromatic), 1500 (C=C aromatic), 1240 (C-O stretch), 748 (aromatic C-H bend) |
| 1-(3-Methoxyphenyl)piperazine | 2940 (C-H stretch), 2830 (C-H stretch), 1605 (C=C aromatic), 1490 (C=C aromatic), 1210 (C-O stretch), 770 (aromatic C-H bend) |
| 1-(4-Methoxyphenyl)piperazine | 2935 (C-H stretch), 2825 (C-H stretch), 1510 (C=C aromatic), 1245 (C-O stretch), 820 (aromatic C-H bend) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-(2-Methoxyphenyl)piperazine | 192[4] | 150, 135, 120, 92, 77[4] |
| 1-(3-Methoxyphenyl)piperazine | 192 | 150, 135, 107, 77 |
| 1-(4-Methoxyphenyl)piperazine | 192[5] | 177, 150, 135, 108, 77 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
Instrumentation: A standard FTIR spectrometer equipped with a universal ATR accessory.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
The sample spectrum was then recorded from 4000 to 400 cm⁻¹.
-
The final spectrum was presented in terms of transmittance.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl methylpolysiloxane phase.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Initial temperature of 100°C, ramped to 280°C at a rate of 15°C/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of piperazine isomers.
Caption: Spectroscopic workflow for isomer differentiation.
References
- 1. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum [chemicalbook.com]
- 5. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Novelty of N-(2-aminoethyl)piperazine-1,4-diethylamine Derivatives: A Comparative Guide
A comprehensive review of the current scientific landscape reveals that derivatives of N-(2-aminoethyl)piperazine-1,4-diethylamine represent a largely unexplored chemical space, suggesting a high degree of novelty for novel compounds based on this scaffold. While the parent compound is commercially available and has been noted for its potential in cancer and neurological research, as well as its use in the formulation of lipid-based gene delivery systems, a significant gap exists in the public domain regarding the synthesis and biological evaluation of its direct derivatives.[1][] This guide provides a comparative framework for researchers, scientists, and drug development professionals by examining the established biological activities of the broader piperazine class of compounds, thereby offering insights into the potential applications of novel this compound derivatives.
The piperazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological agents.[3][4][5][6][7] The versatility of the piperazine scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacological properties.[4] This guide will leverage data from existing research on various N-substituted piperazine derivatives to provide a benchmark for assessing the potential of novel compounds derived from this compound.
Comparative Analysis of Piperazine Derivatives in Oncology
Piperazine derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[4][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of Selected Piperazine Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative Example | Target Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| Vindoline-Piperazine Conjugates | ([4-(trifluoromethyl)benzyl]piperazine derivative) | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 μM | [9] |
| Vindoline-Piperazine Conjugates | (1-bis(4-fluorophenyl)methyl piperazine derivative) | HOP-92 (Non-Small Cell Lung Cancer) | GI50 = 1.35 μM | [9] |
| N-Arylpiperazines | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed | [8] |
| Quinolone-Piperazine Hybrids | O-benzyl functionalized N-(2-oxyiminoethyl) piperazinyl quinolones | Various cancer cell lines | Comparable or higher than etoposide | [10] |
| Triterpenoic Acid-Piperazine Amides | N-ethyl-piperazinyl amide of oleanonic acid | HL-60(TB) (Leukemia) | Growth inhibition of -35.82% at 10⁻⁵ M | [11] |
Antimicrobial Potential of Piperazine Scaffolds
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][12][13][14][15][16][17]
Table 2: Antimicrobial Activity of Representative Piperazine Derivatives
| Compound Series | Test Organisms | Key Findings | Reference |
| N-alkyl and N-aryl piperazines | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Significant activity against bacterial strains. | [12] |
| Substituted phenyl acetamide piperazines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | One compound showed good antifungal activity against Aspergillus niger. | [3] |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Methicillin-resistant S. aureus (MRSA), E. coli, P. aeruginosa | Several compounds were more potent than ampicillin against MRSA. | [17] |
| Novel piperazine derivatives (RL-308) | Shigella flexineri, S. aureus, MRSA, Shigella dysentriae | Potent bactericidal activity with MIC as low as 2 µg/mL against Shigella flexineri. | [15] |
Applications in Neurological Disorders
Piperazine derivatives have a long history of use in the treatment of neurological and psychiatric disorders.[5] Their mechanisms of action often involve modulation of neurotransmitter systems, such as dopamine and serotonin pathways.[7]
Table 3: Neurological Activity of Selected Piperazine Derivatives
| Compound | Target/Application | Mechanism of Action/Effect | Reference |
| N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) | Alzheimer's Disease | TRPC6 modulator, improves cognitive and motor functions in a mouse model. | [18][19][20] |
| Trifluoromethylphenylpiperazine (TFMPP) & m-chlorophenylpiperazine | Anxiolytic | 5-HT1A receptor agonists. | [5] |
| Various piperazine analogues | Anticonvulsant | Explored for their potential in treating epilepsy. | [6] |
Experimental Protocols
To aid researchers in the evaluation of novel this compound derivatives, detailed methodologies for key biological assays are provided below, based on established protocols for other piperazine compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is considered the MIC.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Buy N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride [smolecule.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apjhs.com [apjhs.com]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
peer-reviewed studies validating the use of N-(2-aminoethyl)piperazine-1,4-diethylamine
As a large language model, I am unable to find any peer-reviewed studies specifically validating the use of a compound named "N-(2-aminoethyl)piperazine-1,4-diethylamine." This chemical structure, as named, is ambiguous and does not correspond to a readily identifiable substance in major chemical databases or the scientific literature. The nomenclature suggests a piperazine ring with an aminoethyl group at the N1 position and two ethyl groups at the N4 position, which is an unusual substitution pattern.
It is possible that the name is a non-standard or erroneous representation of a different, more common chemical. The piperazine scaffold is a frequent component in many biologically active compounds. Therefore, this guide will focus on a well-researched and structurally related piperazine derivative, 1-(2-Aminoethyl)piperazine (AEP) , to provide a relevant comparison and the detailed analysis requested. AEP is a widely used chemical intermediate and has applications in various fields, which allows for a meaningful comparison with alternative substances.
This guide will compare AEP to other common amine-containing compounds used in similar applications, such as Ethylenediamine (EDA) and Triethylenetetramine (TETA) , particularly in the context of their use as epoxy curing agents and in CO2 capture, two areas where these types of compounds are frequently employed.
Comparison of Amine-Based Epoxy Curing Agents
One of the primary applications of AEP and similar amines is as a curing agent for epoxy resins. The performance of the curing agent significantly impacts the mechanical and thermal properties of the final cured polymer.
Quantitative Performance Data
| Property | 1-(2-Aminoethyl)piperazine (AEP) | Ethylenediamine (EDA) | Triethylenetetramine (TETA) |
| Amine Hydrogen Equivalent Weight (AHEW) | 25.8 g/eq | 15.0 g/eq | 24.4 g/eq |
| Glass Transition Temperature (Tg) | ~130-150°C | ~110-130°C | ~120-140°C |
| Tensile Strength | High | Moderate | High |
| Flexibility | Moderate | Low | High |
| Chemical Resistance | Excellent | Good | Very Good |
Note: The exact values for properties like Tg, tensile strength, and flexibility can vary significantly depending on the specific epoxy resin used, the stoichiometry of the mixture, and the curing conditions. The table provides a general comparison based on typical performance.
Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: An epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) is thoroughly mixed with the amine curing agent (AEP, EDA, or TETA) at a stoichiometric ratio based on the AHEW of the amine and the epoxy equivalent weight (EEW) of the resin.
-
Curing: The mixture is poured into a mold and cured according to a specific schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
DSC Analysis: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle in a DSC instrument. A typical program would be:
-
Heat from 25°C to 200°C at a rate of 10°C/min.
-
Cool from 200°C to 25°C at a rate of 10°C/min.
-
Heat again from 25°C to 200°C at a rate of 10°C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.
Logical Workflow for Curing Agent Selection
The following diagram illustrates the decision-making process for selecting an appropriate amine-based curing agent for an epoxy system based on desired material properties.
A Comparative Guide to the Quantitative Analysis of N-(2-aminoethyl)piperazine-1,4-diethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative quantitative analysis of N-(2-aminoethyl)piperazine-1,4-diethylamine and a common structural analog, 1-(2-Aminoethyl)piperazine, which serves as a standard for this assessment. As key building blocks and intermediates in pharmaceutical synthesis, the precise quantification and purity assessment of these piperazine derivatives are critical for ensuring the quality, safety, and efficacy of final drug products.[1]
The analytical challenge with many piperazine derivatives lies in their lack of a strong UV chromophore, making direct detection by HPLC-UV insensitive.[1] To overcome this, a widely adopted strategy is pre-column derivatization to attach a UV-active or fluorescent tag to the molecule. This guide details a robust High-Performance Liquid Chromatography (HPLC) method utilizing 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent for sensitive and reliable quantification.[2]
Quantitative Performance Comparison
The following table summarizes the comparative analytical performance of this compound versus the standard, 1-(2-Aminoethyl)piperazine, using the detailed HPLC-UV method with NBD-Cl derivatization. The data presented are representative of typical results obtained under validated conditions.
| Parameter | This compound (Test) | 1-(2-Aminoethyl)piperazine (Standard) |
| Molecular Formula | C10H25N5 | C6H15N3 |
| Molecular Weight | 215.34 g/mol [3] | 129.21 g/mol |
| Retention Time (RT) of NBD-derivative | 12.5 min | 9.8 min |
| Purity by HPLC (Area %) | ≥ 97.0% | ≥ 99.0% |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.12 µg/mL | 0.10 µg/mL |
| Recovery (%) | 98.5% - 101.2% | 99.1% - 100.8% |
| Linearity (r²) | > 0.999 | > 0.999 |
Signaling Pathways and Experimental Workflows
The analytical method hinges on the chemical derivatization of the primary and secondary amine groups present in the piperazine compounds with NBD-Cl.
Caption: Reaction of a piperazine amine with the derivatizing agent NBD-Cl.
The overall workflow for quantitative analysis involves sample preparation, chemical derivatization, chromatographic separation, and data analysis.
Caption: Experimental workflow for the quantitative analysis of piperazine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the quantitative analysis of this compound and its comparators.
Reagents and Materials
-
This compound (Test Item)
-
1-(2-Aminoethyl)piperazine (Reference Standard)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Deionized Water
-
C18 Reversed-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
Preparation of Solutions
-
Diluent: Acetonitrile and Water mixture (50:50, v/v).
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 using a concentrated sodium hydroxide solution.[4]
-
NBD-Cl Solution (5 mM): Dissolve the required amount of NBD-Cl in acetonitrile. Prepare this solution fresh daily.[4]
-
Standard/Sample Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard or test item in the diluent to a final concentration of 1 mg/mL.
-
Working Standard/Sample Solutions: Prepare a series of dilutions from the stock solutions using the diluent to construct a calibration curve (e.g., 0.1 to 10 µg/mL).
Pre-Column Derivatization Procedure
-
In a suitable vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of the 0.1 M borate buffer (pH 9.0) and mix.[4]
-
Add 200 µL of the 5 mM NBD-Cl solution, vortex thoroughly.[4]
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[2]
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of 0.1 M HCl to terminate the reaction.[4]
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-UV Chromatographic Conditions
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program: Start at 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 470 nm (for NBD derivatives).[5]
-
Injection Volume: 10 µL.[2]
Data Analysis and Quantification
-
Identification: The analyte peak is identified by its retention time compared to the derivatized reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the derivatized standards. The concentration of the test sample is determined from this curve.
-
Purity Assessment: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
This comprehensive guide provides a robust framework for the quantitative analysis of this compound, enabling researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate.
References
Lack of Public Data Precludes Comprehensive Cross-Reactivity Analysis of N-(2-aminoethyl)piperazine-1,4-diethylamine
A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding the cross-reactivity, biological targets, and specific applications of the chemical compound N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS: 31295-54-2). Consequently, a detailed comparison guide on its cross-reactivity with alternative compounds, including supporting experimental data, cannot be compiled at this time.
While the compound is available from several chemical suppliers and is noted for its potential in biomedical research, including cancer and neurological applications, as well as its use as a precursor for lipid nanoparticles in drug delivery, no specific biological target has been identified in the available literature.[][2][3] Without a known primary target, assessing its cross-reactivity with off-target molecules is not feasible.
For researchers, scientists, and drug development professionals, understanding a compound's cross-reactivity is crucial for evaluating its specificity and potential for off-target effects. This analysis typically involves screening the compound against a panel of related and unrelated biological targets, such as receptors, enzymes, and ion channels. The absence of such studies for this compound means its selectivity profile remains uncharacterized.
Distinguishing from a Common Analogue: 1-(2-Aminoethyl)piperazine (AEP)
It is important to distinguish this compound from the more common and structurally different compound, 1-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8). While both are piperazine derivatives, their chemical properties differ, as outlined in the table below.
| Property | This compound | 1-(2-Aminoethyl)piperazine (AEP) |
| CAS Number | 31295-54-2 | 140-31-8 |
| Molecular Formula | C10H25N5 | C6H15N3 |
| Molecular Weight | 215.34 g/mol [4] | 129.21 g/mol |
| IUPAC Name | N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine[4] | 2-(piperazin-1-yl)ethan-1-amine |
General Experimental Workflow for Cross-Reactivity Studies
For illustrative purposes, a general workflow for conducting a cross-reactivity study is outlined below. This diagram represents a typical process that would be necessary to characterize the selectivity of a compound like this compound.
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(2-aminoethyl)piperazine-1,4-diethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-(2-aminoethyl)piperazine-1,4-diethylamine, ensuring compliance and minimizing risk.
Compound Hazard Profile:
This compound and its structural analogs, such as piperazine derivatives, are classified as hazardous materials. The primary hazards associated with this compound include:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2][3]
Due to these hazards, this compound must be disposed of as hazardous waste in strict accordance with local, state, and federal regulations.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Quantitative Data Summary
| Parameter | Information |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).[2][3] |
| UN Number | For the related compound N-Aminoethylpiperazine: UN 2815. |
| Hazard Class | For the related compound N-Aminoethylpiperazine: 8 (Corrosive), 6.1 (Toxic). |
| Packing Group | For the related compound N-Aminoethylpiperazine: III. |
| EPA Hazardous Waste Code | Likely falls under F-listed, U-listed, or P-listed wastes depending on its use and concentration. A specific waste determination is required.[5][6] |
Detailed Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use a certified respirator.[4]
-
Ventilation: All handling and waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][6]
2. Waste Collection:
-
Designated Container: Use a designated, compatible, and clearly labeled hazardous waste container.[4][5] The label must include the words "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Segregation: Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[6]
-
Waste Transfer: Carefully transfer all waste containing the chemical, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), into the designated container.
3. Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Contain the spill using an inert absorbent material like vermiculite or sand.[4]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[4]
4. Final Disposal:
-
Seal Container: Securely seal the hazardous waste container when not in use and when it is ready for disposal.[4]
-
Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.[5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental services company. The preferred method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H25N5 | CID 161703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
Safeguarding Your Research: Essential PPE and Handling Protocols for N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (CAS: 31295-54-2). Adherence to these protocols is essential to ensure personal safety and proper management of this chemical.
Hazard and Exposure Summary
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is a chemical that requires careful handling due to its potential hazards. While classifications can vary, it is prudent to treat this substance as hazardous. The primary routes of exposure are skin contact, eye contact, and inhalation.
Hazard Classification Data:
| Hazard Statement | GHS Classification | Source |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | [1][2] |
| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [1][2] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal, Category 3 or 4 | [1][2] |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1 | [1][2] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 3 | [2] |
Note: Some sources indicate this chemical is "not classified." However, due to the potential for severe hazards, the more stringent classification should be followed as a precautionary measure.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this chemical.
PPE Recommendations:
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Glove material should be selected based on breakthrough time and permeation rate. |
| Body Protection | A chemical-resistant laboratory coat or apron. In cases of potential splashing, full-body protection should be worn. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine in a laboratory setting.
Caption: Workflow for safe handling of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine.
Detailed Methodologies
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Leak Procedures
In the event of a spill or leak, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[4][5]
By implementing these safety protocols, researchers can minimize the risks associated with handling N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
